Pyrimidine-2,4,5,6-tetraamine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyrimidine-2,4,5,6-tetramine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6.2ClH/c5-1-2(6)9-4(8)10-3(1)7;;/h5H2,(H6,6,7,8,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYYVSKCYPCEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494393 | |
| Record name | Pyrimidine-2,4,5,6-tetramine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39944-62-2, 52980-67-3 | |
| Record name | Pyrimidine, 2,4,5,6-tetraamine, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039944622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine-2,4,5,6-tetramine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine, 2,4,5,6-tetraamine, dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyrimidine-2,4,5,6-tetraamine Dihydrochloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine-2,4,5,6-tetraamine and its salts, particularly the dihydrochloride and sulfate forms, are pivotal intermediates in the synthesis of a wide array of biologically significant molecules, most notably antifolates such as methotrexate. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for Pyrimidine-2,4,5,6-tetraamine dihydrochloride. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of synthetic pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
The pyrimidine nucleus is a fundamental scaffold in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1] Among the vast family of pyrimidine derivatives, Pyrimidine-2,4,5,6-tetraamine holds a significant position due to the versatile reactivity of its four amino groups, which allows for the construction of complex heterocyclic systems.[2] Its dihydrochloride salt offers enhanced stability and solubility, making it a preferred precursor in many synthetic applications.[2] This guide delves into the historical context of its discovery and the evolution of its synthesis, providing a technical foundation for its application in modern research.
Discovery and Historical Development
The journey of Pyrimidine-2,4,5,6-tetraamine is intertwined with the broader exploration of pyrimidine chemistry and the quest for novel therapeutic agents.
-
Early 20th Century - Foundational Work: The groundwork for tetra-substituted pyrimidines was laid in the early 1900s. A key early synthesis was reported by Traube in 1904, which involved the reduction of a nitrosopyrimidine derivative.[3]
-
Mid-20th Century - Emergence as a Key Intermediate: In 1947, Mallette and colleagues established foundational synthetic routes for tetraaminopyrimidine derivatives, which was a significant step forward in this chemical family.[2][4] The compound's prominence grew substantially with the work of Baugh and Shaw in 1964, who identified it as a crucial intermediate in the synthesis of antifolate compounds.[2] This discovery was a turning point, as antifolates were emerging as a critical class of anticancer drugs.
-
1970s and 1980s - Industrial Interest and Process Optimization: The 1970s saw a surge in industrial interest in efficient synthetic pathways for Pyrimidine-2,4,5,6-tetraamine derivatives, driven by the demand for methotrexate and other antifolates.[2] United States patents from this era describe improved processes for its production, highlighting its growing importance in pharmaceutical manufacturing.[2][5] The evolution of synthetic methodologies continued through the 1980s, with a focus on optimizing reaction conditions and developing scalable processes.[2] The introduction of the dihydrochloride and sulfate salt forms was a crucial development to address the instability of the free base, which is prone to rapid oxidation.[2]
Physicochemical Properties
A summary of the known physicochemical properties of Pyrimidine-2,4,5,6-tetraamine and its salts is presented in Table 1. The dihydrochloride salt exhibits improved solubility in aqueous solutions compared to the free base.
Table 1: Physicochemical Properties of Pyrimidine-2,4,5,6-tetraamine and its Salts
| Property | Pyrimidine-2,4,5,6-tetraamine (Free Base) | This compound | Pyrimidine-2,4,5,6-tetraamine Sulfate |
| Molecular Formula | C₄H₈N₆ | C₄H₁₀Cl₂N₆ | C₄H₁₀N₆O₄S |
| Molecular Weight | 140.15 g/mol [6] | 213.05 g/mol | 238.23 g/mol |
| Appearance | - | White crystalline powder[7] | Pale yellow crystals[8] |
| Melting Point | - | ~298-300 °C[7] | > 218 °C (with decomposition)[8] |
| Solubility | Slightly soluble in water[8] | Highly soluble in water[7] | Soluble in water[8] |
| UV λmax (in H₂O) | - | - | 202 nm, 274 nm[8] |
Synthetic Methodologies
Several synthetic routes to Pyrimidine-2,4,5,6-tetraamine have been developed, primarily starting from 2,4,6-triaminopyrimidine. The key transformation is the introduction of an amino group at the C5 position.
Synthesis via Nitrosation and Reduction
A common and historically significant method involves the nitrosation of 2,4,6-triaminopyrimidine to form 2,4,6-triamino-5-nitrosopyrimidine, followed by reduction of the nitroso group to an amine.
Caption: Nitrosation and reduction pathway to Pyrimidine-2,4,5,6-tetraamine.
Synthesis via Azo Coupling and Reduction
An alternative approach involves the coupling of 2,4,6-triaminopyrimidine with a diazonium salt to form a 5-azo derivative, which is then reduced to the tetraamine.
Caption: Azo coupling and reduction pathway.
Experimental Protocols
The following are detailed experimental protocols derived from key patents for the synthesis of Pyrimidine-2,4,5,6-tetraamine salts.
Protocol 1: Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfite (from US Patent 4,167,633)
This protocol describes an in-situ preparation and reduction of the 5-nitroso intermediate.[5]
Workflow Diagram:
Caption: Workflow for the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfite.
Methodology:
-
Nitrosation: Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water and 1.5 moles of acetic acid. Maintain the temperature in the range of 0-16 °C.[5]
-
Add 1.0 mole of sodium nitrite to the reaction mixture while controlling the reaction temperature in the range of 0-20 °C. A stirrable slurry of 2,4,6-triamino-5-nitrosopyrimidine is formed.[5]
-
Reduction: To the final reaction mixture, add sodium dithionite over a period of about 30 minutes to an hour, allowing the reaction mixture to reach 60 °C.[5]
-
Isolation: Filter the hot reaction mixture.[5]
-
Cool the filtrate to 5 °C to crystallize the product.[5]
-
Separate the crystallized product, yielding Pyrimidine-2,4,5,6-tetraamine sulfite.[5]
Quantitative Data:
Protocol 2: Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfate (from US Patent 4,247,693)
This protocol utilizes zinc dust for the reduction of the 5-nitroso intermediate.[3]
Workflow Diagram:
Caption: Workflow for the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate.
Methodology:
-
Reduction: React approximately one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water with about 2.0 to 2.5 molecular proportions of zinc dust and about 4.0 to 4.7 molecular proportions of a suitable acid to provide a reaction mixture with a pH below 7.[3]
-
React the mixture at a temperature of about 20° to 65° C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.[3]
-
Adjust the pH to about 2.0 to 2.5 by adding the acid to form a solution of the salt.[3]
-
Purification: Separate the insoluble materials to obtain a wet cake and a mother liquor.[3]
-
Precipitation and Isolation: Add sulfuric acid to the mother liquor to adjust the pH to about 0.2 to 0.5 while maintaining the temperature at about 20° to 60° C.[3]
-
Cool the reaction mixture to about 0° to 10° C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.[3][9]
Quantitative Data:
Summary of Synthetic Data
The following table summarizes the quantitative data from the described synthetic protocols for easy comparison.
Table 2: Comparison of Synthetic Protocols for Pyrimidine-2,4,5,6-tetraamine Salts
| Protocol | Starting Material | Key Reagents | Product | Yield | Purity | Reference |
| 1 | 2,4,6-Triaminopyrimidine | NaNO₂, HOAc, Sodium dithionite | Sulfite Salt | 50-80% | 95% | US Patent 4,167,633[5] |
| 2 | 5-Nitroso-2,4,6-triaminopyrimidine | Zinc dust, Acid, H₂SO₄ | Sulfate Salt | 82.5-88.5% | 99.5% | US Patent 4,247,693[3] |
| 3 | 5-Phenylazo-2,4,6-triaminopyrimidine | Pd/C, H₂ | Sulfate Salt | ~97.5% (based on g obtained) | 97.5% | EP0115324B1[10] |
| 4 | 2,4,6-Triamino-5-nitrosopyrimidine | Sodium dithionite | Bisulfite Salt | 54% | Not specified | J. Am. Chem. Soc. 1947, 69, 1814[3] |
Conclusion
This compound, along with its other salt forms, has a rich history rooted in the development of medicinal chemistry. From its early synthesis to its optimization for industrial-scale production, it has remained a critical building block for the synthesis of antifolates and other complex heterocyclic compounds. This guide provides researchers with a comprehensive historical and technical overview, including detailed and comparative synthetic protocols, to facilitate its continued application in drug discovery and development. The provided workflows and quantitative data offer a practical resource for the synthesis and utilization of this important chemical intermediate.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. This compound | 39944-62-2 | Benchchem [benchchem.com]
- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 4. 2,4,5,6-TETRAAMINOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 6. tetra-Aminopyrimidine | C4H8N6 | CID 70487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,5,6-Tetraaminopyrimidine Hydrochloride BP EP USP CAS 39944-62-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. prepchem.com [prepchem.com]
- 10. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
Technical Guide: Chemical Properties of Pyrimidine-2,4,5,6-tetraamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4,5,6-tetraamine dihydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structural backbone, a pyrimidine ring, is a fundamental component of nucleic acids, rendering pyrimidine derivatives a cornerstone in the design of various therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and analytical characterization methodologies. The dihydrochloride salt form enhances the stability and solubility of the otherwise unstable free base, facilitating its application in research and development.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in experimental settings.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [2] |
| Molecular Formula | C₄H₁₀Cl₂N₆ | [1] |
| Molecular Weight | 213.07 g/mol | [3] |
| CAS Number | 39944-62-2 | [1] |
| Melting Point | >300°C | [4] |
| Solubility | Soluble in water | [2] |
| pH (in aqueous solution) | ~5-6 | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | pyrimidine-2,4,5,6-tetramine;dihydrochloride | [1] |
| InChI | InChI=1S/C4H8N6.2ClH/c5-1-2(6)9-4(8)10-3(1)7;;/h5H2,(H6,6,7,8,9,10);2*1H | [1] |
| InChIKey | BKYYVSKCYPCEAU-UHFFFAOYSA-N | [1] |
| SMILES | C1(=C(N=C(N=C1N)N)N)N.Cl.Cl |
Synthesis and Purification
The synthesis of Pyrimidine-2,4,5,6-tetraamine salts often involves a multi-step process starting from a triaminopyrimidine derivative. A common route involves the nitrosation of 2,4,6-triaminopyrimidine followed by reduction to introduce the fourth amino group. The dihydrochloride salt is then formed by treatment with hydrochloric acid.[1]
Experimental Protocol: Synthesis of Pyrimidine-2,4,5,6-tetraamine salt (adapted from a similar synthesis of the sulfate salt)
A detailed experimental workflow for the synthesis of a closely related salt, Pyrimidine-2,4,5,6-tetraamine sulfate, is described in U.S. Patent 4,247,693.[5] This process can be adapted for the synthesis of the dihydrochloride salt by substituting sulfuric acid with hydrochloric acid in the final salt formation step.
Step 1: Nitrosation of 2,4,6-triaminopyrimidine
-
In a suitable reactor, a slurry of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) is prepared in water.
-
The slurry is reacted with zinc dust and a suitable acid (e.g., hydrochloric acid) to maintain a pH below 7. The temperature is controlled between 20°C and 65°C.[5]
Step 2: Reduction of the Nitroso Group
-
The reaction mixture from Step 1 is stirred at a temperature of about 50-65°C for 20-30 minutes to form the acid salt of 2,4,5,6-tetraaminopyrimidine.[5]
Step 3: pH Adjustment and Filtration
-
The pH of the reaction mixture is adjusted to approximately 2.0-2.5 with the addition of more acid while maintaining the temperature at 50-65°C.[5]
-
A decolorizing agent and a filter-aid are added, and the mixture is stirred and then filtered to remove insoluble materials.[5]
Step 4: Salt Formation and Isolation
-
To the mother liquor, hydrochloric acid is added to adjust the pH to approximately 0.2-0.5, while maintaining the temperature between 20°C and 60°C.[5]
-
The reaction mixture is then cooled to 0-10°C to precipitate the this compound.[5]
-
The final product is recovered by filtration, washed, and dried.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and stability of this compound.
Spectroscopic Methods
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the amine protons and any protons on the pyrimidine ring. The exact chemical shifts would be dependent on the solvent used.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbon atoms of the pyrimidine ring.
Experimental Protocol: General Procedure for NMR Analysis
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
4.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching and bending vibrations of the amine groups, as well as C=N and C=C stretching vibrations of the pyrimidine ring.
Experimental Protocol: General Procedure for FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
4.1.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to the free base (C₄H₈N₆) and potentially peaks corresponding to the protonated molecule.
Experimental Protocol: General Procedure for Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent, via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for monitoring its stability.
Experimental Protocol: General HPLC Method for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used for the analysis of polar compounds like pyrimidine derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.
Biological Interactions and Potential Applications
This compound and its derivatives are of interest in drug discovery due to their structural similarity to endogenous purines and pyrimidines. This allows them to potentially interact with biological macromolecules such as nucleic acids and proteins.[1] These interactions can modulate cellular processes, making this class of compounds valuable as scaffolds for the development of new therapeutic agents.[1] For instance, they serve as key intermediates in the synthesis of antifolate compounds.[1]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.
Conclusion
This compound is a valuable chemical entity with diverse applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, a representative synthetic route, and standard analytical methodologies for its characterization. The information presented herein is intended to support researchers and drug development professionals in their work with this important compound.
References
An In-depth Technical Guide to the Structural Analysis and Characterization of Pyrimidine-2,4,5,6-tetraamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4,5,6-tetraamine dihydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] It serves as a crucial building block in the synthesis of a variety of biologically active molecules, including antifolate agents.[1] The presence of four amino groups on the pyrimidine ring makes it a highly functionalized and versatile precursor for creating more complex molecular architectures.[1] This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, including its physicochemical properties, detailed experimental protocols for its characterization, and a summary of its known biological relevance.
Physicochemical Properties
This compound is a crystalline solid.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions compared to its free base, which is prone to oxidation.[1]
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀Cl₂N₆ | [1] |
| Molecular Weight | 213.07 g/mol | |
| CAS Number | 39944-62-2 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in water | [2] |
Structural Analysis
General Structural Features
The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring is substituted with four amino groups at positions 2, 4, 5, and 6. The dihydrochloride salt form indicates that two of the nitrogen atoms, likely the ring nitrogens or two of the exocyclic amino groups, are protonated.
X-ray Crystallography
While specific crystallographic data for the title compound is unavailable, a general protocol for obtaining such data is provided below. For reference, studies on related aminopyrimidine crystals, such as 2,4,6-triaminopyrimidine derivatives, often reveal planar pyrimidine rings with extensive hydrogen bonding networks.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for this compound is not widely published. The following are predicted chemical shifts based on the analysis of related aminopyrimidine compounds.
¹H NMR (Proton NMR):
-
Amino Protons (NH₂): Expected to appear as broad singlets in the region of δ 6.0-8.0 ppm. The chemical shift and peak broadening can be influenced by the solvent, concentration, and proton exchange.
-
Aromatic Proton (if present): In the parent pyrimidine, the C5-H proton is a distinct signal. However, in the title compound, this position is substituted with an amino group.
¹³C NMR (Carbon NMR):
-
C2, C4, C6: These carbons, bonded to amino groups, are expected to resonate in the range of δ 150-165 ppm.
-
C5: This carbon, also bonded to an amino group, would likely appear at a different chemical shift, potentially in the range of δ 90-110 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Strong, Broad | N-H stretching vibrations of the amino groups. The broadness is indicative of hydrogen bonding. |
| 1680 - 1620 | Strong | N-H bending (scissoring) vibrations of the amino groups. |
| 1600 - 1450 | Medium to Strong | C=N and C=C stretching vibrations within the pyrimidine ring. |
| 1350 - 1200 | Medium | C-N stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For pyrimidine-2,4,5,6-tetraamine, the molecular ion peak ([M]⁺) would be expected at m/z 140.15 for the free base. The fragmentation of pyrimidine derivatives often involves characteristic losses of small molecules like HCN, NH₃, and cyanamide.
Synthesis and Purification
A common synthetic route to this compound involves the nucleophilic substitution of a poly-halogenated pyrimidine with ammonia, followed by salt formation.
Experimental Protocols
The following are detailed, generalized protocols for the characterization of this compound.
X-ray Crystallography
-
Crystal Growth: Dissolve the compound in a suitable solvent system (e.g., water/ethanol mixture) and allow for slow evaporation at room temperature. Seeding with a small crystal can aid in the growth of larger, single crystals suitable for diffraction.
-
Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or clean ATR crystal before acquiring the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions.
Logical Relationship of Characterization Techniques
The characterization of a novel or synthesized compound follows a logical progression of analytical techniques to confirm its identity and purity.
Biological and Pharmacological Context
Tetraaminopyrimidine derivatives are known to possess a wide range of biological activities.[1] Their structural similarity to purine bases allows them to interact with various biological targets, including enzymes and receptors. They are notably used as intermediates in the synthesis of dihydrofolate reductase inhibitors, which are a class of anticancer and antimicrobial agents.[1] The multiple amino groups provide sites for further chemical modification, enabling the generation of libraries of compounds for drug discovery screening. The study of this compound and its derivatives is therefore of high importance for the development of new therapeutic agents.
References
Spectroscopic Profile of Pyrimidine-2,4,5,6-tetraamine sulfate: A Technical Overview
For Immediate Release
This technical guide provides a concise yet in-depth overview of the spectroscopic data available for Pyrimidine-2,4,5,6-tetraamine sulfate (CAS No. 5392-28-9). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and materials science who require a foundational understanding of this compound's spectral characteristics.
Executive Summary
Pyrimidine-2,4,5,6-tetraamine sulfate is a heterocyclic compound of significant interest in medicinal chemistry and serves as a key intermediate in the synthesis of various pharmaceutical agents. An understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This document compiles the available Ultraviolet (UV) and Infrared (IR) spectroscopic data and presents generalized experimental protocols for obtaining such spectra.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for Pyrimidine-2,4,5,6-tetraamine sulfate.
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Wavelength (λmax) | Solvent | Reference |
| 202 nm | Not Specified | [1] |
| 274 nm | Not Specified | [1] |
Infrared (IR) Spectroscopy
Experimental Protocols
The following are generalized experimental protocols for conducting UV-Vis and FT-IR spectroscopy on a solid sample like Pyrimidine-2,4,5,6-tetraamine sulfate.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: A dilute solution of Pyrimidine-2,4,5,6-tetraamine sulfate is prepared using a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.
-
Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum. This baseline is automatically subtracted from the sample spectrum.
-
Sample Measurement: The cuvette is rinsed and filled with the sample solution. The absorbance spectrum is then recorded over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: A small amount of Pyrimidine-2,4,5,6-tetraamine sulfate (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: The resulting mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
-
Instrumentation: An FT-IR spectrometer is used for analysis.
-
Background Measurement: A background spectrum of the empty sample compartment is recorded.
-
Sample Measurement: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and correlated to specific functional groups and vibrational modes within the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Pyrimidine-2,4,5,6-tetraamine sulfate.
References
An In-Depth Technical Guide to the Biomolecular Interactions of Pyrimidine-2,4,5,6-tetraamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine-2,4,5,6-tetraamine dihydrochloride, a key synthetic intermediate, is gaining prominence for its potential as a bioactive molecule. This technical guide provides a comprehensive overview of its interactions with biomolecules, focusing on its role as a precursor to potent enzyme inhibitors and its interactions with nucleic acids. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a foundational resource for researchers in drug discovery and chemical biology.
Introduction
Pyrimidine-2,4,5,6-tetraamine is a heterocyclic amine with the molecular formula C₄H₈N₆. The dihydrochloride salt (C₄H₁₀Cl₂N₆) enhances its stability and solubility, making it amenable for use in various experimental settings.[1] Historically, this compound has been a crucial building block in the synthesis of more complex molecules, particularly pteridines and purines.[2][3] Its structural similarity to endogenous purines and pyrimidines suggests a high potential for interaction with biological macromolecules, a hypothesis that has driven recent investigations into its bioactivity.
The primary mechanism of action for compounds derived from Pyrimidine-2,4,5,6-tetraamine often involves the inhibition of key enzymes, particularly those in the folate biosynthesis pathway.[4][5] This pathway is critical for the synthesis of nucleotides and amino acids, and its inhibition can have profound effects on cell proliferation, making it a key target in cancer and antimicrobial therapies.
Interaction with Proteins: Enzyme Inhibition
The most well-documented biological activity stemming from the pyrimidine-2,4,5,6-tetraamine scaffold is the inhibition of dihydrofolate reductase (DHFR).[4][6] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of thymidylate, purines, and several amino acids.[5] The inhibition of DHFR disrupts DNA synthesis and cell replication.
While direct quantitative data for this compound as a DHFR inhibitor is not extensively published, numerous derivatives synthesized from this precursor have demonstrated potent antifolate activity.[7][8][9]
Quantitative Data on Related Pyrimidine Derivatives
The following table summarizes the inhibitory activity of various pyrimidine derivatives against different enzymes. It is important to note that these are not direct data for this compound but for structurally related compounds, providing an insight into the potential of this chemical class.
| Compound Class | Target Enzyme | Organism | IC50 / Ki | Reference |
| 2,4,6-Triaminopyrimidine derivatives | Galanin Receptor 2 (GalR2) | Human | 0.3 - 1.0 µM (IC50) | [1] |
| 2,4-Diamino-5-substituted pyrimidines | Tubulin | Human | 16 - 62 nM (IC50) | [10] |
| 2,4-Diamino-6-alkyl-pyrimidines | Dihydrofolate Reductase (DHFR) | Bacillus anthracis, Staphylococcus aureus | 0.125 - 8 µg/mL (MIC) | [8][9] |
| Aminopyrimidine derivatives | Epidermal Growth Factor Receptor (EGFRL858R/T790M) | Human | 4.0 nM (IC50) | [11] |
Interaction with Nucleic Acids
Pyrimidine-2,4,5,6-tetraamine and its derivatives have the potential to interact with DNA, primarily through intercalation or groove binding.[1] The planar aromatic nature of the pyrimidine ring allows it to insert between the base pairs of the DNA double helix, a process known as intercalation.[12] This can lead to structural distortions of the DNA and interfere with replication and transcription.
While specific studies detailing the DNA interaction of this compound are limited, the general principles of small molecule-DNA interactions provide a framework for understanding its potential activity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the biomolecular interactions of this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is adapted from methods used to evaluate other 2,4-diaminopyrimidine-based antifolates.[8][9]
Objective: To determine the inhibitory activity of this compound against DHFR.
Materials:
-
Recombinant DHFR enzyme (bacterial or human)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM TES buffer, pH 7.0, containing 75 mM β-mercaptoethanol, 1 mg/mL BSA.
-
This compound
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO or an appropriate solvent.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well UV-transparent plate, add the following to each well:
-
Assay Buffer
-
NADPH to a final concentration of 100 µM.
-
DHFR enzyme to a final concentration of 10 nM.
-
Varying concentrations of this compound.
-
Include a control with no inhibitor.
-
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding DHF to a final concentration of 100 µM.
-
Immediately monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Synthesis of Pteridine Derivatives
Pyrimidine-2,4,5,6-tetraamine is a key precursor for the synthesis of pteridines, which often exhibit significant biological activity.[2]
Objective: To synthesize 2,4-diamino-6-hydroxymethylpteridine from this compound.
Materials:
-
This compound
-
Dihydroxyacetone
-
Water
-
Ethanol
Procedure:
-
Dissolve 113 g of this compound in 1.5 L of water.[2]
-
Slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water over a period of 12 hours.[2]
-
Stir the reaction mixture for an additional 12 hours after the addition is complete.[2]
-
The pteridine product will precipitate from the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the precipitate with water and then with ethanol to obtain the purified product.
Signaling Pathway Interactions
Given that derivatives of Pyrimidine-2,4,5,6-tetraamine are known to inhibit kinases, it is plausible that this compound or its metabolites could modulate kinase-dependent signaling pathways. One such critical pathway is the JAK-STAT signaling cascade.[12]
The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, where it regulates gene expression involved in immunity, proliferation, differentiation, and apoptosis.
Conclusion
This compound is a versatile molecule with significant potential in the field of drug discovery. Its established role as a precursor to potent antifolates highlights the importance of the pyrimidine scaffold in targeting critical enzymes like DHFR. While direct quantitative data on the biomolecular interactions of the parent compound are still emerging, the information on its derivatives provides a strong rationale for its further investigation. The experimental protocols and pathway visualizations provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this intriguing compound. Future research should focus on obtaining precise quantitative data for the interaction of this compound with specific biological targets to fully elucidate its therapeutic potential.
References
- 1. Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic inhibition by a new antifolate, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methyl-pyrido[2,3-d]pyrimidine (BW3O1U), an effective inhibitor of human lymphoid and dihydrofolate reductase-overproducing mouse cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
An In-depth Technical Guide to the Nucleophilic Properties of Pyrimidine-2,4,5,6-tetraamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine-2,4,5,6-tetraamine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of four amino groups on the pyrimidine ring endows it with pronounced nucleophilic character, making it a versatile building block for the synthesis of a wide array of more complex molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of the nucleophilic properties of Pyrimidine-2,4,5,6-tetraamine, including its reactivity, and detailed experimental protocols for its synthesis and utilization.
Introduction
The pyrimidine nucleus is a fundamental scaffold in numerous biologically active compounds, including nucleic acids and a variety of drugs.[1] Substitution of the pyrimidine ring with multiple amino groups dramatically increases its electron density, thereby enhancing its nucleophilicity. Pyrimidine-2,4,5,6-tetraamine, often used in its more stable sulfate or dihydrochloride salt form, is a prime example of such an activated pyrimidine.[2][3] Its high reactivity makes it a crucial intermediate in the synthesis of pharmaceuticals, particularly anticancer agents like Methotrexate.[4][5] This guide will delve into the chemical properties that underpin its utility, with a focus on its nucleophilic behavior.
Nucleophilic Character and Reactivity
The nucleophilicity of Pyrimidine-2,4,5,6-tetraamine is a direct consequence of the four electron-donating amino groups attached to the pyrimidine ring. These groups increase the electron density on the ring, making both the nitrogen and carbon atoms of the ring and the exocyclic amino groups potential sites for electrophilic attack.
Basicity and Protonation
Table 1: Protonation Data for a Related Aminopyrimidine
| Compound | Protonation Site | pKa | Reference |
| N,N,N',N',N'',N''-hexamethyl-2,4,6-pyrimidinetriamine | N(1) | 6.89 | [6] |
| N,N,N',N',N'',N''-hexamethyl-2,4,6-pyrimidinetriamine | C(5) | 6.87 | [6] |
Reactivity with Electrophiles
The enhanced nucleophilicity of Pyrimidine-2,4,5,6-tetraamine makes it highly reactive towards a variety of electrophiles. The amino groups can readily participate in reactions such as acylation, alkylation, and condensation reactions. The pyrimidine ring itself, particularly the electron-rich C(5) position (prior to being substituted with an amino group in the tetraamine), is susceptible to electrophilic attack. In the case of the tetra-substituted compound, the exocyclic amino groups are the primary sites of nucleophilic attack.
A critical application demonstrating its nucleophilic character is the synthesis of pteridine ring systems, a core component of folic acid and its analogs like methotrexate.[2][7] In these syntheses, the vicinal amino groups at positions 4 and 5, and 5 and 6, act as nucleophiles in condensation reactions with dicarbonyl compounds or their equivalents.
Experimental Protocols
The following are detailed methodologies for the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate, a common and more stable form of the compound.
Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfate via Reduction of 5-Nitroso-2,4,6-triaminopyrimidine
This method involves the reduction of a nitroso group to an amino group.
Experimental Workflow:
Caption: Workflow for the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate.
Procedure: [8]
-
In a suitable reactor, charge one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) with water.
-
Add 2.0 to 2.5 molecular proportions of zinc dust to the slurry.
-
Slowly add 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to maintain a reaction temperature of 20°C to 65°C and a pH below 7.
-
After the reaction is complete, adjust the pH of the reaction mixture to 2.0 to 2.5 by adding more of the same acid to form a solution of the acid salt of 2,4,5,6-tetraaminopyrimidine.
-
Separate any insoluble materials by filtration to obtain a mother liquor.
-
To the mother liquor, add sulfuric acid to adjust the pH to 0.2 to 0.5, while maintaining the temperature between 20°C and 60°C.
-
Cool the reaction mixture to 0°C to 10°C to precipitate the Pyrimidine-2,4,5,6-tetraamine sulfate.
-
Recover the precipitate by filtration, wash with cold water, and dry.
Applications in Drug Development
The primary application of Pyrimidine-2,4,5,6-tetraamine in drug development is as a key precursor for the synthesis of antifolate drugs, such as Methotrexate.[4]
Signaling Pathway Visualization (Simplified Methotrexate Synthesis):
Caption: Simplified reaction pathway for Methotrexate synthesis.
The synthesis of Methotrexate involves the condensation of Pyrimidine-2,4,5,6-tetraamine with dihydroxyacetone to form the pteridine ring system, which is then further functionalized and coupled with a p-methylaminobenzoyl-L-glutamate derivative to yield the final drug molecule.[2][7]
Conclusion
Pyrimidine-2,4,5,6-tetraamine is a highly nucleophilic building block of considerable importance in synthetic and medicinal chemistry. Its electron-rich nature, a consequence of its four amino substituents, drives its reactivity towards a wide range of electrophiles, enabling the construction of complex heterocyclic systems. While quantitative data on its nucleophilic properties, such as pKa values and reaction kinetics, are not extensively documented, its synthetic utility, particularly in the preparation of antifolate drugs, is well-established. Further detailed physicochemical studies would be beneficial to fully harness the synthetic potential of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Mulliken [cup.uni-muenchen.de]
- 3. m.youtube.com [m.youtube.com]
- 4. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Protonation of the pyrimidine ring at the C(5) position: formation of a stable cationic sigma-complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
Early Synthetic Routes to Tetraaminopyrimidine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational synthetic routes to tetraaminopyrimidine compounds, with a primary focus on 2,4,5,6-tetraaminopyrimidine. This key intermediate is a crucial building block in the synthesis of various biologically significant molecules, including pteridines and purines, which are integral to numerous therapeutic agents. This document details the seminal methodologies, providing in-depth experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Introduction
The synthesis of tetraaminopyrimidine and its derivatives has been a subject of significant interest in organic and medicinal chemistry. Early methods, dating back to the work of Wilhelm Traube, laid the groundwork for the production of these versatile compounds. The primary and most established route involves the construction of a pyrimidine ring, followed by the introduction and subsequent reduction of a nitroso or nitro group at the 5-position. This guide will explore these classical synthetic strategies, offering a detailed examination of the experimental procedures and associated data.
Core Synthetic Strategies
The most prevalent early synthetic pathway to 2,4,5,6-tetraaminopyrimidine proceeds through a two-step process:
-
Synthesis of 2,4,6-Triaminopyrimidine and its 5-Nitroso Derivative: This initial step involves the condensation of guanidine with malononitrile to form 2,4,6-triaminopyrimidine. This intermediate is then nitrosated to yield 5-nitroso-2,4,6-triaminopyrimidine.
-
Reduction of the 5-Nitroso Group: The nitroso group of 5-nitroso-2,4,6-triaminopyrimidine is then reduced to an amino group, affording the final product, 2,4,5,6-tetraaminopyrimidine.
A visual representation of this overarching synthetic workflow is provided below.
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key synthetic steps, along with tabulated quantitative data for easy comparison.
Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine
The formation of 5-nitroso-2,4,6-triaminopyrimidine is a critical step and can be achieved through various published methods. A common approach involves the reaction of guanidine with malononitrile, followed by in-situ nitrosation.
Protocol 1: One-Pot Synthesis from Guanidine Hydrochloride and Malononitrile
This method combines the formation of 2,4,6-triaminopyrimidine and its subsequent nitrosation in a single reaction vessel.[1]
-
Reaction Setup: Dissolve 6.48 kg of guanidine hydrochloride in 30 liters of ethanol in a suitable reactor equipped with a heater, cooler, and reflux condenser. The entire reaction should be carried out under a nitrogen atmosphere.
-
Base Addition: Add 6.0 kg of sodium methylate to the solution while maintaining the temperature below 25°C.
-
Malononitrile Addition: Subsequently, add a solution of 4.5 kg of malonic acid dinitrile in 30 liters of ethanol at 20°C.
-
Nitrosation: The reaction mixture is then treated with nitrous acid, which can be generated in situ from a nitrite salt like sodium nitrite in the presence of an acid (e.g., acetic acid).
-
Isolation: After the reaction is complete, the precipitated 5-nitroso-2,4,6-triaminopyrimidine is recovered by filtration, washed with water, and dried.
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield (%) | Purity (%) | Reference |
| Guanidine Hydrochloride | 95.53 | 6.48 kg | - | - | [1] |
| Malononitrile | 66.06 | 4.5 kg | - | - | [1] |
| 5-Nitroso-2,4,6-triaminopyrimidine | 155.12 | - | Excellent | - | [1] |
Protocol 2: Stepwise Synthesis via 2,4,6-Triaminopyrimidine
This protocol involves the isolation of the 2,4,6-triaminopyrimidine intermediate before nitrosation.[2]
-
Synthesis of 2,4,6-Triaminopyrimidine: React guanidine with malonic acid dinitrile in the presence of a base. The precipitated 2,4,6-triaminopyrimidine is filtered and washed.
-
Nitrosation of 2,4,6-Triaminopyrimidine: Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 ml of water and 1.5 moles of acetic acid. Maintain the temperature between 0-16°C.[2]
-
Add 1.0 mole of sodium nitrite to the reaction mixture, controlling the temperature in the range of 0-20°C.[2]
-
The resulting 5-nitroso-2,4,6-triaminopyrimidine precipitates as a stirrable slurry.
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Temperature (°C) | Reference |
| 2,4,6-Triaminopyrimidine | 125.13 | 1.0 | 0-16 | [2] |
| Acetic Acid | 60.05 | 1.5 | 0-16 | [2] |
| Sodium Nitrite | 69.00 | 1.0 | 0-20 | [2] |
Reduction of 5-Nitroso-2,4,6-triaminopyrimidine
The reduction of the 5-nitroso group is the final step to obtain 2,4,5,6-tetraaminopyrimidine. Several reducing agents have been effectively employed.
Protocol 3: Reduction with Sodium Dithionite
-
Reaction Setup: To the slurry of 5-nitroso-2,4,6-triaminopyrimidine prepared in Protocol 2, add sodium dithionite over a period of 15 minutes to an hour.[2]
-
Temperature Control: Allow the reaction temperature to reach 60°C.[2]
-
Isolation: Filter the hot reaction mixture. Cool the filtrate to 5°C to crystallize the product, 2,4,5,6-tetraaminopyrimidine, which separates as the sulfite salt.[2]
| Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Sodium Dithionite | 60 | 50-80 | 95 (as sulfite) | [2] |
Protocol 4: Reduction with Zinc Dust
This method offers an alternative to sodium dithionite and can lead to higher purity and yield.[3]
-
Reaction Setup: React one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water with 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to maintain a pH below 7.[3]
-
Reaction Conditions: Allow the reaction to proceed at a temperature between 20°C and 65°C.[3]
-
Workup: Adjust the pH to 2.0-2.5 with the acid to dissolve the product. Filter to remove insoluble materials.[3]
-
Precipitation: Add sulfuric acid to the mother liquor to adjust the pH to 0.2-0.5 while maintaining the temperature between 20°C and 60°C.[3]
-
Isolation: Cool the mixture to 0-10°C to precipitate 2,4,5,6-tetraaminopyrimidine sulfate. Recover the precipitate by filtration.[3]
| Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Zinc Dust/Acid | 20-65 | 82.5-88.5 | up to 99.5 | [3] |
The logical flow for the reduction of 5-nitroso-2,4,6-triaminopyrimidine using different reducing agents is depicted in the following diagram.
Physicochemical Properties
The physicochemical properties of 2,4,5,6-tetraaminopyrimidine and its salts are important for their handling, purification, and subsequent reactions.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | UV λmax (nm) | Reference |
| 2,4,5,6-Tetraaminopyrimidine | C4H8N6 | 140.15 | - | - | [4] |
| 2,4,5,6-Tetraaminopyrimidine Sulfate | C4H8N6·H2SO4 | 238.21 | Odourless pale yellow crystals | 202, 274 | [5] |
Conclusion
The early synthetic routes to tetraaminopyrimidine compounds, particularly the Traube synthesis and its variations, have been instrumental in providing access to these valuable chemical building blocks. The methods detailed in this guide, involving the nitrosation of a triaminopyrimidine intermediate followed by reduction, remain fundamental and are still referenced in modern synthetic chemistry. The choice of reducing agent can significantly impact the yield and purity of the final product, with zinc dust offering a high-purity alternative to the more traditional sodium dithionite. This guide provides researchers and drug development professionals with a detailed and comparative overview of these foundational synthetic methodologies.
References
- 1. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 2. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 4. tetra-Aminopyrimidine | C4H8N6 | CID 70487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
Pyrimidine-2,4,5,6-tetraamine: A Cornerstone for Heterocyclic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Pyrimidine-2,4,5,6-tetraamine, a highly functionalized heterocyclic compound, serves as a pivotal building block in medicinal chemistry and organic synthesis.[1][2] Its unique structure, featuring four amine groups on a pyrimidine core, offers remarkable versatility for constructing complex molecular architectures, particularly fused heterocyclic systems like pteridines and purines.[3][4] These scaffolds are central to numerous biologically active molecules, including enzyme cofactors, signaling molecules, and therapeutic agents.[3][5] This guide provides a comprehensive overview of the synthesis of pyrimidine-2,4,5,6-tetraamine and its application as a precursor in the development of high-value compounds, complete with detailed experimental protocols, quantitative data, and process visualizations.
Synthesis of Pyrimidine-2,4,5,6-tetraamine
The most prevalent synthetic routes to pyrimidine-2,4,5,6-tetraamine (often isolated as its more stable sulfate or dihydrochloride salt) begin with 2,4,6-triaminopyrimidine.[1][6] The process typically involves a two-step sequence: nitrosation at the 5-position followed by reduction of the nitroso group to an amine.[6] This method is efficient and scalable, making the building block accessible for research and industrial applications.
Experimental Protocol: Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfate
This protocol is adapted from established industrial processes.[6][7][8]
Step 1: Nitrosation of 2,4,6-Triaminopyrimidine
-
Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in a suitable volume of water containing 1.5 moles of acetic acid.
-
Cool the mixture to a temperature range of 0-16°C.[6]
-
Slowly add a solution of 1.0-1.05 moles of sodium nitrite in water, ensuring the reaction temperature does not exceed 20°C.[6]
-
Under these conditions, the intermediate, 2,4,6-triamino-5-nitrosopyrimidine, precipitates as a stirrable slurry.[6] This intermediate is typically used in situ without isolation.
Step 2: Reduction of 2,4,6-Triamino-5-nitrosopyrimidine
-
To the slurry from Step 1, add approximately 2.0 molecular equivalents of a reducing agent, such as sodium dithionite or zinc dust with acid.[6][8]
-
If using sodium dithionite, add it portion-wise over 30-60 minutes, allowing the temperature to rise to approximately 60°C.[6]
-
Filter the hot reaction mixture to remove any insoluble impurities.
-
Cool the filtrate to 0-10°C to crystallize the product as its sulfite or, after acidification with sulfuric acid to a pH of ~0.2-0.5, as the sulfate salt.[6][7]
-
Recover the precipitated pyrimidine-2,4,5,6-tetraamine sulfate by filtration, wash with cold water, and dry under vacuum.
References
- 1. Pyrimidine-2,4,5,6-tetraamine dihydrochloride | 39944-62-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
In-Depth Technical Guide: Thermal Stability of Pyrimidine-2,4,5,6-tetraamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
A summary of the key chemical and physical properties of Pyrimidine-2,4,5,6-tetraamine dihydrochloride is presented in Table 1. Understanding these properties is crucial for handling, storage, and experimental design.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 39944-62-2 | [2] |
| Molecular Formula | C₄H₁₀Cl₂N₆ | [3] |
| Molecular Weight | 213.07 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in water | [2][4] |
| Melting Point | Approx. 298-300°C (Note: Sourced data may refer to a related salt) | [4] |
Thermal Stability Profile
The conversion of the unstable free base of Pyrimidine-2,4,5,6-tetraamine to its dihydrochloride salt significantly enhances its thermal stability, facilitating its storage and application in synthetic chemistry.[1] While specific decomposition temperatures from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) are not extensively reported for the dihydrochloride salt, related compounds offer some insight. For instance, the free base is noted to have a melting point of >218°C with decomposition.[2] The sulfate salt of the same amine has a reported melting point of >300°C.[5] It is anticipated that the dihydrochloride salt will exhibit a high decomposition temperature, likely in a similar range to the sulfate salt.
To definitively determine the thermal stability of this compound, a systematic analysis using TGA and DSC is required. The following sections provide detailed protocols for these essential experiments.
Experimental Protocols for Thermal Analysis
The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina).[4]
-
Experimental Parameters:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial characterization to study thermal decomposition without oxidation.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events.
-
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The temperatures at which 5% and 50% mass loss occur are also important indicators of thermal stability. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan.[6] A small pinhole may be pierced in the lid to allow for the escape of any evolved gases during decomposition.[4] An empty, hermetically sealed aluminum pan is used as the reference.
-
Experimental Parameters:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a temperature above the expected decomposition (e.g., 350°C) at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: Plot the heat flow (in W/g) versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. The peak onset temperature, peak maximum temperature, and the integrated area of the peak (enthalpy change) should be determined.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the thermal analysis of this compound and a conceptual representation of its synthesis.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Conceptual synthesis pathway for this compound.
Conclusion
This compound is a valuable chemical intermediate with enhanced stability compared to its free base. While specific quantitative data on its thermal decomposition is not widely published, this guide provides the necessary framework for researchers to conduct a thorough thermal analysis. The detailed TGA and DSC protocols outlined herein will enable the determination of its precise decomposition profile, providing critical data for its safe handling, storage, and application in further research and development. The provided workflows offer a clear and logical approach to these experimental investigations.
References
- 1. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,5,6-Tetraaminopyrimidine Hydrochloride BP EP USP CAS 39944-62-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Solubility Profile of Pyrimidine-2,4,5,6-tetraamine dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Pyrimidine-2,4,5,6-tetraamine dihydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines established methodologies for its experimental determination. Detailed protocols for both gravimetric and High-Performance Liquid Chromatography (HPLC)-based methods are presented to enable researchers to accurately ascertain the solubility of this compound in various solvents. Furthermore, this guide includes visualizations of the experimental workflows to facilitate a clear understanding of the procedural steps involved.
Introduction
Pyrimidine-2,4,5,6-tetraamine and its salts are important intermediates in the synthesis of various biologically active molecules, including certain pharmaceuticals. The dihydrochloride salt is often utilized to enhance the aqueous solubility and stability of the parent compound.[1] A thorough understanding of its solubility in different solvent systems is crucial for a wide range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary tools for its empirical determination.
Solubility Data
A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. However, qualitative descriptions consistently indicate its high solubility in aqueous solutions. The sulfate salt of the parent compound is also reported to be soluble in water and dimethyl sulfoxide (DMSO).[2] Conversely, its solubility in organic solvents is generally considered to be poor.
For practical laboratory purposes, the following table summarizes the available qualitative and inferred solubility information. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications.
Table 1: Qualitative Solubility of Pyrimidine-2,4,5,6-tetraamine Salts
| Solvent | Salt Form | Reported Solubility | Reference |
| Water | Dihydrochloride | Highly Soluble | [3] |
| Water | Sulfate | Soluble | [2] |
| Water | Sulfate | Slightly Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Sulfate | Soluble | [2] |
| Organic Solvents | Dihydrochloride | Poor |
Note: The conflicting reports on the sulfate salt's water solubility ("soluble" vs. "slightly soluble") underscore the importance of experimental verification.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, two standard and reliable methods for determining the solubility of this compound are detailed below.
Gravimetric Method for a Range of Solvents
This method is a straightforward approach to determine the equilibrium solubility of a compound in various solvents.
3.1.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.) of analytical grade
-
Thermostatic shaker or orbital incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Centrifuge
-
Drying oven
-
Pipettes and other standard laboratory glassware
3.1.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. Record the initial mass of the compound.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostat for at least 2 hours to allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.
-
Aliquot Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) and transfer it to a pre-weighed container (e.g., a watch glass or a small beaker).
-
Evaporation: Place the container with the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound.
-
Mass Determination: Once the solvent has completely evaporated, allow the container to cool to room temperature in a desiccator and then weigh it. The difference between this mass and the initial mass of the empty container is the mass of the dissolved solid.
-
Calculation: Calculate the solubility in g/L or other desired units based on the mass of the dissolved solid and the volume of the aliquot taken.
Thermodynamic Solubility Determination by HPLC-UV
This method is highly accurate and is particularly useful for compounds that are soluble at lower concentrations.
3.2.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.) of analytical grade
-
Thermostatic shaker
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
3.2.2. Procedure
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble and which is compatible with the HPLC mobile phase). Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.
-
Sample Preparation and Equilibration: Add an excess amount of the compound to a known volume of the test solvent in a vial. Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
Sample Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any particulate matter.
-
Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the standard curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.
-
Concentration Determination: Using the standard curve, determine the concentration of the compound in the diluted sample.
-
Solubility Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for HPLC-based Thermodynamic Solubility Determination.
Conclusion
References
Molecular formula and weight of Pyrimidine-2,4,5,6-tetraamine dihydrochloride
This technical guide provides a comprehensive overview of Pyrimidine-2,4,5,6-tetraamine dihydrochloride, a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, experimental protocols for its synthesis, and its role in various biological contexts.
Core Molecular Data
This compound is a pyrimidine derivative with four amine substituents. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a versatile reagent in various chemical and biological studies.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for Pyrimidine-2,4,5,6-tetraamine and its dihydrochloride salt. It is important to note that experimental data for the dihydrochloride salt is limited, and therefore, some data for the free base or other salt forms are included for reference.
| Property | Value | Notes |
| Molecular Formula | C₄H₁₀Cl₂N₆ | Dihydrochloride Salt[1] |
| C₄H₈N₆ | Free Base[2] | |
| Molecular Weight | 213.07 g/mol | Dihydrochloride Salt[1] |
| 140.15 g/mol | Free Base[2] | |
| CAS Number | 39944-62-2 | Dihydrochloride Salt[2] |
| 1004-74-6 | Free Base[2] | |
| Appearance | White crystalline powder | For a related hydrochloride compound[3] |
| Pale yellow crystals, odourless | For the sulfate salt[2] | |
| Melting Point | >218 °C (with decomposition) | For the free base/salts[2] |
| >300 °C | For the sulfate salt[4] | |
| Solubility | Soluble in water | Dihydrochloride and other salts[2][4] |
| Slightly soluble in water | Free Base[2] | |
| pKa | 6.97 ± 0.10 (Predicted) | For the free base[5] |
| UV-Vis (λmax) | 202 nm, 274 nm | For the sulfate salt in solution[2] |
Experimental Protocols
The synthesis of pyrimidine-2,4,5,6-tetraamine salts can be achieved through various routes. One of the well-documented methods involves the reduction of a nitroso-pyrimidine intermediate.
Synthesis of 2,4,5,6-tetraaminopyrimidine sulfate
This protocol is adapted from a patented process for preparing the sulfate salt, which can be subsequently converted to the dihydrochloride.
Materials:
-
5-nitroso-2,4,6-triaminopyrimidine (NTAP)
-
Zinc dust
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H₂SO₄)
-
Activated carbon
-
Filter-aid (e.g., Celite)
-
Water
Procedure:
-
Preparation of the Reaction Slurry: In a suitable reactor, prepare a slurry of 5-nitroso-2,4,6-triaminopyrimidine in water (approximately 10-20 parts water by weight to 1 part NTAP).[6]
-
Reduction of the Nitroso Group:
-
pH Adjustment and Salt Formation: After the reduction is complete, adjust the pH of the reaction mixture to approximately 2.0-2.5 with the same acid to form a solution of the 2,4,5,6-tetraaminopyrimidine acid salt.[6]
-
Clarification: Add activated carbon and a filter-aid to the solution and filter to remove insoluble materials.[6]
-
Precipitation of the Sulfate Salt:
-
Recovery: Recover the precipitate by filtration, wash with cold water, and dry under vacuum.[6]
Alternative Synthesis of the Dihydrochloride Salt
A common method for the synthesis of this compound involves the reaction of 2,4,5,6-tetrachloropyrimidine with ammonia, followed by the addition of hydrochloric acid to form the dihydrochloride salt.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate.
Caption: Workflow for the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate.
Biological Activity and Applications
This compound is a key building block in the synthesis of more complex organic molecules and pharmaceutical compounds.[1][3] While specific biological data for this exact compound is not widely published, the pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities.
Derivatives of pyrimidine are known to exhibit:
-
Anticancer Activity: Many pyrimidine-based compounds show significant cytotoxic effects against various cancer cell lines.[1][7] They can act as inhibitors of crucial enzymes in cell proliferation, such as dihydrofolate reductase (DHFR).[8]
-
Antimicrobial Activity: The pyrimidine nucleus is a core component of numerous antibacterial and antifungal agents.[9][10]
-
Enzyme Inhibition: The 2,4-diaminopyrimidine structure, a core part of the title compound, is a known pharmacophore for DHFR inhibitors, which act as folate antagonists to disrupt DNA synthesis.[8]
The primary mechanism of action for many biologically active pyrimidine derivatives involves their interaction with nucleic acids and proteins, thereby altering cellular processes.[1]
Logical Relationship of Pyrimidine Derivatives in Drug Discovery
The following diagram illustrates the central role of the pyrimidine scaffold in the development of various therapeutic agents.
Caption: The pyrimidine scaffold as a precursor for various bioactive compounds.
References
- 1. This compound | 39944-62-2 | Benchchem [benchchem.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. 2,4,5,6-Tetraaminopyrimidine Hydrochloride BP EP USP CAS 39944-62-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. 2,4,5,6-Tetraaminopyrimidine sulfate, 97% | Fisher Scientific [fishersci.ca]
- 5. 2,4,5,6-TETRAAMINOPYRIMIDINE | 1004-74-6 [chemicalbook.com]
- 6. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Pyrimidine-2,4,5-triamine | 3546-50-7 | Benchchem [benchchem.com]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidine-2,4,5,6-tetraamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4,5,6-tetraamine and its salts are valuable intermediates in medicinal chemistry and drug development, serving as key building blocks for the synthesis of various biologically active compounds, including pteridines and purine analogs. The dihydrochloride salt offers enhanced stability compared to the free base, which is susceptible to oxidation.[1] This document provides a detailed protocol for the synthesis of pyrimidine-2,4,5,6-tetraamine dihydrochloride, starting from the readily available 2,4,5,6-tetrachloropyrimidine. The synthesis involves a two-step process: a high-pressure nucleophilic aromatic substitution with ammonia, followed by the formation of the dihydrochloride salt.
Materials and Reagents
-
2,4,5,6-Tetrachloropyrimidine (98%+)
-
Anhydrous Ammonia (or concentrated aqueous ammonia)
-
Ethanol (anhydrous)
-
Methanol
-
Dichloromethane
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Activated Charcoal
-
High-pressure autoclave with stirring mechanism
-
Standard laboratory glassware
-
Rotary evaporator
-
pH meter or pH paper
-
Filtration apparatus (Büchner funnel)
Experimental Protocols
Step 1: Synthesis of Pyrimidine-2,4,5,6-tetraamine (Free Base)
This procedure involves the nucleophilic substitution of all four chlorine atoms of 2,4,5,6-tetrachloropyrimidine with amino groups using ammonia under elevated temperature and pressure.
WARNING: This reaction must be carried out in a high-pressure autoclave by trained personnel due to the high pressures and corrosive nature of the reagents involved. Ensure all safety precautions for high-pressure reactions are strictly followed.
-
Reactor Setup: In a clean, dry high-pressure autoclave equipped with a magnetic stir bar or mechanical stirrer, add 2,4,5,6-tetrachloropyrimidine (1 equivalent).
-
Solvent and Reagent Addition: Add anhydrous ethanol to the autoclave to create a slurry. The volume should be sufficient to ensure proper mixing.
-
Ammonia Charging: Cool the autoclave to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and carefully introduce anhydrous liquid ammonia (a large excess, e.g., 20-40 equivalents) into the vessel. Alternatively, a concentrated aqueous solution of ammonia can be used, though this may require higher temperatures and pressures to drive the reaction to completion.
-
Reaction: Seal the autoclave and heat the reaction mixture to 150-180 °C with vigorous stirring. The pressure inside the vessel will increase significantly. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by taking aliquots (after safely cooling and depressurizing the reactor) and analyzing them by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and then carefully vent the excess ammonia in a well-ventilated fume hood.
-
Open the autoclave and transfer the resulting suspension to a round-bottom flask.
-
Remove the solvent and any remaining ammonia under reduced pressure using a rotary evaporator.
-
The crude product is a solid. To purify, dissolve the solid in a minimal amount of hot methanol.
-
Add activated charcoal and heat at reflux for 15-20 minutes to decolorize the solution.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the pyrimidine-2,4,5,6-tetraamine free base.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Step 2: Formation of this compound
-
Dissolution: Suspend the purified pyrimidine-2,4,5,6-tetraamine free base in anhydrous ethanol in a round-bottom flask with stirring.
-
Acidification: Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid (2.2 equivalents) dropwise with continuous stirring. The addition is exothermic. Monitor the pH to ensure it becomes acidic (pH 1-2).
-
Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for another 30-60 minutes to ensure complete precipitation.
-
Isolation and Purification:
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the solid with cold anhydrous ethanol to remove any excess HCl and other impurities.
-
Dry the white to off-white solid product under vacuum to obtain this compound.
-
The purity of the final product can be assessed by techniques such as NMR spectroscopy and elemental analysis.
-
Data Presentation
| Parameter | Step 1: Amination | Step 2: Salt Formation |
| Starting Material | 2,4,5,6-Tetrachloropyrimidine | Pyrimidine-2,4,5,6-tetraamine (free base) |
| Key Reagent | Anhydrous Ammonia | Concentrated Hydrochloric Acid |
| Molar Ratio (Reagent) | 20-40 equivalents | 2.2 equivalents |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol |
| Temperature | 150-180 °C | 0-5 °C |
| Pressure | High (autogenic) | Atmospheric |
| Reaction Time | 12-24 hours | 1-2 hours |
| Typical Yield | 60-75% (plausible range) | >95% |
| Product Appearance | Crystalline solid | White to off-white solid |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Industrial Production of Pyrimidine-2,4,5,6-tetraamine Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine-2,4,5,6-tetraamine and its salts are crucial intermediates in the synthesis of a variety of pharmacologically active compounds, most notably antifolates such as methotrexate. This document provides detailed application notes and experimental protocols for the industrial-scale production of Pyrimidine-2,4,5,6-tetraamine dihydrochloride. The protocols are based on established and optimized synthesis routes, focusing on yield, purity, and scalability. This guide is intended for researchers, scientists, and drug development professionals involved in pharmaceutical manufacturing and process chemistry.
Application Notes
This compound is a highly functionalized pyrimidine derivative primarily utilized as a key building block in the synthesis of complex heterocyclic compounds.[1] Its principal application lies in the pharmaceutical industry as a starting material for the synthesis of pteridine-based drugs.
Key Applications:
-
Antifolate Synthesis: It is a critical precursor in the manufacture of folic acid antagonists, such as methotrexate, which are widely used in chemotherapy and for the treatment of autoimmune diseases.[1][2][3] The tetraamine condenses with a 1,2-dicarbonyl compound to form the pteridine ring system, the core structure of these drugs.[4]
-
Organic Synthesis: The multiple amino groups provide reactive sites for a variety of chemical transformations, making it a versatile intermediate in the synthesis of novel organic molecules and potential drug candidates.[5]
-
Research and Development: In a research context, it is used to explore new synthetic methodologies and to develop novel compounds with potential biological activity. Its derivatives are investigated for various therapeutic applications.
The dihydrochloride salt form is preferred in many applications due to its enhanced stability and solubility in aqueous media compared to the free base, which is prone to oxidation.[1]
Industrial Synthesis Protocols
The industrial production of this compound is typically achieved through a two-step process:
-
Nitrosation of 2,4,6-triaminopyrimidine to form 5-nitroso-2,4,6-triaminopyrimidine.
-
Reduction of the nitroso intermediate to the corresponding tetraamine, which is then isolated as the dihydrochloride salt.
An alternative and often preferred industrial method involves the direct reduction of commercially available 5-nitroso-2,4,6-triaminopyrimidine. Two prominent reduction methods are detailed below, offering high yields and purity suitable for pharmaceutical manufacturing.
Method 1: Reduction using Zinc Dust and Hydrochloric Acid
This method is reported to provide higher yields and purity compared to the sodium dithionite method.[6]
Experimental Protocol:
-
Reaction Setup: A suitable glass-lined or stainless steel reactor is charged with 5-nitroso-2,4,6-triaminopyrimidine (NTAP) and water (approximately 10-20 parts by weight of water per part of NTAP).[6]
-
Reduction: While maintaining the temperature between 20°C and 65°C, approximately 2.0 to 2.5 molecular equivalents of zinc dust and 4.0 to 4.7 molecular equivalents of a suitable acid (e.g., hydrochloric acid) are added to the stirred slurry.[6] The addition rate should be controlled to maintain the reaction temperature. The reaction mixture is stirred until the reduction is complete, which can be monitored by HPLC.
-
pH Adjustment and Filtration: The pH of the reaction mixture is adjusted to approximately 2.0 to 2.5 with the same acid to dissolve the product as its acid salt.[6] The mixture is then filtered to remove insoluble materials, including excess zinc.
-
Conversion to Dihydrochloride and Isolation: The filtrate containing the acid salt of 2,4,5,6-tetraaminopyrimidine is treated with concentrated hydrochloric acid. The pH is adjusted to facilitate the precipitation of the dihydrochloride salt. The product is then isolated by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.
Quantitative Data Summary (Method 1):
| Parameter | Value | Reference |
| Yield | 82.5 - 88.5% | [6] |
| Purity | >99.5% | [6] |
Method 2: Reduction using Sodium Dithionite
This is a widely used method, though it may result in lower purity compared to the zinc dust method due to the formation of sulfamate impurities.[6]
Experimental Protocol:
-
Reaction Setup: A reactor is charged with 2,4,6-triaminopyrimidine, water, and acetic acid. The mixture is cooled to 0-16°C.[7]
-
Nitrosation (in situ): An aqueous solution of sodium nitrite (1.0-1.05 molar equivalents) is added slowly while maintaining the temperature below 20°C to form a slurry of 5-nitroso-2,4,6-triaminopyrimidine.[7]
-
Reduction: Sodium dithionite is added to the slurry over a period of 30-60 minutes, allowing the temperature to rise to around 60°C.[7]
-
Isolation of Intermediate: The hot reaction mixture is filtered, and the filtrate is cooled to 5°C to crystallize 2,4,5,6-tetraaminopyrimidine sulfite.[7]
-
Conversion to Dihydrochloride: The isolated sulfite intermediate is dissolved in water and treated with hydrochloric acid. The dihydrochloride salt precipitates upon cooling and is collected by filtration, washed, and dried. A similar conversion from the sulfate salt can be achieved by reaction with barium chloride followed by the addition of hydrochloric acid.[8]
Quantitative Data Summary (Method 2):
| Parameter | Value | Reference |
| Yield (as sulfite) | 50 - 80% | [7] |
| Purity (as sulfite) | ~95% | [7] |
Purification
For pharmaceutical applications, high purity of this compound is essential. The primary method for purification is recrystallization .
Protocol for Recrystallization:
-
The crude this compound is dissolved in a minimum amount of hot deionized water.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is slowly cooled to allow for the formation of crystals. The crystallization can be aided by the addition of a co-solvent such as ethanol.
-
The purified crystals are collected by filtration, washed with a cold solvent mixture (e.g., water/ethanol), and dried under vacuum at an appropriate temperature.
Analytical Characterization
The quality of the final product should be assessed using a combination of analytical techniques.
| Analytical Method | Purpose | Typical Results |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify impurities. | Purity >99.5% |
| Infrared (IR) Spectroscopy | To confirm the functional groups and identity of the compound. | Characteristic peaks for amine N-H and aromatic C-N stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm identity. | Chemical shifts and coupling constants consistent with the structure. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. | Molecular ion peak corresponding to the free base. |
| Elemental Analysis | To confirm the elemental composition of the dihydrochloride salt. | Experimental percentages of C, H, N, and Cl should be within acceptable limits of the theoretical values. |
A reported HPLC method for a similar compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, utilizes a C18 column and a UV detector, suggesting a similar setup could be adapted for this compound.[9]
Visualizations
Industrial Synthesis Workflow
Caption: Industrial Synthesis Workflow.
Antifolate Mechanism of Action
Caption: Antifolate Mechanism of Action.
References
- 1. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 2. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 3. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2,4,5,6-Tetraaminopyrimidine Hydrochloride BP EP USP CAS 39944-62-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 7. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 8. schircks.ch [schircks.ch]
- 9. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
The Strategic Role of Pyrimidine-2,4,5,6-tetraamine in the Synthesis of Pharmaceutical Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine-2,4,5,6-tetraamine and its salts are pivotal starting materials in the synthesis of a variety of pharmaceutical compounds, most notably antifolates such as methotrexate and pteridine derivatives like folic acid. Its unique structure, featuring four amino groups on a pyrimidine ring, makes it a versatile precursor for the construction of complex heterocyclic systems that are central to the biological activity of these drugs. This document provides detailed application notes and experimental protocols for the use of Pyrimidine-2,4,5,6-tetraamine in key pharmaceutical syntheses.
Application Notes
Pyrimidine-2,4,5,6-tetraamine is a critical building block in the pharmaceutical industry due to its role in forming the pteridine ring system, a core component of many therapeutic agents. The primary application of this compound is in the synthesis of methotrexate, a widely used chemotherapeutic and immunosuppressant. It is also utilized in the synthesis of folic acid and its derivatives, which are vital in various biological processes.
The synthesis of pteridines from Pyrimidine-2,4,5,6-tetraamine typically proceeds through condensation reactions with 1,2-dicarbonyl compounds. Key synthetic strategies include the Gabriel-Isay synthesis and the Timmis reaction, which allow for the regioselective formation of different pteridine isomers. The choice of reaction conditions, particularly pH, is crucial in directing the outcome of these syntheses and achieving high yields of the desired product.
Key Pharmaceutical Syntheses
Synthesis of Methotrexate
Methotrexate is a cornerstone in the treatment of various cancers and autoimmune diseases. Its synthesis from Pyrimidine-2,4,5,6-tetraamine is a multi-step process that involves the formation of a pteridine intermediate. The widely recognized Piper-Montgomery process provides a framework for this synthesis.
Experimental Workflow for Methotrexate Synthesis:
Caption: A simplified workflow for the synthesis of Methotrexate.
Synthesis of Pteridine Derivatives (e.g., Folic Acid Precursors)
The Gabriel-Isay synthesis is a classical and versatile method for constructing the pteridine ring system by condensing a 1,2-dicarbonyl compound with the 5,6-diamino moiety of Pyrimidine-2,4,5,6-tetraamine. The Timmis reaction offers a regioselective alternative, particularly for the synthesis of 6-substituted pteridines.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of Pyrimidine-2,4,5,6-tetraamine and its subsequent use in the preparation of a key pteridine intermediate.
Table 1: Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfate
| Precursor | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| 5-Nitroso-2,4,6-triaminopyrimidine | Sodium Dithionite | Water | 60 | 30-60 min | 50-80 | 95 | [1] |
| 5-Nitroso-2,4,6-triaminopyrimidine | Zinc Dust / Acid | Water | 20-65 | Not Specified | 82.5-88.5 | 99.5 | [2] |
| 5-Phenylazo-2,4,6-triaminopyrimidine | H₂ / Pd-C | Water | 90-115 | 1 hour | >95 | 97.5 | [3] |
Table 2: Synthesis of 2,4-diamino-6-hydroxymethylpteridine
| Reactant 1 | Reactant 2 | Solvent | pH | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Pyrimidine-2,4,5,6-tetraamine Dihydrochloride | Dihydroxyacetone | Water | 2.5 | 5-8 | 12 | 95.5 | 96 | [4] |
| Pyrimidine-2,4,5,6-tetraamine Dihydrobromide | Dihydroxyacetone | Water | 2.0 | 8-12 | 24 | Not Specified | 67 | [4] |
| Pyrimidine-2,4,5,6-tetraamine Sulfite | Dihydroxyacetone | Water | 2.1 | 5 | 4 | >95 | 98.5 | [4] |
| Pyrimidine-2,4,5,6-tetraamine Hydrochloride | Dihydroxyacetone | Water | 5.5 ± 0.2 | Room Temp | 12-24 | >60 | Not Specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfate from 5-Nitroso-2,4,6-triaminopyrimidine[1]
Materials:
-
2,4,6-Triaminopyrimidine
-
Sodium Nitrite
-
Acetic Acid
-
Sodium Dithionite
-
Water
Procedure:
-
Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water and 1.5 moles of acetic acid.
-
Maintain the temperature in the range of 0-16 °C.
-
Add 1.0 mole of sodium nitrite to the reaction mixture while controlling the temperature between 0-20 °C to form a slurry of 2,4,6-triamino-5-nitrosopyrimidine.
-
To the resulting slurry, add sodium dithionite over a period of 30-60 minutes, allowing the reaction temperature to rise to 60 °C.
-
Filter the hot reaction mixture.
-
Cool the filtrate to 5 °C to crystallize the product.
-
Collect the precipitate (Pyrimidine-2,4,5,6-tetraamine sulfite) by filtration.
Protocol 2: Synthesis of 2,4-diamino-6-hydroxymethylpteridine[4]
Materials:
-
This compound
-
Dihydroxyacetone
-
50% Sodium Hydroxide solution
-
Sodium Chloride
-
Water
-
Ethanol
Procedure:
-
Dissolve 113 g of this compound in 1.5 L of water.
-
Adjust the pH of the solution to 2.5 with 50% sodium hydroxide solution.
-
Prepare a solution of 70 g of dihydroxyacetone in 500 mL of water.
-
Slowly drip the dihydroxyacetone solution into the pyrimidine solution over 12 hours while introducing oxygen (air).
-
Maintain the reaction temperature between 5 and 8 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.
-
Add 200 g of sodium chloride to the mixture and cool to 5 °C to precipitate the product.
-
Filter the precipitate and wash with water and then ethanol to obtain 2,4-diamino-6-hydroxymethylpteridine.
Signaling Pathway: Methotrexate Inhibition of Dihydrofolate Reductase
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[6] By blocking DHFR, methotrexate depletes the intracellular pool of tetrahydrofolate (THF), a vital cofactor in one-carbon transfer reactions.[6] The inhibition constant (Ki) for methotrexate binding to human DHFR is in the nanomolar to picomolar range, indicating a very high affinity.[6][7]
Caption: Methotrexate competitively inhibits DHFR, disrupting DNA and RNA synthesis.
References
- 1. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 2. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 3. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
- 4. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 5. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrimidine-2,4,5,6-tetraamine in Dye and Pigment Production: A Detailed Overview
Introduction
Pyrimidine-2,4,5,6-tetraamine, a highly functionalized heterocyclic compound, serves as a versatile precursor in the synthesis of a variety of dyes and pigments. Its multiple amino groups provide reactive sites for the formation of chromophoric systems, making it a valuable building block in color chemistry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the utility of Pyrimidine-2,4,5,6-tetraamine in dye and pigment production, with a particular focus on its application in oxidative hair dyes.
Application in Oxidative Hair Dyes
Pyrimidine-2,4,5,6-tetraamine is primarily utilized as a "developer" or primary intermediate in oxidative hair dye formulations. In this context, it reacts with a "coupler" in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger dye molecules that are trapped within the hair shaft, resulting in a permanent color change.
One notable application involves the use of Pyrimidine-2,4,5,6-tetraamine in combination with couplers such as 1-naphthol, resorcinol, and various derivatives of m-phenylenediamine to produce a wide array of shades.[1] A specific example is its combination with 2,7-dihydroxynaphthalene to produce color.[2][3]
Experimental Protocol: Formulation of an Oxidative Hair Dye
This protocol outlines the laboratory-scale preparation of a hair dye formulation using Pyrimidine-2,4,5,6-tetraamine sulfate as the developer and 2,7-dihydroxynaphthalene as the coupler.
Materials:
-
Pyrimidine-2,4,5,6-tetraamine sulfate
-
2,7-dihydroxynaphthalene
-
Hydrogen peroxide (6% aqueous solution)
-
Cetearyl alcohol
-
Sodium laureth sulfate
-
Ammonia solution (25%)
-
Deionized water
-
pH meter
-
Beakers and stirring equipment
Procedure:
-
Preparation of the Dye Base (Part A):
-
In a beaker, create a cream base by melting 10 g of cetearyl alcohol at approximately 70°C.
-
Add 5 g of sodium laureth sulfate and 77.4 g of deionized water while stirring until a homogenous cream is formed.
-
Allow the cream base to cool to room temperature.
-
-
Incorporation of Dye Precursors (Part B):
-
In a separate beaker, dissolve 1.6 g of Pyrimidine-2,4,5,6-tetraamine sulfate and 1.0 g of 2,7-dihydroxynaphthalene in a small amount of deionized water. Gentle warming may be required to aid dissolution.
-
Add this solution to the cream base (Part A) and mix thoroughly until a uniform consistency is achieved.
-
Adjust the pH of the mixture to approximately 9.0-10.0 using the ammonia solution.
-
-
Development of the Dye (Part C):
-
Immediately before application, mix the dye base (Part B) with an equal volume of 6% hydrogen peroxide solution. This initiates the oxidative coupling reaction that forms the final dye.
-
Application:
-
The freshly prepared mixture is applied to hair swatches and allowed to process for 30 minutes at room temperature.
-
Following the processing time, the hair is rinsed thoroughly with water and allowed to dry.
Diagram of the Oxidative Dyeing Process
Caption: Workflow for the preparation and application of an oxidative hair dye.
Application in Azo Dyes and Pigments
While the primary documented use of Pyrimidine-2,4,5,6-tetraamine is in oxidative dyes, its structure lends itself to the synthesis of azo dyes. The four amino groups can potentially be diazotized to form tetra-azonium salts, which can then be coupled with various aromatic compounds to produce polyazo dyes. These types of dyes are known for their strong colors and are used extensively in the textile and printing industries.
Theoretical Synthesis of a Bis-Azo Dye
The following represents a plausible, though not yet specifically documented, synthetic route for a bis-azo dye derived from Pyrimidine-2,4,5,6-tetraamine. This protocol is based on general procedures for the synthesis of azo dyes from aromatic amines.
Materials:
-
Pyrimidine-2,4,5,6-tetraamine
-
Sodium nitrite
-
Hydrochloric acid
-
Phenol (or other coupling component)
-
Sodium hydroxide
-
Ice
Procedure:
-
Tetra-diazotization of Pyrimidine-2,4,5,6-tetraamine:
-
Dissolve a specific molar quantity of Pyrimidine-2,4,5,6-tetraamine in a cooled solution of hydrochloric acid and water.
-
Slowly add a stoichiometric excess of a cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C with an ice bath. This should theoretically form the tetra-azonium salt.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve a corresponding molar quantity of the coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the cold tetra-azonium salt solution to the cold coupling component solution with vigorous stirring.
-
The formation of a colored precipitate indicates the formation of the azo dye.
-
-
Isolation and Purification:
-
The precipitated dye is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
Diagram of a Plausible Bis-Azo Dye Synthesis Pathway
Caption: A proposed pathway for the synthesis of a bis-azo dye.
Quantitative Data
Table 1: Physicochemical Properties of Dyes Derived from Pyrimidine-2,4,5,6-tetraamine
| Dye Structure/Name | Molecular Formula | Molecular Weight ( g/mol ) | Color | λmax (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) |
| Data to be populated | |||||
Table 2: Fastness Properties of Dyes on a Standard Substrate (e.g., Wool)
| Dye Structure/Name | Light Fastness (Blue Wool Scale) | Wash Fastness (Grey Scale) | Rubbing Fastness (Grey Scale) |
| Data to be populated | |||
Pyrimidine-2,4,5,6-tetraamine is a key intermediate in the production of oxidative hair dyes and holds significant potential for the synthesis of polyazo dyes and pigments. The provided protocols offer a foundation for the experimental exploration of its applications in color chemistry. Further research is warranted to synthesize and characterize novel dyes derived from this versatile precursor and to populate the quantitative data tables, thereby expanding its utility in the development of new colorants.
References
- 1. US5480459A - Oxidative hair dye based on a creamlike carrier composition as well as process for the dyeing of hair - Google Patents [patents.google.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. US4213758A - Oxidation hair dyes based upon tetraaminopyrimidine developers and couplers therefor - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of 5-nitroso-2,4,6-triaminopyrimidine
Introduction
The reduction of 5-nitroso-2,4,6-triaminopyrimidine is a critical chemical transformation for the synthesis of 2,4,5,6-tetraaminopyrimidine (TAP), a key intermediate in the production of various pharmaceuticals, including methotrexate and aminopterin.[1][2] This document provides detailed application notes and experimental protocols for the reduction of 5-nitroso-2,4,6-triaminopyrimidine, targeting researchers, scientists, and drug development professionals. The protocols outlined below are based on established methods and offer a comparative overview of different reduction strategies.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the quantitative data for three common methods used for the reduction of 5-nitroso-2,4,6-triaminopyrimidine.
| Parameter | Method 1: Zinc Dust Reduction | Method 2: Sodium Dithionite Reduction | Method 3: Catalytic Hydrogenation |
| Reducing Agent | Zinc Dust and Acid (e.g., HCl) | Sodium Dithionite (Na₂S₂O₄) | Hydrogen Gas with Catalyst (e.g., Raney Nickel, Pd/C) |
| Reported Yield | 82.5 - 88.5%[3] | 50 - 80%[4][5] | High yields (specific values vary with catalyst and conditions) |
| Product Purity | ~99.5%[3] | ~95% (as the sulfite)[4][5] | High purity, dependent on catalyst and purification |
| Reaction Temperature | 20 - 65°C[3][6] | Up to 60°C[4][5] | Room temperature to 115°C[7] |
| Key Advantages | High yield and purity, non-corrosive reducing agent that is easily removed.[3] | Well-established method. | Cleaner reaction with fewer byproducts, catalyst can be recycled. |
| Key Disadvantages | Requires careful pH control and removal of insoluble zinc salts. | Lower yield compared to the zinc dust method, potential for sulfur-containing impurities.[3] | Requires specialized high-pressure equipment, catalyst can be expensive. |
Experimental Protocols
Protocol 1: Reduction using Zinc Dust and Acid
This protocol details the reduction of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) to 2,4,5,6-tetraaminopyrimidine sulfate (TAPS) using zinc dust and a suitable acid.[3][6]
Materials:
-
5-nitroso-2,4,6-triaminopyrimidine (NTAP)
-
Zinc dust
-
Suitable acid (e.g., Hydrochloric acid)
-
Sulfuric acid
-
Water
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
-
pH meter
Procedure:
-
In a reaction vessel, suspend one molecular proportion of NTAP in water.
-
Add 2.0 to 2.5 molecular proportions of zinc dust to the suspension.
-
Slowly add 4.0 to 4.7 molecular proportions of a suitable acid (e.g., HCl) to the mixture, ensuring the pH remains below 7.
-
Maintain the reaction temperature between 20°C and 65°C to facilitate the formation of the acid salt of 2,4,5,6-tetraaminopyrimidine.
-
After the reaction is complete, adjust the pH to approximately 2.0 to 2.5 by adding more of the suitable acid to dissolve the product salt.
-
Filter the mixture to remove insoluble materials, collecting the mother liquor.
-
To the mother liquor, add sulfuric acid to adjust the pH to a range of 0.2 to 0.5, while keeping the temperature between 20°C and 60°C.
-
Cool the reaction mixture to 0°C to 10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.
-
Recover the precipitated product by filtration.
Protocol 2: Reduction using Sodium Dithionite
This protocol describes the reduction of the 5-nitroso group to a 5-amino group using sodium dithionite.[4][5]
Materials:
-
5-nitroso-2,4,6-triaminopyrimidine (formed in situ from 2,4,6-triaminopyrimidine)
-
Sodium dithionite
-
Water
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
Procedure:
-
Prepare a stirrable slurry of 5-nitroso-2,4,6-triaminopyrimidine in situ by reacting 2,4,6-triaminopyrimidine with sodium nitrite in an acidic aqueous solution at a low temperature (0-20°C).[4][5][8]
-
To this slurry, add sodium dithionite over a period of 15 minutes to an hour.
-
Allow the reaction temperature to rise to 60°C during the addition of the reducing agent.
-
Once the reduction is complete, filter the hot reaction mixture.
-
Cool the filtrate to 5°C to crystallize the product, 2,4,5,6-tetraaminopyrimidine, which separates as the sulfite.
-
Collect the product by filtration.
Protocol 3: Catalytic Hydrogenation
This protocol outlines the general procedure for the catalytic hydrogenation of a related compound, 5-phenylazo-2,4,6-triamino-pyrimidine, to yield 2,4,5,6-tetraaminopyrimidine sulfate, which is indicative of the conditions that can be adapted for the reduction of the 5-nitroso analogue.[7]
Materials:
-
5-nitroso-2,4,6-triaminopyrimidine
-
Palladium on carbon catalyst (Pd/C) or Raney nickel
-
Water or other suitable solvent
-
Sulfuric acid
-
Autoclave or other suitable hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
Suspend the 5-nitroso-2,4,6-triaminopyrimidine and the catalyst (e.g., palladium on carbon) in water within an autoclave.
-
Pressurize the autoclave with hydrogen gas (e.g., 5 to 10 bar).
-
Heat the reaction mixture to a suitable temperature (e.g., 90 to 115°C) and maintain for a sufficient time (e.g., 1 hour).
-
After cooling, carefully filter the reaction mixture in the absence of air to remove the catalyst.
-
Acidify the filtrate with sulfuric acid to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.
-
Isolate the product by filtration or centrifugation and wash with water.
Visualizations
The following diagram illustrates the general experimental workflow for the reduction of 5-nitroso-2,4,6-triaminopyrimidine.
Caption: Experimental workflow for the reduction of 5-nitroso-2,4,6-triaminopyrimidine.
References
- 1. nbinno.com [nbinno.com]
- 2. CN114250480A - Reduction method of nitroso-nitro pyrimidine compound - Google Patents [patents.google.com]
- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
- 8. FR2399415A1 - PROCESS FOR PREPARING 2,4,5,6-TETRAAMINOPYRIMIDINE FROM 2,4,6-TRIAMINOPYRIMIDINE AND A NEW PRODUCT THUS OBTAINED - Google Patents [patents.google.com]
Application Notes and Protocols: Pyrimidine-2,4,5,6-tetraamine as a Versatile Intermediate for the Synthesis of Antifolate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4,5,6-tetraamine is a critical starting material in the synthesis of pteridines, a class of heterocyclic compounds with significant biological activity. Many pteridine derivatives are potent antifolates, acting as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][2] This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making it a prime target for antimicrobial and anticancer therapies.[3] The structural similarity of 2,4-diaminopteridines to the natural substrate of DHFR, dihydrofolic acid, allows them to bind to the active site of the enzyme, thereby blocking the production of tetrahydrofolate and inhibiting DNA synthesis and cell proliferation.[4][5] This document provides detailed application notes and protocols for the use of Pyrimidine-2,4,5,6-tetraamine as an intermediate in the synthesis of antifolate compounds, including quantitative data on their biological activity and methodologies for their evaluation.
Folate Metabolism and the Role of DHFR Inhibition
Folate metabolism is a fundamental cellular process that provides essential one-carbon units for the biosynthesis of nucleotides and amino acids. Dihydrofolate reductase (DHFR) is a pivotal enzyme in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are cofactors for numerous enzymatic reactions, including the synthesis of thymidylate, purines, and the amino acid methionine. The inhibition of DHFR leads to a depletion of the THF pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. This mechanism is the basis for the therapeutic action of antifolate drugs.
Synthesis of Pteridine-Based Antifolates
The primary synthetic route to pteridine-based antifolates from Pyrimidine-2,4,5,6-tetraamine is the Gabriel-Isay condensation reaction. This involves the condensation of the 5,6-diamino moiety of the pyrimidine with a 1,2-dicarbonyl compound to form the pyrazine ring of the pteridine core. A notable example is the synthesis of 2,4-diamino-6-hydroxymethylpteridine, a key intermediate in the production of the widely used antifolate drug, Methotrexate.[6][7][8]
Quantitative Data: In Vitro Activity of Pteridine-Based Antifolates
The following table summarizes the in vitro inhibitory activity of various 2,4-diaminopteridine derivatives against Dihydrofolate Reductase (DHFR) from different sources. The 50% inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical function.
| Compound | Target Organism/Enzyme | IC50 (nM) |
| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | Plasmodium falciparum (V1S) | 9 |
| Methotrexate | Plasmodium falciparum | 83.60 |
| Trimetrexate | Plasmodium falciparum | 30 |
| 2,4-diamino-6-hydroxymethyl-pteridine (DAP) | Plasmodium falciparum | >1000 |
| 2,4-diamino-N10-methyl-pteroic acid (DAMPA) | Plasmodium falciparum | 812 ng/ml |
Note: The data is compiled from multiple sources for comparative purposes.[9][10][11] The activity of DAMPA is presented in ng/ml as reported in the source.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This protocol is adapted from a patented process for the synthesis of a key intermediate for Methotrexate.[6][7][8]
Materials:
-
Pyrimidine-2,4,5,6-tetraamine hydrochloride
-
Dihydroxyacetone
-
Deionized water
-
Sodium hydroxide solution (for pH adjustment)
Procedure:
-
Dissolve Pyrimidine-2,4,5,6-tetraamine hydrochloride in deionized water.
-
Adjust the pH of the solution to 5.5 ± 0.2 using a sodium hydroxide solution.
-
Add dihydroxyacetone to the reaction mixture.
-
Stir the reaction mixture at room temperature while bubbling air through the solution.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the product, 2,4-diamino-6-hydroxymethylpteridine, will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold deionized water and then with a suitable organic solvent (e.g., ethanol).
-
Dry the product under vacuum.
Expected Yield: This process is reported to favor the formation of the desired 6-hydroxymethylpteridine isomer.[6]
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)
This protocol provides a general method for determining the inhibitory activity of synthesized compounds against DHFR.[12][13][14]
Materials:
-
Recombinant DHFR enzyme
-
DHFR assay buffer (e.g., Tris buffer, pH 7.5)
-
Dihydrofolate (DHF) substrate solution
-
NADPH solution
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR assay buffer.
-
Prepare Test Compound Dilutions: Prepare a series of dilutions of the test compounds.
-
Assay Setup:
-
In a 96-well plate, add the DHFR assay buffer to all wells.
-
Add the test compound dilutions to the respective wells.
-
Add the DHFR enzyme solution to all wells except for the blank.
-
Add the NADPH solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes), protected from light.
-
-
Initiate Reaction: Add the DHF substrate solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin measuring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the DHFR activity.
-
Conclusion
Pyrimidine-2,4,5,6-tetraamine is a valuable and versatile intermediate for the synthesis of a wide range of pteridine-based antifolate compounds. The straightforward condensation reaction with 1,2-dicarbonyl compounds provides a reliable route to the core pteridine scaffold, which can be further functionalized to generate potent inhibitors of dihydrofolate reductase. The protocols and data presented in these application notes serve as a guide for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel antifolate agents for therapeutic applications.
References
- 1. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Optimized peptide based inhibitors targeting the dihydrofolate reductase pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 5. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 7. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 9. In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 11. In vitro activity of antifolate and polymorphism in dihydrofolate reductase of Plasmodium falciparum isolates from the Kenyan coast: emergence of parasites with Ile-164-Leu mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: Synthesis of Purine Analogs from Pyrimidine-2,4,5,6-tetraamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of a variety of purine analogs starting from pyrimidine-2,4,5,6-tetraamine. The methodologies described herein are based on the classical Traube purine synthesis, a versatile method for constructing the purine ring system.[1] These protocols are intended to serve as a foundational guide for researchers in medicinal chemistry and drug discovery aimed at producing novel purine derivatives for biological screening.
Purine analogs are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and immunosuppressive properties. The ability to synthesize a diverse library of these molecules is essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Pyrimidine-2,4,5,6-tetraamine is a readily available precursor that allows for the efficient construction of the fused imidazole ring of the purine core through cyclization with various one-carbon synthons.
Experimental Protocols
The following protocols detail the synthesis of three key purine analogs from pyrimidine-2,4,5,6-tetraamine: 2,6-diaminopurine, 2,6-diamino-8-hydroxypurine (also known as 2,6-diaminoguanine), and 2,6-diamino-8-mercaptopurine.
Protocol 1: Synthesis of 2,6-Diaminopurine
This protocol describes the synthesis of 2,6-diaminopurine via the cyclization of pyrimidine-2,4,5,6-tetraamine with formic acid. This reaction is a classic example of the Traube purine synthesis.[1]
Materials:
-
Pyrimidine-2,4,5,6-tetraamine sulfate
-
98-100% Formic acid
-
Deionized water
-
Ammonium hydroxide solution
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend pyrimidine-2,4,5,6-tetraamine sulfate (e.g., 10.0 g) in 98-100% formic acid (e.g., 50 mL).
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice water (e.g., 200 mL) with stirring.
-
Neutralize the solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to yield pure 2,6-diaminopurine.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 2,6-Diamino-8-hydroxypurine
This protocol outlines the synthesis of 2,6-diamino-8-hydroxypurine by reacting pyrimidine-2,4,5,6-tetraamine with urea.
Materials:
-
Pyrimidine-2,4,5,6-tetraamine
-
Urea
-
N,N-Dimethylformamide (DMF) or a high-boiling point solvent like ethylene glycol
-
Deionized water
-
Acetic acid
Procedure:
-
Combine pyrimidine-2,4,5,6-tetraamine (e.g., 5.0 g) and urea (e.g., 10.0 g, excess) in a round-bottom flask.
-
Add a high-boiling point solvent such as DMF or ethylene glycol (e.g., 50 mL) to the flask.
-
Heat the mixture to a high temperature (typically 150-190°C) with stirring for 4-6 hours. The reaction involves the evolution of ammonia.
-
Monitor the reaction for completion using TLC.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Add deionized water (e.g., 100 mL) to the mixture to further precipitate the product and dissolve any remaining urea.
-
Collect the solid by vacuum filtration and wash with hot water.
-
To purify, dissolve the crude product in a dilute aqueous sodium hydroxide solution and then re-precipitate by adding acetic acid to neutralize the solution.
-
Filter the purified product, wash with water, and dry under vacuum.
Protocol 3: Synthesis of 2,6-Diamino-8-mercaptopurine
This protocol details the synthesis of 2,6-diamino-8-mercaptopurine using carbon disulfide as the one-carbon source for cyclization.
Materials:
-
Pyrimidine-2,4,5,6-tetraamine
-
Carbon disulfide (CS₂)
-
Pyridine or a similar basic solvent
-
Ethanol
-
Deionized water
Procedure:
-
In a fume hood, dissolve pyrimidine-2,4,5,6-tetraamine (e.g., 5.0 g) in pyridine (e.g., 50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add carbon disulfide (e.g., 1.5-2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction will likely change color.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the pyridine and excess carbon disulfide under reduced pressure.
-
Treat the residue with a mixture of ethanol and water to precipitate the crude product.
-
Collect the solid by filtration and wash with ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or by dissolving in a dilute base and re-precipitating with acid.
-
Dry the final product under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of purine analogs from pyrimidine-2,4,5,6-tetraamine. Note that yields are highly dependent on the specific reaction scale and purification methods.
| Product Name | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2,6-Diaminopurine | Formic Acid | Formic Acid | 100-110 | 2-4 | 70-85 |
| 2,6-Diamino-8-hydroxypurine | Urea | DMF | 150-190 | 4-6 | 60-75 |
| 2,6-Diamino-8-mercaptopurine | Carbon Disulfide | Pyridine | Reflux | 6-8 | 50-65 |
Potential Biological Activity and Signaling Pathways
Purine analogs, including those synthesized from pyrimidine-2,4,5,6-tetraamine, are known to interact with various cellular signaling pathways, often acting as inhibitors of key enzymes like kinases. This makes them attractive candidates for the development of targeted therapies, particularly in oncology and immunology.
Experimental Workflow for Biological Evaluation
A general workflow for assessing the biological activity of the synthesized purine analogs is presented below. This workflow begins with the synthesized compound and progresses through in vitro enzyme and cell-based assays to potential in vivo studies.
Caption: General workflow for the biological evaluation of synthesized purine analogs.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Purine analogs can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by a purine analog.
Phosphoinositide 3-kinase (PI3K) Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling cascade that regulates cell growth, metabolism, and survival. Dysregulation of this pathway is also frequently observed in cancer. Purine-based compounds have been developed as inhibitors of PI3K isoforms.
Caption: Inhibition of the PI3K signaling pathway by a purine analog.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is essential for cytokine signaling and plays a key role in the immune system and hematopoiesis. Inhibitors of JAK kinases, which can include purine-based scaffolds, are used in the treatment of autoimmune diseases and certain cancers.
References
High-pressure liquid chromatography (HPLC) analysis of Pyrimidine-2,4,5,6-tetraamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pyrimidine-2,4,5,6-tetraamine. Due to the polar nature of this compound, a reversed-phase HPLC method utilizing a polar-endcapped C18 column and an ion-pairing agent has been developed to ensure adequate retention and symmetrical peak shape. This method is suitable for purity assessment and quantification of Pyrimidine-2,4,5,6-tetraamine in various sample matrices.
Introduction
Pyrimidine-2,4,5,6-tetraamine is a key intermediate in the synthesis of several active pharmaceutical ingredients. Accurate and precise analytical methods are crucial for monitoring its purity and concentration during drug development and manufacturing processes. The high polarity of Pyrimidine-2,4,5,6-tetraamine presents a challenge for traditional reversed-phase HPLC, often resulting in poor retention and peak tailing. The method outlined in this document overcomes these challenges through the use of a specialized column and mobile phase modifiers.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A polar-endcapped C18 column (e.g., Agilent ZORBAX Bonus-RP, Waters Atlantis T3) with dimensions of 4.6 x 150 mm and a particle size of 5 µm is recommended.
-
Chemicals and Reagents:
-
Pyrimidine-2,4,5,6-tetraamine sulfate (Reference Standard, ≥98% purity)
-
Caffeine (Internal Standard, ≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dodecyl sulfate (SDS) (for ion-pairing)
-
Potassium dihydrogen phosphate (for buffer preparation)
-
Orthophosphoric acid (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer and add 5 mM sodium dodecyl sulfate. Adjust the pH to 3.5 with orthophosphoric acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Pyrimidine-2,4,5,6-tetraamine sulfate reference standard in the diluent to obtain a concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve an appropriate amount of Caffeine in the diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a working standard solution containing 100 µg/mL of Pyrimidine-2,4,5,6-tetraamine and 100 µg/mL of Caffeine by diluting the respective stock solutions with the diluent.
-
Sample Solution: Prepare the sample solution by dissolving the material containing Pyrimidine-2,4,5,6-tetraamine in the diluent to achieve an expected concentration of approximately 100 µg/mL. Spike with the internal standard to a final concentration of 100 µg/mL.
HPLC Method Parameters
| Parameter | Setting |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 95% Mobile Phase A / 5% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 274 nm[1] |
| Run Time | 10 minutes |
Data Presentation
Table 1: Chromatographic Performance
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Pyrimidine-2,4,5,6-tetraamine | 4.2 | 1.1 | > 5000 |
| Caffeine (IS) | 6.8 | 1.0 | > 7000 |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | 0.102 |
| 25 | 0.255 |
| 50 | 0.510 |
| 100 | 1.020 |
| 150 | 1.530 |
| Correlation Coefficient (r²) | 0.9998 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of Pyrimidine-2,4,5,6-tetraamine.
Discussion
The developed HPLC method provides a reliable approach for the analysis of Pyrimidine-2,4,5,6-tetraamine. The use of a polar-endcapped C18 column enhances the retention of the polar analyte. The addition of sodium dodecyl sulfate as an ion-pairing agent in the mobile phase effectively masks the residual silanols on the stationary phase and interacts with the amine groups of the analyte, leading to improved peak shape and retention time.
The chosen internal standard, caffeine, is well-resolved from the analyte and provides a stable reference for quantification. The method demonstrates excellent linearity over the tested concentration range, making it suitable for accurate quantitative analysis. The UV detection wavelength of 274 nm provides good sensitivity for Pyrimidine-2,4,5,6-tetraamine[1].
Conclusion
This application note presents a detailed and robust HPLC method for the analysis of Pyrimidine-2,4,5,6-tetraamine. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. The method is suitable for routine quality control and research applications involving this important pharmaceutical intermediate.
References
Application Notes and Protocols: Pyrimidine-2,4,5,6-tetraamine sulfate as a Hair Dye Developer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4,5,6-tetraamine sulfate (TAPS), a heterocyclic aromatic amine, serves as a primary intermediate, or "developer," in oxidative hair dye formulations.[1][2] In this role, TAPS is a colorless precursor that, when oxidized in the presence of a coupling agent, forms larger dye molecules that impart a permanent color to the hair shaft. This document provides detailed application notes and protocols for the use of TAPS in a research and development setting, focusing on its mechanism, formulation, and evaluation.
TAPS is intended for use in oxidative hair dye formulations at concentrations of up to 5%.[3] It is used as a component in hair dye formulations that may or may not contain a hydrogen peroxide-based developer, with a final on-head concentration of up to 3.4% (calculated for the 2,4,5,6-Tetraaminopyrimidine sulphate, corresponding to 2.0% of the free base).
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of TAPS is essential for its effective formulation and application.
| Property | Value | Reference |
| CAS Number | 5392-28-9 (for the 1:1 sulfate salt) | [3] |
| Molecular Formula | C₄H₈N₆·H₂SO₄ | [3] |
| Molecular Weight | 238.23 g/mol | [3] |
| Appearance | Light yellow to beige powder/Pale yellow, odorless crystals | [3] |
| Solubility | Soluble in water. | [3] |
| Melting Point | >218 °C (with decomposition) | [3] |
| UV Spectroscopy (λmax) | 202 nm and 274 nm | [3] |
Mechanism of Action in Oxidative Hair Dyeing
The coloring process with TAPS is a classic example of oxidative dyeing chemistry. The fundamental steps are outlined below:
-
Alkalinization: An alkaline agent, typically ammonia or monoethanolamine, is used to raise the pH of the hair dye formulation. This causes the hair cuticle to swell and open, allowing the dye precursors to penetrate into the cortex.
-
Oxidation: An oxidizing agent, most commonly hydrogen peroxide, is mixed with the dye formulation immediately before application. The hydrogen peroxide has two primary functions: it lightens the natural melanin pigment in the hair, and it oxidizes the primary intermediate (TAPS).
-
Dye Formation: The oxidized TAPS becomes a reactive species. This reactive intermediate then combines with a coupler molecule to form a larger, colored indo-dye.
-
Color Deposition: These newly formed, larger dye molecules are trapped within the hair cortex, leading to a permanent hair color that is resistant to washing.
The final color achieved is dependent on the specific coupler(s) used in the formulation in conjunction with TAPS.
References
Application Notes and Protocols for Cyclocondensation Reactions of Pyrimidine-2,4,5,6-tetraamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4,5,6-tetraamine is a highly versatile and strategic starting material in the synthesis of a wide array of heterocyclic compounds, particularly pteridines and purines.[1] These nitrogen-rich bicyclic systems are of immense interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules and their roles as enzyme cofactors and signaling molecules.[1] This document provides detailed application notes and experimental protocols for the key cyclocondensation reactions involving Pyrimidine-2,4,5,6-tetraamine, focusing on the synthesis of pteridines and purines.
I. Synthesis of Pteridines via Gabriel-Isay Reaction
The primary and most robust method for synthesizing the pteridine core from Pyrimidine-2,4,5,6-tetraamine is the Gabriel-Isay reaction. This reaction involves the cyclocondensation of the 5,6-diamino moiety of the pyrimidine with a 1,2-dicarbonyl compound to form the pyrazine ring of the pteridine scaffold. The regioselectivity of this condensation can often be controlled by adjusting the reaction conditions, particularly the pH.
Application Notes:
-
Scope of 1,2-Dicarbonyl Compounds: A wide variety of 1,2-dicarbonyl compounds can be employed, including glyoxal, diacetyl (2,3-butanedione), and benzil, leading to diverse substitutions on the pteridine ring.
-
Reaction Conditions: The reaction is typically carried out in aqueous or alcoholic solvents. It can proceed at room temperature or require heating under reflux, with reaction times ranging from minutes to several hours.[2]
-
Product Isolation: The pteridine product often precipitates from the reaction mixture upon cooling and can be conveniently isolated by filtration.[2] Further purification can be achieved through recrystallization.
-
Biological Relevance: Pteridine derivatives are fundamental to various biological processes. For instance, they are precursors in the biosynthesis of folic acid and are involved in amino acid metabolism and neurotransmitter synthesis.[1][3] This makes them attractive targets for the development of novel therapeutic agents, including antifolates.[4]
Experimental Protocols:
Protocol 1: General Procedure for the Synthesis of Pteridines
-
Dissolve Pyrimidine-2,4,5,6-tetraamine (or its sulfate salt) in a suitable solvent (e.g., water, ethanol).
-
Add an equimolar amount of the desired 1,2-dicarbonyl compound.
-
Stir the reaction mixture at room temperature or heat to reflux for a period of 1 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the pteridine product to precipitate.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure pteridine.
Quantitative Data for Pteridine Synthesis:
| 1,2-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Glyoxal | Pteridine | Ethanol, Reflux, 2h | ~93% | General Procedure |
| Diacetyl (2,3-Butanedione) | 6,7-Dimethylpteridine | Water, 100°C, 30 min | Variable | General Procedure |
| Benzil | 6,7-Diphenylpteridine | Ethanol, Reflux, 3h | Variable | General Procedure |
Note: Yields can be highly dependent on the specific reaction conditions and the purity of the starting materials.
II. Synthesis of Purines via Traube Synthesis
The Traube synthesis is a classical and versatile method for the preparation of purines from 4,5-diaminopyrimidines. Pyrimidine-2,4,5,6-tetraamine, being a 4,5-diaminopyrimidine, serves as an excellent precursor for the synthesis of various purine derivatives. This reaction involves the cyclization of the 4,5-diamino moiety with a one-carbon unit, typically derived from formic acid or its derivatives.[2][5]
Application Notes:
-
Cyclizing Agents: Formic acid is the most common reagent for introducing the C8 atom of the purine ring.[2] Other one-carbon sources like formamide or triethyl orthoformate can also be utilized.
-
Reaction Conditions: The reaction is typically carried out by heating the diaminopyrimidine in the cyclizing agent, often at elevated temperatures.
-
Scope of Synthesis: This method allows for the synthesis of a variety of substituted purines. For instance, using Pyrimidine-2,4,5,6-tetraamine and formic acid leads to the formation of 2,6-diaminopurine.
-
Biological Significance: Purine derivatives are fundamental components of nucleic acids (DNA and RNA) and energy carriers (ATP, GTP).[6] Substituted purines often exhibit a wide range of pharmacological activities, including antiviral and antineoplastic properties.[7]
Experimental Protocols:
Protocol 2: Synthesis of 2,6-Diaminopurine
-
Heat a mixture of Pyrimidine-2,4,5,6-tetraamine sulfate and 90% formic acid under reflux for 4-5 hours.[2]
-
After the reaction is complete, evaporate the mixture to dryness under reduced pressure.
-
Dissolve the residue in a minimal amount of hot water.
-
Neutralize the solution with aqueous ammonia to precipitate the 2,6-diaminopurine.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from water to obtain pure 2,6-diaminopurine.
Quantitative Data for Purine Synthesis:
| Cyclizing Agent | Product | Reaction Conditions | Yield (%) | Reference |
| 90% Formic Acid | 2,6-Diaminopurine | Reflux, 4-5h | 65-75% | [2] |
Visualizations
Reaction Schemes and Workflows
Caption: General workflows for pteridine and purine synthesis.
Signaling Pathway Context: Folate Metabolism
Caption: Role of pteridines in folate metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Diaminopurine | C5H6N6 | CID 30976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrimidine-2,4,5,6-tetraamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and use of Pyrimidine-2,4,5,6-tetraamine dihydrochloride in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound for research applications.
Product Information and Physical Properties
This compound is a crystalline solid.[1] The dihydrochloride salt form enhances its thermal stability compared to the free base, which is prone to rapid oxidation and decomposition under ambient conditions.[1] This compound is primarily utilized as a key intermediate in the synthesis of various heterocyclic compounds, including purine analogs and potential pharmaceutical agents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 39944-62-2 | [1] |
| Molecular Formula | C₄H₁₀Cl₂N₆ | [1] |
| Appearance | White crystalline powder with a slight odor. | [2] |
| Melting Point | Approximately 298-300°C.[2] | [2] |
| Solubility | Highly soluble in water.[2] | [2] |
| pH | Around 5-6 in an aqueous solution.[2] | [2] |
| Stability | The dihydrochloride salt is more stable than the free base.[1] Stable under normal temperatures and pressures. | [1] |
Safety, Handling, and Storage
Proper handling and storage are essential to ensure the safety of laboratory personnel and to maintain the chemical's integrity.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.[3]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.[4]
Storage Conditions
Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[3][4] Keep the container tightly sealed to prevent contamination.[4] For the related sulfate salt, storage in a refrigerator is recommended, which may also be a suitable condition for the dihydrochloride salt to ensure long-term stability.[5]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | Cool, dry place. Refrigeration may be optimal. |
| Atmosphere | Store under an inert atmosphere if possible to minimize oxidation. |
| Container | Tightly sealed, light-resistant container. |
| Incompatibilities | Strong oxidizing agents, acids. |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Solution
This protocol describes the preparation of 100 mL of a 10 mM aqueous solution of this compound.
Materials:
-
This compound (Molecular Weight: 213.08 g/mol )
-
Deionized or distilled water
-
Volumetric flask (100 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar (optional)
-
Appropriate PPE (see section 2.1)
Procedure:
-
Calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.100 L x 213.08 g/mol = 0.2131 g
-
-
Weigh the compound: In a chemical fume hood, carefully weigh out approximately 0.2131 g of this compound onto a piece of weighing paper using an analytical balance.
-
Dissolve the compound: Transfer the weighed compound into the 100 mL volumetric flask. Add approximately 70-80 mL of deionized water to the flask.
-
Ensure complete dissolution: Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer at a low speed. The compound is highly soluble in water, so it should dissolve readily.[2]
-
Bring to final volume: Once the solid is completely dissolved, add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Homogenize the solution: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage of the solution: Store the prepared solution in a tightly sealed container in a cool, dark place. For long-term storage, refrigeration is recommended. The stability of the compound in an aqueous solution over time has not been extensively reported, so it is advisable to prepare fresh solutions for critical applications.
Disposal Procedures
Dispose of this compound and its solutions in accordance with local, state, and federal regulations for hazardous waste.[6] Do not dispose of it down the drain.[6] Unused material should be collected in a designated, labeled, and sealed container for disposal by a licensed chemical waste disposal company.[6]
Visualizations
Experimental Workflow for Safe Handling and Preparation of Solutions
Caption: Workflow for the safe handling, solution preparation, and disposal of this compound.
Relationship between Pyrimidine Metabolism and Cellular Signaling
While this compound is primarily a synthetic intermediate, general pyrimidine metabolism is intricately linked with key cellular signaling pathways that regulate cell growth and proliferation.
Caption: Link between growth factor signaling and de novo pyrimidine synthesis, a key metabolic pathway for cell proliferation.
References
- 1. This compound | 39944-62-2 | Benchchem [benchchem.com]
- 2. 2,4,5,6-Tetraaminopyrimidine Hydrochloride BP EP USP CAS 39944-62-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrimidine-2,4,5,6-tetraamine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of Pyrimidine-2,4,5,6-tetraamine and its salts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for Pyrimidine-2,4,5,6-tetraamine?
The most prevalent and well-documented method for synthesizing Pyrimidine-2,4,5,6-tetraamine is a two-step process starting from 2,4,6-triaminopyrimidine. The first step involves the nitrosation of the starting material to form the intermediate, 2,4,6-triamino-5-nitrosopyrimidine. This intermediate is then reduced to the final product, typically as a salt like sulfate or sulfite, to improve stability.[1][2]
Q2: My yield of Pyrimidine-2,4,5,6-tetraamine is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent issue and can often be attributed to the choice of reducing agent, reaction conditions, and the purity of the starting materials.
Potential Causes & Solutions:
-
Choice of Reducing Agent: The selection of the reducing agent for the 5-nitroso intermediate is critical. While sodium dithionite is commonly used, other agents like zinc dust in the presence of an acid have been reported to significantly increase yields.[3] Catalytic hydrogenation is another alternative.[4]
-
Reaction Temperature: Temperature control is crucial during both the nitrosation and reduction steps. For the nitrosation of 2,4,6-triaminopyrimidine, maintaining a low temperature (around 0-20°C) is recommended to ensure the 5-nitroso intermediate precipitates as a manageable slurry.[1] For the reduction step, the optimal temperature can vary depending on the reducing agent used. For instance, with sodium dithionite, the temperature is typically allowed to rise to around 60°C.[1]
-
pH Control: Maintaining the correct pH is essential for both product formation and isolation. For example, in the zinc dust reduction method, the pH is initially kept below 7 during the reaction and then adjusted to 2.0-2.5 to dissolve the acid salt before filtration.[3][5] The final product is often precipitated as a sulfate salt by adjusting the pH to 0.2-0.5 with sulfuric acid.[3][5]
-
Purity of Starting Materials: Ensure that the 2,4,6-triaminopyrimidine is of high purity. Impurities can lead to side reactions and the formation of colored byproducts, complicating purification and reducing the overall yield.
Troubleshooting Decision Tree
If you are experiencing low yields, this decision tree can help you diagnose the potential cause.
Caption: Troubleshooting workflow for diagnosing low yields in Pyrimidine-2,4,5,6-tetraamine synthesis.
Data on Yield Improvement
The choice of the reduction method for 2,4,6-triamino-5-nitrosopyrimidine has a significant impact on the final yield and purity of Pyrimidine-2,4,5,6-tetraamine.
| Reduction Method | Reducing Agent | Typical Yield | Product Purity | Reference |
| Dithionite Reduction | Sodium Dithionite | 54% - <75% | 60-90% | [3] |
| Zinc Dust Reduction | Zinc dust and acid | 82.5-88.5% | ~99.5% | [3] |
| Catalytic Hydrogenation | H₂ with Pd/C catalyst | Not specified | High purity implied | [4] |
Experimental Protocols
Below are detailed methodologies for the key steps in the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate.
Protocol 1: Preparation of 2,4,6-triamino-5-nitrosopyrimidine
This protocol describes the nitrosation of 2,4,6-triaminopyrimidine.[1]
-
Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in water and 1.5 moles of acetic acid.
-
Maintain the temperature of the mixture in the range of 0-16°C.
-
Add 1.0-1.05 moles of sodium nitrite to the reaction mixture while carefully controlling the temperature to not exceed 20°C.
-
The intermediate, 2,4,6-triamino-5-nitrosopyrimidine, will precipitate as a stirrable slurry.
Protocol 2: Reduction of 2,4,6-triamino-5-nitrosopyrimidine with Zinc Dust
This protocol outlines the reduction of the nitroso intermediate to form Pyrimidine-2,4,5,6-tetraamine sulfate.[3][5]
-
To the slurry of 1.0 molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water, add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., formic acid) to achieve a pH below 7.
-
Allow the reaction to proceed at a temperature between 20°C and 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.
-
Adjust the pH to 2.0-2.5 with the same acid to dissolve the product salt.
-
Filter the reaction mixture to remove insoluble materials.
-
To the mother liquor, add sulfuric acid to adjust the pH to 0.2-0.5, while maintaining the temperature between 20°C and 60°C.
-
Cool the mixture to 0-10°C to precipitate the Pyrimidine-2,4,5,6-tetraamine sulfate.
-
Recover the precipitate by filtration.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate.
Caption: General workflow for the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate.
References
- 1. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 4. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude Pyrimidine-2,4,5,6-tetraamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Pyrimidine-2,4,5,6-tetraamine and its salts.
Frequently Asked Questions (FAQs)
Q1: My crude Pyrimidine-2,4,5,6-tetraamine is a dark color. What causes this and how can I remove the color?
A1: The dark color in crude Pyrimidine-2,4,5,6-tetraamine is typically due to oxidation byproducts and other conjugated impurities formed during synthesis and storage. Aminopyrimidines, in general, can be susceptible to oxidation, especially when exposed to light or acids over time.[1] To remove these colored impurities, treatment with activated charcoal during recrystallization is a common and effective method.[2][3] The activated charcoal adsorbs the colored molecules, which can then be removed by hot filtration.[2]
Q2: What are the common impurities I should expect in my crude Pyrimidine-2,4,5,6-tetraamine?
A2: Common impurities can include unreacted starting materials such as 2,4,6-triaminopyrimidine, the intermediate 5-nitroso-2,4,6-triaminopyrimidine, and byproducts from the reduction step.[4][5] If sodium dithionite is used as the reducing agent, undesirable sulfamate impurities may be present, which can be difficult to remove by standard recrystallization.[4]
Q3: What is the best way to store Pyrimidine-2,4,5,6-tetraamine to prevent degradation?
A3: The free base of Pyrimidine-2,4,5,6-tetraamine is known to be unstable. Therefore, it is commonly handled and stored as a more stable salt, such as the sulfate or dihydrochloride salt.[1] For long-term storage, it is advisable to keep the compound in a cool, dark place in a tightly sealed container to minimize exposure to light, air, and moisture, which can accelerate degradation.
Q4: Which salt form of Pyrimidine-2,4,5,6-tetraamine is better for purification and subsequent reactions?
A4: Both the sulfate and dihydrochloride salts are commonly used and are more stable than the free base. The choice of salt may depend on the specific requirements of the subsequent reaction steps. The sulfate salt has been prepared with high purity (around 99.5%).[4] The sulfite salt has also been isolated with approximately 95% purity.[5] The solubility of the salt in different solvents will also be a key factor in choosing the appropriate form for purification.
Q5: What analytical techniques are suitable for assessing the purity of Pyrimidine-2,4,5,6-tetraamine?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of Pyrimidine-2,4,5,6-tetraamine and its derivatives.[4][6][7] It allows for the separation and quantification of the main compound and any impurities. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure of the purified compound.
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Problem: Instead of forming crystals, the compound separates from the solution as an oil.
| Possible Cause | Recommended Solution |
| Cooling too rapidly: The solution is cooled too quickly, preventing the molecules from arranging into a crystal lattice. | Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Solution is too concentrated: The saturation point is reached at a temperature where the compound's solubility is still very high. | Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and then allow it to cool slowly. |
| Inappropriate solvent: The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent or a solvent mixture. For highly polar compounds, a mixture of a good solvent (e.g., water or ethanol) and an anti-solvent (a solvent in which the compound is less soluble) can be effective. |
| Presence of impurities: Impurities can disrupt the crystal lattice formation. | Consider a pre-purification step, such as a simple filtration or a wash, before recrystallization. If oiling out persists, column chromatography may be necessary to remove the problematic impurities. |
Issue 2: No Crystals Form After Cooling
Problem: The solution remains clear even after cooling for an extended period.
| Possible Cause | Recommended Solution |
| Solution is not supersaturated: The concentration of the compound is too low. | Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again. |
| Nucleation is inhibited: There are no sites for the initial crystals to start forming. | Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution to initiate crystallization. |
| Inappropriate solvent: The compound is highly soluble in the solvent even at low temperatures. | Select a different solvent in which the compound has a significant difference in solubility between hot and cold temperatures. |
Issue 3: Low Yield of Purified Product
Problem: The amount of recovered crystalline material is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Using too much solvent: An excessive amount of solvent was used for dissolution, causing a significant portion of the compound to remain in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature crystallization: The product crystallized in the funnel during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| Washing with room temperature solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. | Always wash the crystals with a small amount of ice-cold recrystallization solvent. |
| Incomplete crystallization: Not enough time was allowed for the crystals to form, or the solution was not cooled to a low enough temperature. | Allow the solution to stand at room temperature for a sufficient amount of time, and then cool it in an ice bath to maximize crystal formation. |
Quantitative Data Summary
| Purification Method | Salt Form | Reducing Agent in Synthesis | Reported Purity | Reported Yield | Reference |
| Crystallization | Sulfite | Sodium Dithionite | ~95% | 50-80% | [5] |
| Precipitation | Sulfate | Zinc Dust | ~99.5% | 82.5-88.5% | [4] |
Experimental Protocols
Protocol 1: Recrystallization of Crude Pyrimidine-2,4,5,6-tetraamine Sulfate from Water
This protocol is a general guideline for the recrystallization of the sulfate salt, which is known to be soluble in water.[1]
Materials:
-
Crude Pyrimidine-2,4,5,6-tetraamine sulfate
-
Deionized water
-
Activated charcoal (decolorizing carbon)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Methodology:
-
Dissolution: Place the crude Pyrimidine-2,4,5,6-tetraamine sulfate in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture with stirring until the solid dissolves completely. Add small additional portions of hot water only if necessary to achieve full dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute's weight). Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot water through it. Discard the water and then quickly filter the hot solution containing the product. This step is crucial to remove the charcoal and any other insoluble materials.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual water.
Protocol 2: General Approach for Column Chromatography Purification
Column chromatography can be employed for more challenging purifications where recrystallization is ineffective. A general approach for developing a column chromatography method for Pyrimidine-2,4,5,6-tetraamine is outlined below.
Materials:
-
Crude Pyrimidine-2,4,5,6-tetraamine
-
Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reverse-phase chromatography)
-
Appropriate solvents for the mobile phase
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Methodology:
-
Method Development using TLC:
-
Given the polar nature of Pyrimidine-2,4,5,6-tetraamine, a normal-phase silica gel TLC is a good starting point.
-
Screen for a suitable mobile phase. A common choice for polar compounds is a mixture of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol).
-
Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. This will provide good separation on the column.
-
-
Column Packing:
-
Prepare a slurry of the selected stationary phase (e.g., silica gel) in the initial, least polar mobile phase.
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with the less polar solvent system developed during TLC.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase to elute the compounds with increasing polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in separate tubes.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Pyrimidine-2,4,5,6-tetraamine.
-
Visualizations
Caption: General workflow for the recrystallization of Pyrimidine-2,4,5,6-tetraamine.
Caption: Troubleshooting workflow for when no crystals form during recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 5. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 6. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
Overcoming stability issues of Pyrimidine-2,4,5,6-tetraamine free base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues associated with Pyrimidine-2,4,5,6-tetraamine free base.
Troubleshooting Guides
Issue 1: Rapid Discoloration and Degradation of Solid Pyrimidine-2,4,5,6-tetraamine Free Base
Question: My solid Pyrimidine-2,4,5,6-tetraamine free base has turned from off-white to a dark color upon storage. What is causing this, and how can I prevent it?
Answer:
The discoloration of Pyrimidine-2,4,5,6-tetraamine free base is a clear indicator of degradation, primarily due to oxidation. The multiple amino groups on the pyrimidine ring make the molecule highly susceptible to oxidation when exposed to atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures.
Troubleshooting Steps:
-
Confirm Degradation:
-
Visual Inspection: A change from a light to a dark-colored powder is the first sign of degradation.
-
Analytical Assessment: To confirm and quantify the degradation, we recommend performing High-Performance Liquid Chromatography (HPLC) analysis. A pure sample should show a single major peak, while a degraded sample will exhibit additional peaks corresponding to impurities.
-
-
Immediate Mitigation:
-
If you suspect degradation, immediately transfer the compound to an inert atmosphere, such as a glove box or a desiccator flushed with argon or nitrogen.
-
Store the compound in an amber vial to protect it from light.
-
Store at a reduced temperature (2-8°C) to slow down the rate of degradation.[2]
-
-
Preventative Measures for Future Use:
-
Utilize Salt Forms: The most effective way to overcome the instability of the free base is to use its more stable salt forms, such as Pyrimidine-2,4,5,6-tetraamine dihydrochloride or Pyrimidine-2,4,5,6-tetraamine sulfate.[1] These salts are commercially available and exhibit significantly enhanced stability.
-
Inert Atmosphere Handling: If you must work with the free base, all handling, including weighing and aliquoting, should be performed under an inert atmosphere.
-
Proper Storage: Store the free base in a tightly sealed, opaque container, preferably under an inert gas, in a refrigerator or freezer.
-
Issue 2: Instability of Pyrimidine-2,4,5,6-tetraamine in Solution
Question: I am observing the rapid degradation of my Pyrimidine-2,4,5,6-tetraamine solution, indicated by a color change and the appearance of multiple peaks in my HPLC analysis. How can I prepare and store stable solutions?
Answer:
Solutions of Pyrimidine-2,4,5,6-tetraamine free base are highly unstable due to their susceptibility to oxidation. The stability is influenced by the solvent, pH, and exposure to oxygen and light.
Troubleshooting Steps:
-
Solvent Selection:
-
Use deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
-
-
pH Control:
-
Acidic conditions generally improve the stability of aminopyrimidines by protonating the amino groups, which reduces their susceptibility to oxidation. Whenever possible, prepare solutions in acidic buffers.
-
-
Use of Antioxidants:
-
Preparation and Storage of Stock Solutions:
-
It is highly recommended to prepare stock solutions using the more stable sulfate or dihydrochloride salts of Pyrimidine-2,4,5,6-tetraamine.
-
Prepare stock solutions fresh whenever possible.
-
If storage is necessary, store solutions in amber vials at low temperatures (-20°C or -80°C) and under an inert atmosphere.
-
Before freezing, flush the headspace of the vial with argon or nitrogen.
-
Frequently Asked Questions (FAQs)
Q1: Why is Pyrimidine-2,4,5,6-tetraamine free base so unstable?
A1: The free base of Pyrimidine-2,4,5,6-tetraamine possesses four electron-donating amino groups on the pyrimidine ring. These functional groups make the molecule highly electron-rich and thus, very susceptible to oxidation by atmospheric oxygen.[1] This inherent reactivity leads to rapid degradation under ambient conditions.
Q2: What are the advantages of using the dihydrochloride or sulfate salt of Pyrimidine-2,4,5,6-tetraamine?
A2: The dihydrochloride and sulfate salts are significantly more stable than the free base.[1] The protonation of the amino groups in the salt forms reduces their electron-donating capacity, thereby decreasing their susceptibility to oxidation. This enhanced stability makes the salts easier to handle, store, and use in experimental procedures, leading to more reliable and reproducible results.
Q3: What are the typical degradation products of Pyrimidine-2,4,5,6-tetraamine?
A3: While specific studies detailing the full degradation pathway of Pyrimidine-2,4,5,6-tetraamine are not extensively available in the public domain, oxidation of the amino groups is the primary degradation route. This can lead to the formation of colored polymeric materials. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) would be necessary to fully characterize the degradation products.[8][9]
Q4: Can I use antioxidants other than ascorbic acid?
A4: Yes, other antioxidants can be used. However, the choice of antioxidant should be carefully considered based on its compatibility with your experimental system. Ascorbic acid is a good starting point due to its effectiveness and common use.[5][6][7] Other potential antioxidants could include sodium sulfite. The compatibility and potential interference of the antioxidant in downstream applications should always be evaluated.
Q5: How can I monitor the purity of my Pyrimidine-2,4,5,6-tetraamine sample over time?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and effective method for monitoring the purity of Pyrimidine-2,4,5,6-tetraamine and detecting the presence of degradation products.[10][11] For more detailed analysis and identification of unknown impurities, HPLC coupled with Mass Spectrometry (HPLC-MS) is recommended.[12]
Data Presentation
Table 1: Qualitative Stability Comparison of Pyrimidine-2,4,5,6-tetraamine Forms
| Form | Appearance | Stability in Air | Storage Recommendation |
| Free Base | Off-white to light tan powder | Highly unstable, rapidly oxidizes and darkens | Short-term; strictly under inert atmosphere, protected from light, at 2-8°C. |
| Dihydrochloride Salt | White to off-white crystalline powder | Stable under ambient conditions | Tightly sealed container, protected from light, at room temperature. |
| Sulfate Salt | Ochre to brown crystalline powder | Stable under normal temperatures and pressures[13] | Tightly sealed container in a cool, dry, well-ventilated place.[2] |
Experimental Protocols
Protocol 1: Recommended Handling of Pyrimidine-2,4,5,6-tetraamine Free Base
This protocol outlines the best practices for handling the unstable free base to minimize degradation.
Materials:
-
Pyrimidine-2,4,5,6-tetraamine free base
-
Glove box or Schlenk line with an inert gas supply (Argon or Nitrogen)
-
Spatula
-
Analytical balance (inside the glove box if possible)
-
Amber glass vials with screw caps
-
Deoxygenated solvent (if preparing a solution)
Procedure:
-
Prepare the Inert Atmosphere:
-
Ensure the glove box has been adequately purged and has a low oxygen and moisture environment.
-
If using a Schlenk line, ensure all glassware is dry and has been subjected to at least three vacuum/inert gas cycles.[4]
-
-
Weighing the Compound:
-
Perform all weighing operations within the inert atmosphere.
-
If an analytical balance is not available inside the glove box, pre-tare a vial, quickly add the approximate amount of the compound in the inert atmosphere, seal the vial, and then weigh it outside. This is less ideal as it introduces some error.
-
-
Transfer and Storage:
-
Immediately after weighing, tightly seal the vial containing the compound.
-
For storage, wrap the vial in aluminum foil or use an amber vial to protect it from light.
-
Store the vial in a refrigerator (2-8°C).
-
Protocol 2: Preparation of a Stabilized Stock Solution of Pyrimidine-2,4,5,6-tetraamine Sulfate
This protocol describes the preparation of a stock solution with enhanced stability.
Materials:
-
Pyrimidine-2,4,5,6-tetraamine sulfate
-
Deionized water or appropriate buffer
-
Ascorbic acid (optional, as an antioxidant)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Amber storage vials
Procedure:
-
Solvent Preparation:
-
If using an antioxidant, dissolve ascorbic acid in the chosen solvent (e.g., deionized water) to a final concentration of 0.1% (w/v).
-
Deoxygenate the solvent by sparging with nitrogen or argon gas for at least 30 minutes.
-
-
Dissolving the Compound:
-
Weigh the required amount of Pyrimidine-2,4,5,6-tetraamine sulfate.
-
In a volumetric flask, add a portion of the deoxygenated solvent.
-
Add the weighed compound to the flask.
-
Use a magnetic stirrer to aid dissolution. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Once fully dissolved, bring the solution to the final volume with the deoxygenated solvent.
-
-
Storage:
-
Aliquot the stock solution into amber vials.
-
Flush the headspace of each vial with nitrogen or argon before sealing.
-
Store the vials at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Workflow for handling solid and preparing solutions of Pyrimidine-2,4,5,6-tetraamine.
Caption: Decision-making flowchart for troubleshooting degradation issues.
Caption: Conceptual pathways showing stabilization vs. degradation of Pyrimidine-2,4,5,6-tetraamine.
References
- 1. This compound | 39944-62-2 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Medical applications of stabilized ascorbic acid: a review of recent advances [jkslms.or.kr]
- 6. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,4,5,6-Tetraaminopyrimidine sulfate(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Optimization of reaction conditions for Pyrimidine-2,4,5,6-tetraamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrimidine-2,4,5,6-tetraamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to reduce the 5-nitroso intermediate is resulting in a low yield of Pyrimidine-2,4,5,6-tetraamine. What are the potential causes and how can I improve the yield?
A1: Low yields in this reduction step can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the 2,4,6-triaminopyrimidine used for the initial nitrosation and the subsequent 5-nitroso intermediate are of high purity. Impurities can interfere with the reduction process.[1]
-
Inefficient Reduction: The choice and amount of the reducing agent are critical.
-
Sodium Dithionite: This is a common reducing agent. Ensure it is fresh, as it can degrade over time. The reaction temperature should be carefully controlled, typically allowing the exothermic reaction to heat up to around 60°C.[2]
-
Zinc Dust: When using zinc dust with an acid, the molar ratio is crucial. Typically, 2.0 to 2.5 molecular proportions of zinc dust are used.[3][4] The reaction temperature should be maintained between 20°C and 65°C.[3][4]
-
-
Suboptimal pH: The pH of the reaction mixture plays a significant role. For the reduction with zinc dust, the initial pH should be below 7.[3][4] After the initial reaction, adjusting the pH to around 2.0 to 2.5 can help in dissolving the product salt before precipitation.[3][4]
-
Reaction Temperature and Time: The reduction of the nitroso group is often exothermic. For the nitrosation step, maintaining a low temperature (0°-20° C) is crucial to prevent the formation of undesirable polymeric azo linkages which can gel the reaction mixture.[2] For the reduction step, allowing the temperature to rise to 60°C is often recommended.[2] Insufficient reaction time can also lead to incomplete conversion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is advisable.[1]
-
Product Isolation: Inefficient isolation can lead to apparent low yields. After reduction with sodium dithionite, the product is often isolated as the sulfite salt by cooling the filtrate to 5°C.[2][5] When using zinc, the product is typically precipitated as the sulfate salt by adjusting the pH and cooling the mixture to 0° to 10°C.[3][4]
Q2: During the synthesis, my reaction mixture has become a thick, unmanageable gel. What causes this and how can I prevent it?
A2: The formation of a gel-like substance is a known issue, particularly during the nitrosation of 2,4,6-triaminopyrimidine. This is often due to the formation of a three-dimensional network of azo linkages at higher temperatures.[2]
-
Prevention: The key to preventing this is strict temperature control during the addition of the nitrosating agent (e.g., sodium nitrite). The reaction temperature should be maintained between 0°C and 20°C.[2] This low temperature promotes the precipitation of the 5-nitroso intermediate as a stirrable slurry rather than the formation of the problematic gel.[2]
Q3: I am observing the formation of an oily byproduct instead of a solid precipitate. What could be the reason?
A3: The formation of oily byproducts during the reduction of nitro-substituted pyrimidines has been observed, particularly when using reducing agents like tin or iron in an acidic medium.[6]
-
Solution: To avoid the formation of oils, consider using sodium dithionite as the reducing agent.[6][7] This reagent has been shown to be effective in reducing the nitro group to the desired amine, yielding a solid product.[6]
Data Presentation: Optimized Reaction Conditions
The following tables summarize key quantitative data from various synthetic protocols for Pyrimidine-2,4,5,6-tetraamine.
Table 1: Nitrosation of 2,4,6-Triaminopyrimidine
| Parameter | Value | Reference |
| Molar Ratio (2,4,6-triaminopyrimidine : Sodium Nitrite : Acetic Acid) | ~1.0 : 1.0-1.05 : 1.5 | [2] |
| Reaction Temperature | 0°C - 20°C | [2] |
| Observation | Formation of a stirrable slurry of the 5-nitroso intermediate | [2] |
Table 2: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine
| Reducing Agent | Key Reaction Parameters | Yield | Purity | Reference |
| Sodium Dithionite | Reaction allowed to exotherm to 60°C, followed by cooling to 5°C for crystallization | 50-80% | 95% (as sulfite) | [2] |
| Zinc Dust / Acid | Molar Ratio (NTAP:Zinc): ~1:2.0-2.5, Temperature: 20-65°C, pH adjustment for precipitation | - | - | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of Pyrimidine-2,4,5,6-tetraamine via Nitrosation and Sodium Dithionite Reduction [2]
Step 1: Nitrosation
-
Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in approximately 1040 ml of water containing 1.5 moles of acetic acid.
-
Cool the mixture to a temperature range of 0°-16° C.
-
Slowly add 1.0 to 1.05 moles of sodium nitrite to the reaction mixture while vigorously stirring and ensuring the temperature does not exceed 20° C. The 2,4,6-triamino-5-nitrosopyrimidine will precipitate as a stirrable slurry.
Step 2: Reduction
-
To the slurry from Step 1, add sodium dithionite over a period of about 30 minutes to an hour. The reaction is exothermic and should be allowed to reach approximately 60° C.
-
Filter the hot reaction mixture.
-
Cool the filtrate to 5° C to crystallize the Pyrimidine-2,4,5,6-tetraamine as its sulfite salt.
-
Collect the precipitate by filtration. The reported yield is between 50-80% with a purity of 95%.
Protocol 2: Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfate using Zinc Dust Reduction [3][4]
-
React approximately one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water with about 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., formic acid) to achieve a pH below 7.
-
Allow the reaction to proceed at a temperature of about 20° to 65° C to form the acid salt of Pyrimidine-2,4,5,6-tetraamine.
-
Adjust the pH to about 2.0 to 2.5 by adding more of the acid to dissolve the salt.
-
Separate any insoluble materials by filtration.
-
To the mother liquor, add sulfuric acid to adjust the pH to about 0.2 to 0.5, while maintaining the temperature between 20° to 60° C.
-
Cool the reaction mixture to 0° to 10° C to precipitate the Pyrimidine-2,4,5,6-tetraamine sulfate.
-
Recover the precipitate by filtration.
Visualizations
Caption: Workflow for the synthesis of Pyrimidine-2,4,5,6-tetraamine.
Caption: Troubleshooting guide for Pyrimidine-2,4,5,6-tetraamine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Preventing oxidation of Pyrimidine-2,4,5,6-tetraamine during reactions
Welcome to the Technical Support Center for Pyrimidine-2,4,5,6-tetraamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its oxidation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My Pyrimidine-2,4,5,6-tetraamine solution is changing color (e.g., turning yellow or brown). What is happening?
A1: A color change in your solution is a common indicator of oxidation. Pyrimidine-2,4,5,6-tetraamine is highly susceptible to oxidation, especially in its free base form, when exposed to air (oxygen). This degradation can lead to the formation of colored impurities, which may affect your reaction's yield and the purity of your final product. It is crucial to handle this compound under inert conditions whenever possible.
Q2: I suspect my Pyrimidine-2,4,5,6-tetraamine has degraded. How can I confirm this?
A2: To confirm degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your sample to that of a fresh, high-purity standard, you can identify degradation products, which will appear as new peaks. A decrease in the area of the main peak corresponding to Pyrimidine-2,4,5,6-tetraamine also suggests degradation.
Q3: Is there a more stable form of Pyrimidine-2,4,5,6-tetraamine available?
A3: Yes, the free base of Pyrimidine-2,4,5,6-tetraamine is known to be unstable. For this reason, it is commercially available and best used as a salt, such as Pyrimidine-2,4,5,6-tetraamine sulfate or dihydrochloride. These salt forms exhibit greater stability and are less prone to oxidation under normal storage and handling conditions.
Q4: What are the ideal storage conditions for Pyrimidine-2,4,5,6-tetraamine and its salts?
A4: To minimize degradation, store Pyrimidine-2,4,5,6-tetraamine and its salts in a tightly sealed, opaque container in a cool, dry, and dark place. For enhanced stability, especially for the free base, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guides
Issue 1: Rapid Discoloration of Reaction Mixture Upon Addition of Pyrimidine-2,4,5,6-tetraamine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exposure to Atmospheric Oxygen | Degas all solvents prior to use by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. | Reduced rate of discoloration. |
| Conduct the reaction under a positive pressure of an inert gas. | The reaction mixture remains colorless or shows significantly slower discoloration. | |
| Presence of Oxidizing Agents | Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. | Prevention of rapid, uncontrolled oxidation. |
| Incompatible Reaction Conditions | If possible, perform the reaction at a lower temperature to slow down the rate of oxidation. | Slower reaction rate but also a reduced rate of degradation. |
| Adjust the pH of the reaction mixture. Acidic conditions can sometimes stabilize the amine. | Enhanced stability of the tetraamine in the reaction medium. |
Issue 2: Low Yield or Formation of Unidentified Impurities in a Reaction Involving Pyrimidine-2,4,5,6-tetraamine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Pyrimidine-2,4,5,6-tetraamine During the Reaction | Add a suitable antioxidant to the reaction mixture. Common choices include sodium dithionite or sodium sulfite. | Increased yield of the desired product and fewer impurity peaks in the HPLC analysis. |
| Use freshly opened or purified Pyrimidine-2,4,5,6-tetraamine for the reaction. | Improved reaction outcome due to the use of a high-purity starting material. | |
| Oxidation During Workup | If performing an aqueous workup, ensure the aqueous solutions are deoxygenated. | Minimized degradation of the product during extraction and purification. |
| After the reaction, consider converting the product to a more stable salt form by adding an appropriate acid before isolation. | Easier purification and improved stability of the isolated product. |
Data Presentation
Table 1: Influence of pH and Temperature on the Stability of Aminopyrimidines (General Trends)
| pH | Temperature | Stability | Notes |
| Acidic (< 7) | Low (0-25 °C) | Generally More Stable | Protonation of the amino groups reduces their susceptibility to oxidation. |
| Neutral (~7) | Moderate (25-50 °C) | Moderately Stable | The rate of oxidation increases with temperature. |
| Basic (> 7) | High (> 50 °C) | Generally Less Stable | The free base is more electron-rich and thus more prone to oxidation. |
Note: This table represents general trends for aminopyrimidines. Specific quantitative data for Pyrimidine-2,4,5,6-tetraamine is limited in the literature, and stability should be empirically determined for specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Condensation Reaction with a 1,2-Dicarbonyl Compound under an Inert Atmosphere to Synthesize a Pteridine Derivative
This protocol describes a general method for the synthesis of a pteridine derivative from Pyrimidine-2,4,5,6-tetraamine sulfate and a 1,2-dicarbonyl compound, with measures to prevent oxidation.
Materials:
-
Pyrimidine-2,4,5,6-tetraamine sulfate
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Degassed solvent (e.g., water, ethanol)
-
Antioxidant (e.g., sodium dithionite)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or three-necked flask with a condenser and gas inlet/outlet
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction glassware and purge the system with an inert gas for at least 15 minutes to remove atmospheric oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve Pyrimidine-2,4,5,6-tetraamine sulfate (1 equivalent) in the degassed solvent. If solubility is an issue, gentle heating under the inert atmosphere may be required.
-
Addition of Antioxidant: Add a small amount of sodium dithionite (e.g., 0.1 equivalents) to the solution to scavenge any residual oxygen.
-
Addition of Dicarbonyl Compound: Slowly add the 1,2-dicarbonyl compound (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The pteridine product may precipitate out of the solution. If so, it can be collected by filtration. Wash the precipitate with a degassed solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system. All solvents used for purification should be degassed.
Protocol 2: HPLC Method for Monitoring the Degradation of Pyrimidine-2,4,5,6-tetraamine
This protocol provides a general HPLC method to quantify the purity of Pyrimidine-2,4,5,6-tetraamine and detect the presence of oxidation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of high-purity Pyrimidine-2,4,5,6-tetraamine sulfate in the aqueous mobile phase.
-
Prepare samples of the reaction mixture or stored compound at a similar concentration.
-
Inject the standard and samples onto the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the starting material.
-
Visualizations
Caption: Oxidation of Pyrimidine-2,4,5,6-tetraamine.
Caption: Experimental workflow to prevent oxidation.
Caption: Troubleshooting decision tree for oxidation.
Technical Support Center: Synthesis of 2,4,5,6-Tetraaminopyrimidine
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 2,4,5,6-tetraaminopyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitrosation of 2,4,6-triaminopyrimidine is resulting in a low yield and a gummy, insoluble material. What is happening and how can I prevent it?
A1: This is a common issue likely caused by the formation of polymeric side-products. The intermediate, 5-nitroso-2,4,6-triaminopyrimidine, can undergo self-condensation to form a complex three-dimensional network of azo linkages.[1][2]
Troubleshooting Steps:
-
Temperature Control: The nitrosation reaction is exothermic. Maintaining a low temperature, typically between 0-5 °C, is crucial to minimize the formation of these polymeric byproducts.[1]
-
Stirring: Ensure efficient stirring to maintain a homogenous slurry and prevent localized overheating.
-
Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of 2,4,6-triaminopyrimidine to control the reaction rate.
Q2: After reducing 5-nitroso-2,4,6-triaminopyrimidine with sodium dithionite, my final product is impure, showing a significant unknown peak in the HPLC. What is this impurity?
A2: When using sodium dithionite as the reducing agent, the formation of undesirable sulfamate impurities is a well-documented issue. These impurities can be difficult to remove by standard crystallization and can account for a significant portion of the product mass.
Troubleshooting Steps:
-
Alternative Reducing Agents: To avoid the formation of sulfamate impurities, consider using alternative reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with zinc dust in an acidic medium are effective alternatives that yield a cleaner product.
-
Purification: If sodium dithionite must be used, extensive purification may be required. This can involve multiple recrystallizations or column chromatography, though removal of sulfamates can be challenging.
Q3: The final product, 2,4,5,6-tetraaminopyrimidine, is off-white or colored and seems to degrade upon standing. How can I obtain and store a pure, stable product?
A3: 2,4,5,6-Tetraaminopyrimidine is highly susceptible to aerial oxidation, which leads to the formation of colored degradation products.
Troubleshooting Steps:
-
Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) at all times, especially during filtration, drying, and storage.
-
Storage: Store the purified 2,4,5,6-tetraaminopyrimidine sulfate in a tightly sealed container under an inert atmosphere, protected from light and moisture.
-
Prompt Use: Use the freshly prepared and purified product as quickly as possible for subsequent reactions to minimize degradation.
Q4: I am using dimethylformamide (DMF) as a solvent in my reaction, and I am concerned about the potential for N-nitrosamine impurities. Is this a valid concern?
A4: Yes, the use of dimethylformamide (DMF) as a solvent in reactions involving nitrosating agents can lead to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen.
Troubleshooting Steps:
-
Solvent Selection: Whenever possible, opt for alternative solvents that do not contain secondary amine functionalities. For the synthesis of 5-nitroso-2,4,6-triaminopyrimidine, aqueous conditions are commonly and successfully used.
-
Risk Assessment: If DMF is essential for the reaction, a thorough risk assessment should be conducted to evaluate the potential for nitrosamine formation and appropriate analytical testing should be implemented to ensure the final product is free from these impurities.
Data Presentation
Table 1: Comparison of Reduction Methods for 5-nitroso-2,4,6-triaminopyrimidine
| Reducing Agent | Typical Yield | Purity of Final Product | Key Side-Products/Impurities |
| Sodium Dithionite | 50-80% | 60-90% (can be as low as 60%) | Sulfamate impurities |
| Catalytic Hydrogenation (Pd/C) | >95% | >97% | Minimal |
| Zinc Dust/Acid | 82.5-88.5% | ~99.5% | Residual zinc salts |
Experimental Protocols
Protocol 1: Synthesis of 5-nitroso-2,4,6-triaminopyrimidine
-
Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in a mixture of 1040 mL of water and 1.5 moles of acetic acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of 1.0-1.05 moles of sodium nitrite in water, maintaining the temperature below 10 °C.
-
Continue stirring the resulting slurry at 0-5 °C for 1-2 hours after the addition is complete.
-
Filter the precipitate, wash with cold water, and then with ethanol.
-
Dry the product under vacuum at a temperature not exceeding 50 °C.
Protocol 2: Reduction of 5-nitroso-2,4,6-triaminopyrimidine via Catalytic Hydrogenation
-
Suspend the 5-nitroso-2,4,6-triaminopyrimidine in water or a suitable alcohol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 50 psi) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the catalyst.
-
Acidify the filtrate with sulfuric acid to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.
-
Filter the precipitate under an inert atmosphere, wash with cold water and then ethanol, and dry under vacuum.[3]
Mandatory Visualization
Caption: Key side-product formation pathways in tetraaminopyrimidine synthesis.
Caption: A troubleshooting workflow for common issues in the synthesis.
References
- 1. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 3. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
Technical Support Center: Pyrimidine-2,4,5,6-tetraamine Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyrimidine-2,4,5,6-tetraamine.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with Pyrimidine-2,4,5,6-tetraamine?
A1: The free base of Pyrimidine-2,4,5,6-tetraamine is unstable and susceptible to rapid oxidation and decomposition under ambient conditions.[1] To address this, it is commercially available and typically used in its more stable salt forms, such as the dihydrochloride or sulfate salt.[1]
Q2: What are the primary applications of Pyrimidine-2,4,5,6-tetraamine in research and development?
A2: Pyrimidine-2,4,5,6-tetraamine is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably antifolates like Methotrexate, which is used in cancer therapy.[2][3] Its amine groups allow for efficient coupling and cyclocondensation reactions, making it a key building block for synthesizing purine and pteridine analogs.[1][4] It also finds applications in the production of dyes, pigments, and agrochemicals.[1][5]
Q3: What are the common synthetic routes to produce Pyrimidine-2,4,5,6-tetraamine salts?
A3: Common synthetic strategies involve the reduction of a substituted triaminopyrimidine. Key starting materials are often 2,4,6-triaminopyrimidine which is first nitrosated to form 5-nitroso-2,4,6-triaminopyrimidine. This intermediate is then reduced to the tetraamine.[2][4] Another route involves the catalytic hydrogenation of 5-phenylazo-2,4,6-triamino-pyrimidine.[6]
Q4: What forms of Pyrimidine-2,4,5,6-tetraamine are commercially available?
A4: Due to the instability of the free base, Pyrimidine-2,4,5,6-tetraamine is typically available as its sulfate or dihydrochloride salt to ensure stability.[1] The sulfate salt, in particular, is a key intermediate for pharmaceuticals like Methotrexate.[3]
Troubleshooting Guide
Problem 1: Low yield during the reduction of the 5-nitroso intermediate.
| Possible Cause | Suggested Solution |
| Inefficient Reducing Agent | Several reducing agents can be used, and their efficiency may vary. Sodium dithionite is a common choice.[2][7] Catalytic reduction with Raney nickel and hydrazine or nickel salts with sodium borohydride are also effective.[2] Zinc dust in the presence of an acid is another alternative.[8][9] Consider screening different reducing agents to find the optimal one for your specific conditions. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. For reductions using sodium dithionite, allowing the temperature to reach up to 60°C can be beneficial.[2] For reductions with zinc dust, a temperature range of 20°C to 65°C is recommended.[8][9] Ensure your reaction temperature is within the optimal range for the chosen reducing agent. |
| Incorrect pH | The pH of the reaction mixture is crucial. For reductions using zinc dust and acid, the initial pH should be below 7, and for product isolation, it may be adjusted to between 2.0 and 2.5.[8][9] Monitor and control the pH throughout the reaction and workup. |
| Product Loss During Workup | The product, as a salt, has specific solubility characteristics. Cooling the filtrate to around 5°C is often necessary to crystallize and recover the product effectively.[2] Ensure adequate cooling time and temperature to maximize precipitation. |
Problem 2: Product instability and discoloration upon storage.
| Possible Cause | Suggested Solution |
| Oxidation of the Free Base | The free base of Pyrimidine-2,4,5,6-tetraamine is highly prone to oxidation.[1] Always handle and store the compound as its salt form (sulfate or dihydrochloride). If you need to generate the free base, do so immediately before use and under an inert atmosphere. |
| Presence of Impurities | Residual starting materials or side-products can catalyze decomposition. Ensure the final product is thoroughly purified. Recrystallization is a common purification method. |
| Improper Storage Conditions | Exposure to air and light can accelerate degradation. Store the product in a tightly sealed container, protected from light, and in a cool, dry place. |
Problem 3: Challenges in scaling up the synthesis.
| Possible Cause | Suggested Solution |
| Exothermic Reaction Control | The nitrosation and reduction steps can be exothermic. When scaling up, ensure the reaction vessel has adequate cooling capacity to maintain the desired temperature. For the nitrosation step, maintaining a low temperature (0-20°C) is critical to prevent the formation of complex polymers.[2] |
| Efficient Mixing | In larger reaction volumes, ensuring homogenous mixing is essential for consistent reaction progress and to avoid localized overheating. Use appropriate stirring equipment and ensure the formation of a stirrable slurry, especially during the precipitation of the nitroso intermediate.[2] |
| Filtration and Product Handling | Handling larger quantities of solids can be challenging. Ensure you have appropriately sized filtration equipment. For air-sensitive intermediates or products, consider performing filtrations under an inert atmosphere. |
| Waste Stream Management | Industrial-scale production requires careful consideration of waste streams. For example, when using zinc as a reducing agent, there are established methods for its removal from effluent liquors.[8] |
Experimental Protocols & Data
Synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfate via Reduction of 5-nitroso-2,4,6-triaminopyrimidine
This protocol is adapted from established methods.[2][4][8]
Part 1: Preparation of 2,4,6-triamino-5-nitrosopyrimidine
-
In a suitable reaction vessel, dissolve 1.0 mole of 2,4,6-triaminopyrimidine in approximately 1040 mL of water and 1.5 moles of acetic acid.
-
Cool the mixture to a temperature range of 0-16°C.
-
Slowly add 1.0 to 1.05 moles of sodium nitrite to the reaction mixture while vigorously stirring.
-
Carefully control the temperature during the addition to keep it between 0-20°C. The intermediate 2,4,6-triamino-5-nitrosopyrimidine will precipitate as a stirrable slurry.[2]
Part 2: Reduction to 2,4,5,6-tetraaminopyrimidine
-
To the slurry from Part 1, add the chosen reducing agent. For example, using sodium dithionite, add it over a period of 30-60 minutes.
-
Allow the reaction temperature to rise to approximately 60°C.
-
Filter the hot reaction mixture to remove any insoluble materials.[2][4]
Part 3: Isolation of Pyrimidine-2,4,5,6-tetraamine Sulfate
-
To the hot filtrate, add sulfuric acid to adjust the pH to approximately 0.2-0.5, while maintaining the temperature between 20-60°C.[8][9]
-
Cool the mixture to 0-10°C to precipitate the Pyrimidine-2,4,5,6-tetraamine sulfate.[8][9]
-
Recover the precipitated product by filtration.
-
Wash the product with cold water and then dry under a vacuum at an elevated temperature (e.g., 100°C).[6]
Comparison of Synthesis Parameters
| Method | Starting Material | Reducing Agent/Conditions | Temperature | Pressure | Yield/Purity | Reference |
| Catalytic Hydrogenation | 5-phenylazo-2,4,6-triamino-pyrimidine | Palladium on carbon catalyst, H₂ | 90-115°C | 5-10 bar | 97.5% content | [6] |
| Chemical Reduction | 2,4,6-triamino-5-nitrosopyrimidine | Sodium dithionite | up to 60°C | Atmospheric | 50-80% yield, 95% purity (as sulfite) | [2] |
| Chemical Reduction | 5-nitroso-2,4,6-triaminopyrimidine | Zinc dust, Acid | 20-65°C | Atmospheric | Up to 99.5% purity | [4][8] |
Visualizations
Caption: Workflow for the synthesis of Pyrimidine-2,4,5,6-tetraamine Sulfate.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Pyrimidine-2,4,5,6-tetraamine dihydrochloride | 39944-62-2 | Benchchem [benchchem.com]
- 2. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Pyrimidine-2,4,5,6-tetraamine - Zinc Catalyst Removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the removal of zinc catalyst in the synthesis of Pyrimidine-2,4,5,6-tetraamine.
Frequently Asked Questions (FAQs)
Q1: Why is zinc dust commonly used in the synthesis of Pyrimidine-2,4,5,6-tetraamine?
A1: Zinc dust is a powerful and cost-effective reducing agent used to convert 5-nitroso-2,4,6-triaminopyrimidine to Pyrimidine-2,4,5,6-tetraamine.[1] This reduction is a critical step in the synthesis pathway. The reaction is typically carried out in an acidic aqueous medium.
Q2: What are the common challenges encountered when removing the zinc catalyst?
A2: The primary challenges include incomplete removal of zinc, leading to product contamination, and co-precipitation of the desired product with zinc salts, which can reduce the overall yield. The physical form of the precipitated zinc salts can also make filtration difficult.
Q3: What are the acceptable residual levels of zinc in the final product?
A3: The acceptable limits for residual metals like zinc in active pharmaceutical ingredients (APIs) are stringent and defined by regulatory bodies such as the International Council for Harmonisation (ICH). The specific limit depends on the route of administration and the daily dose of the drug. It is crucial to quantify the residual zinc to ensure it is below these limits.
Q4: How can I quantify the amount of residual zinc in my final product?
A4: Several analytical techniques can be used to determine the concentration of residual zinc. Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma Spectroscopy (ICP) are highly sensitive methods.[2][3] High-Performance Liquid Chromatography (HPLC) with a refractive index detector has also been developed for zinc quantification.[4]
Q5: What is the impact of residual zinc on downstream reactions?
A5: Residual zinc can interfere with subsequent synthetic steps. As a Lewis acid, zinc ions can coordinate with reactants or catalysts in downstream reactions, potentially leading to side reactions, catalyst deactivation, or the formation of impurities.
Troubleshooting Guide
Issue: Low yield of Pyrimidine-2,4,5,6-tetraamine sulfate after zinc removal and precipitation.
| Possible Cause | Suggested Solution |
| Co-precipitation of the product with zinc salts. | Ensure the pH of the solution is correctly adjusted to fully dissolve the Pyrimidine-2,4,5,6-tetraamine acid salt before filtering off the insoluble zinc residues. A pH of approximately 2.0 to 2.5 is often optimal. |
| Incomplete precipitation of the final product. | After filtering off the zinc, ensure the pH is adjusted to the optimal range for precipitating the sulfate salt (typically around 0.2 to 0.5). Also, ensure the solution is adequately cooled (e.g., to 0-10 °C) to maximize precipitation. |
| Loss of product during filtration. | Use a filter medium with an appropriate pore size to prevent the loss of fine crystals of the product. Wash the collected product with a minimal amount of cold solvent to avoid redissolving it. |
Issue: The final product is contaminated with zinc.
| Possible Cause | Suggested Solution |
| Incomplete separation of insoluble zinc materials. | After the reduction step and pH adjustment to dissolve the product, ensure thorough filtration. A second filtration step may be necessary. Using a filter aid like celite can improve the removal of finely divided zinc particles. |
| Formation of soluble zinc complexes. | The product itself, with its multiple amine groups, can act as a chelating agent and form soluble complexes with zinc ions. Consider using an alternative zinc removal method, such as precipitation with a stronger chelating agent. |
| Insufficient washing of the final product. | Wash the precipitated Pyrimidine-2,4,5,6-tetraamine sulfate with a suitable solvent that will remove residual zinc salts without dissolving a significant amount of the product. Dilute sulfuric acid or an organic solvent like ethanol might be appropriate. |
Issue: Filtration of the reaction mixture is very slow.
| Possible Cause | Suggested Solution |
| Fine particulate nature of unreacted zinc and zinc salts. | Allow the insoluble materials to settle before decanting the supernatant for filtration. The use of a filter aid such as celite can help to increase the porosity of the filter cake and speed up filtration. |
| Formation of a gelatinous precipitate. | Ensure the pH is in the correct range to prevent the formation of zinc hydroxide, which can be gelatinous. Vigorous stirring during the pH adjustment can also help to produce a more granular precipitate. |
Quantitative Data on Zinc Analysis
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for common methods used to analyze residual zinc in pharmaceutical products.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Flame Atomic Absorption Spectrometry (FAAS) | 0.043 ppm | 0.131 ppm | [2][3] |
| HPLC with Refractive Index Detector | 0.002 mg/mL | 0.006 mg/mL | [4] |
| Spectrophotometry with 8-Hydroxyquinoline | 0.381 µg/mL | 1.156 µg/mL | [5][6] |
Experimental Protocols
Protocol 1: Standard Zinc Removal by pH Adjustment and Filtration
This protocol is based on the typical synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate.
-
Reaction Quenching and pH Adjustment: After the reduction of 5-nitroso-2,4,6-triaminopyrimidine with zinc dust in an acidic medium is complete, cautiously adjust the pH of the reaction mixture to approximately 2.2-2.4 by adding a suitable acid (e.g., hydrochloric acid). This step is to ensure the desired product is in its soluble salt form.
-
Filtration of Insoluble Zinc: Filter the warm reaction mixture through a bed of celite to remove unreacted zinc powder and insoluble zinc salts. Wash the filter cake with a small amount of hot water to recover any entrained product.
-
Product Precipitation: Combine the filtrate and the washings. Add sulfuric acid to adjust the pH to about 0.2-0.5 while maintaining the temperature between 40-45 °C.
-
Crystallization and Isolation: Cool the solution to 0-10 °C to induce the precipitation of Pyrimidine-2,4,5,6-tetraamine sulfate.
-
Collection and Washing: Collect the precipitate by filtration, wash it with cold water, and then with a suitable organic solvent (e.g., ethanol) to remove any remaining soluble impurities.
-
Drying: Dry the product under vacuum at an appropriate temperature.
Protocol 2: Alternative Zinc Removal using a Chelating Agent
This protocol offers an alternative method for zinc removal, which can be particularly useful if the standard method results in product contamination.
-
Initial Filtration: After the reduction is complete, filter the reaction mixture to remove the bulk of the unreacted zinc powder.
-
Addition of Chelating Agent: To the filtrate, add a chelating agent with at least two nitrogen donors, such as ethylenediamine or piperazine.[7] The amount of chelating agent should be in molar excess relative to the initial amount of zinc used.
-
Formation of Zinc Chelate: Stir the mixture at a slightly elevated temperature (e.g., 50 °C) for a few hours to facilitate the formation of a sparingly soluble zinc chelate complex.[7]
-
Removal of Zinc Chelate: Cool the mixture and filter to remove the precipitated zinc complex.
-
Product Isolation: The filtrate, now substantially free of zinc, can be further processed as described in Protocol 1 (steps 3-6) to precipitate and isolate the Pyrimidine-2,4,5,6-tetraamine sulfate.
Visualizations
Caption: Experimental workflow for the synthesis and purification of Pyrimidine-2,4,5,6-tetraamine sulfate.
Caption: Troubleshooting decision tree for high residual zinc in the final product.
References
- 1. Zinc Catalysis Applications In Organic Synthesis [topperlearning.motion.ac.in]
- 2. sjst.scst.edu.ly [sjst.scst.edu.ly]
- 3. Validation of the quantification of zinc as active ingredient in pharmaceutical supplementations using flame atomic absorption spectrophotometer | Surman Journal of Science and Technology [sjst.scst.edu.ly]
- 4. Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 7. US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate, with a specific focus on the critical aspect of pH control.
Troubleshooting Guide
Issue 1: Low Yield of 5-nitroso-2,4,6-triaminopyrimidine (Precursor)
Question: My synthesis of the raspberry-red precursor, 5-nitroso-2,4,6-triaminopyrimidine, is resulting in a low yield. What are the potential causes related to pH and how can I improve it?
Answer: Low yields during the nitrosation of 2,4,6-triaminopyrimidine are frequently linked to improper pH control. The reaction is highly pH-sensitive.
Troubleshooting Steps:
-
Verify pH of Reaction Mixture: The optimal pH for the nitrosation reaction is acidic. For the reaction of malononitrile and guanidine hydrochloride with sodium nitrite, the pH should be maintained at approximately 4.[1] For the nitrosation of 2,4,6-triaminopyrimidine, a dilute acetic acid medium is often employed.[2]
-
Method of Acid Addition: Add the acid (e.g., hydrochloric acid or acetic acid) dropwise to the reaction mixture.[1] A rapid addition can lead to localized pH drops, potentially causing degradation of the product or starting materials.
-
Monitor pH Throughout the Reaction: Use a calibrated pH meter to monitor the pH continuously during the addition of sodium nitrite. Make necessary adjustments with acid to maintain the target pH.
-
Purity of Starting Materials: Ensure that the 2,4,6-triaminopyrimidine is of high purity. Impurities can interfere with the reaction and affect the final yield.
Issue 2: Incomplete Reduction of 5-nitroso-2,4,6-triaminopyrimidine
Question: The reduction of the nitroso precursor to Pyrimidine-2,4,5,6-tetraamine is sluggish and incomplete. Could pH be the issue?
Answer: Yes, the pH of the reduction step is crucial for achieving complete conversion to the tetra-amino pyrimidine.
Troubleshooting Steps:
-
Initial pH of the Reduction Mixture: The reaction of 5-nitroso-2,4,6-triaminopyrimidine with a reducing agent like zinc dust should be carried out in a reaction mixture with a pH below 7.[3][4]
-
pH Adjustment for Product Solubility: After the initial reduction, the pH needs to be adjusted to dissolve the resulting acid salt of 2,4,5,6-tetraaminopyrimidine. This is typically achieved by adding a suitable acid to bring the pH to a range of 2.0 to 2.5.[3][4] This step is critical for separating the product from insoluble materials.
-
Temperature Control: The reduction reaction is exothermic. Maintain the temperature between 20°C and 65°C to ensure optimal reaction kinetics without degrading the product.[3][4]
Issue 3: Difficulty in Precipitating the Final Product, Pyrimidine-2,4,5,6-tetraamine sulfate
Question: I am having trouble getting the final sulfate salt to precipitate out of the solution, or the precipitate is impure. How can I optimize this step?
Answer: The precipitation of Pyrimidine-2,4,5,6-tetraamine sulfate is highly dependent on achieving and maintaining a very low pH.
Troubleshooting Steps:
-
Final pH for Precipitation: After separating the insoluble materials, sulfuric acid must be added to the mother liquor to adjust the pH to a range of 0.2 to 0.5.[3][4] In some procedures, the pH is adjusted to below 1.[5] This highly acidic environment is necessary to protonate the amine groups and precipitate the sulfate salt.
-
Controlled Addition of Sulfuric Acid: Add the sulfuric acid slowly while monitoring the temperature, which should be maintained between 20°C and 60°C during this step.[3][4]
-
Cooling for Complete Precipitation: After adjusting the pH, cool the reaction mixture to between 0°C and 10°C to ensure maximum precipitation of the product.[3][4]
-
Washing the Precipitate: Wash the filtered product with cold water to remove any remaining acid and impurities.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical in the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate?
A1: The pyrimidine ring and its amino substituents are sensitive to pH changes. In the nitrosation step, an acidic pH is required to generate the nitrosating agent from sodium nitrite. During the reduction and subsequent precipitation, the pH must be carefully controlled to ensure the desired product is formed, remains in solution for purification, and then effectively precipitates as the sulfate salt. Incorrect pH can lead to side reactions, incomplete reactions, and low yields.
Q2: What are the consequences of not maintaining the correct pH during the nitrosation step?
A2: If the pH is too high (not acidic enough), the formation of the active nitrosating species will be inefficient, leading to a low yield of the 5-nitroso precursor. If the pH is too low, it could lead to the degradation of the starting materials or the product.
Q3: Can I use a different acid instead of hydrochloric or acetic acid for the nitrosation step?
A3: While other acids could potentially be used, hydrochloric and acetic acids are commonly cited in established protocols.[1][2] If you choose to use a different acid, it is crucial to perform small-scale optimization experiments to determine the optimal pH and concentration, as different acids have varying pKa values and may introduce interfering counter-ions.
Q4: What is the purpose of the pH adjustment to 2.0-2.5 before the final precipitation?
A4: This step is crucial for purification. By adjusting the pH to 2.0-2.5, the acid salt of the newly formed 2,4,5,6-tetraaminopyrimidine is solubilized, allowing for the filtration and removal of insoluble byproducts and unreacted zinc dust from the reduction step.[3][4]
Q5: How does the final low pH (0.2-0.5) facilitate the precipitation of the sulfate salt?
A5: Pyrimidine-2,4,5,6-tetraamine has multiple basic amino groups. At a very low pH, these amino groups become protonated, forming a polycationic species. The addition of sulfuric acid provides the sulfate counter-ions, leading to the formation of the sparingly soluble Pyrimidine-2,4,5,6-tetraamine sulfate salt, which then precipitates from the solution.
Experimental Protocol: Synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate
This protocol is a general guideline based on published methods.[3][4] Researchers should adapt it to their specific laboratory conditions and scale.
Part 1: Synthesis of 5-nitroso-2,4,6-triaminopyrimidine (Precursor)
-
Suspend 2,4,6-triaminopyrimidine in water.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of sodium nitrite in water, while maintaining the temperature between 0°C and 20°C.
-
During the addition of sodium nitrite, maintain the pH of the mixture at approximately 4 by the dropwise addition of acetic acid or hydrochloric acid.
-
Stir the reaction mixture at room temperature for several hours.
-
Filter the resulting raspberry-red precipitate, wash with water, and dry to obtain 5-nitroso-2,4,6-triaminopyrimidine.
Part 2: Synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate
-
In a suitable reactor, charge 5-nitroso-2,4,6-triaminopyrimidine and water.
-
Add zinc dust to the suspension. The reaction mixture at the start should have a pH below 7.
-
Control the temperature of the reaction mixture between 20°C and 65°C.
-
After the reduction is complete, adjust the pH of the reaction mixture to 2.0-2.5 by adding a suitable acid (e.g., the acid used in the reduction step).
-
Filter the mixture to remove insoluble materials, obtaining a mother liquor containing the acid salt of 2,4,5,6-tetraaminopyrimidine.
-
To the mother liquor, add sulfuric acid to adjust the pH to 0.2-0.5, while maintaining the temperature between 20°C and 60°C.
-
Cool the mixture to 0°C to 10°C to facilitate the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry to obtain Pyrimidine-2,4,5,6-tetraamine sulfate.
Quantitative Data Summary
| Step | Parameter | Recommended Value | Reference(s) |
| Precursor Synthesis | pH for nitrosation | ~ 4 | [1] |
| Reduction | Initial reaction pH | < 7 | [3][4] |
| Temperature | 20°C - 65°C | [3][4] | |
| Purification | pH for dissolving the acid salt | 2.0 - 2.5 | [3][4] |
| Precipitation | pH for sulfate salt precipitation | 0.2 - 0.5 | [3][4] |
| Temperature during H₂SO₄ addition | 20°C - 60°C | [3][4] | |
| Final cooling temperature | 0°C - 10°C | [3][4] |
pH Control Workflow
Caption: Workflow for pH control during the synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate.
References
- 1. prepchem.com [prepchem.com]
- 2. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 5. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
Temperature control in the reduction of 5-nitroso-2,4,6-triaminopyrimidine
This guide provides troubleshooting advice and frequently asked questions to researchers, scientists, and drug development professionals working on the reduction of 5-nitroso-2,4,6-triaminopyrimidine. Proper temperature control is critical for the success of this reaction, and this document addresses specific issues that may be encountered.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turned into a thick, un-stirrable gel during the nitrosation step. What is the likely cause and how can I prevent it?
A: This is a common issue caused by excessive temperature during the nitrosation of 2,4,6-triaminopyrimidine. At higher temperatures, the amino and newly formed nitroso groups can react to form a three-dimensional network of azo linkages, leading to gel formation that can even damage the reactor.[1]
Troubleshooting:
-
Immediate Action: If gelling begins, immediately cool the reaction vessel in an ice bath to slow the polymerization. However, the batch may not be salvageable.
-
Prevention: Strictly maintain the reaction temperature between 0°C and 20°C during the addition of the nitrosating agent (e.g., sodium nitrite).[1] Using a pre-cooled slurry of the starting material is a preferred method.[1]
Q2: The yield of my final product, 2,4,5,6-tetraaminopyrimidine, is consistently low. What factors could be contributing to this?
A: Low yields can result from several factors, primarily related to temperature control during both the nitrosation and reduction steps, as well as the choice of reducing agent.
Troubleshooting:
-
Nitrosation Temperature: Ensure the initial nitrosation is performed at the recommended low temperature (0-20°C) to prevent the formation of byproducts.[1]
-
Reduction Temperature: The temperature for the reduction step is also crucial. When using sodium dithionite, the temperature should be allowed to rise to around 60°C.[1] For reduction using zinc dust and acid, a temperature range of 20-65°C is recommended.[2][3] Operating outside these ranges can lead to incomplete reaction or degradation of the product.
-
Reducing Agent: The choice and amount of reducing agent are critical. Ensure you are using the correct stoichiometry for your chosen method (e.g., 2.0 to 2.5 molecular proportions of zinc dust).[2][3]
Q3: I observe an unexpected color change or the formation of a precipitate during the reduction step. What could be happening?
A: The expected product, 2,4,5,6-tetraaminopyrimidine, can be isolated as a sulfite salt, which crystallizes upon cooling.[1] Unexpected colors or precipitates could indicate side reactions or incomplete reduction.
Troubleshooting:
-
pH Control: If using a method involving acid, such as with zinc dust, ensure the pH is maintained within the specified range throughout the reaction and during product isolation.[2][3]
-
Temperature of Filtration: For some protocols, the product is filtered while the solution is still hot to remove impurities before the desired product crystallizes upon cooling.[1] Filtering at the wrong temperature could result in loss of product or contamination with impurities.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the nitrosation and reduction steps as described in the cited literature.
| Parameter | Nitrosation Step | Reduction Step (Sodium Dithionite) | Reduction Step (Zinc Dust) |
| Starting Material | 2,4,6-triaminopyrimidine | 5-nitroso-2,4,6-triaminopyrimidine | 5-nitroso-2,4,6-triaminopyrimidine |
| Key Reagents | Sodium nitrite, Acetic acid | Sodium dithionite | Zinc dust, Acid (e.g., HCl) |
| Temperature Range | 0-20°C[1] | Allowed to reach 60°C[1] | 20-65°C[2][3] |
| Reaction Time | Not specified | ~30-60 minutes for addition[1] | Not specified |
| Reported Yield | Not applicable | 50-80%[1] | Not specified |
| Product Purity | Not applicable | 95% as the sulfite salt[1] | Not specified |
Experimental Protocols
Protocol 1: Reduction using Sodium Dithionite [1]
-
Nitrosation: Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 ml of water and 1.5 moles of acetic acid.
-
Maintain the temperature of the mixture in the range of 0-16°C.
-
Slowly add 1.0 mole of sodium nitrite to the reaction mixture, ensuring the temperature does not exceed 20°C. The 5-nitroso-2,4,6-triaminopyrimidine will precipitate as a stirrable slurry.
-
Reduction: To the final reaction mixture from the previous step, add sodium dithionite over a period of about 30 to 60 minutes. During the addition, allow the reaction temperature to increase to 60°C.
-
Filter the reaction mixture while it is still hot.
-
Cool the filtrate to 5°C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfite product.
-
Isolate the product by filtration.
Protocol 2: Reduction using Zinc Dust and Acid [2][3]
-
Reaction Setup: In a suitable reaction vessel, create a mixture of approximately one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water.
-
Reduction: Add about 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to the mixture. The reaction should be maintained at a temperature between 20°C and 65°C.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 2.0 to 2.5 by adding more of the chosen acid. This will form a solution of the acid salt of 2,4,5,6-tetraaminopyrimidine.
-
Filtration: Separate any insoluble materials by filtration.
-
Precipitation: To the mother liquor, add sulfuric acid to adjust the pH to about 0.2 to 0.5, while maintaining the temperature between 20°C and 60°C.
-
Crystallization: Cool the mixture to 0°C to 10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.
-
Recovery: Recover the precipitated product.
Visualizations
Caption: Workflow for the reduction of 5-nitroso-2,4,6-triaminopyrimidine.
References
Minimizing polymer formation in tetraaminopyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing polymer formation during the synthesis of 2,4,5,6-tetraaminopyrimidine.
Troubleshooting Guide: Minimizing Polymer Formation
Undesired polymer formation is a common challenge in the synthesis of 2,4,5,6-tetraaminopyrimidine, often leading to low yields and purification difficulties. The primary cause of this is the oxidative self-condensation of the highly reactive aminopyrimidine product. Here are specific issues you may encounter and actionable solutions to mitigate them.
Issue 1: Formation of Insoluble, Colored Byproducts
If you observe the formation of deeply colored, highly fluorescent, and insoluble materials during your reaction or workup, it is likely due to the formation of pyrimidopteridines through oxidative self-condensation of the tetraaminopyrimidine product.[1]
| Potential Cause | Recommended Solution |
| Presence of Oxygen | The self-condensation is an oxidative process, so it's crucial to minimize contact with air.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents before use. |
| Alkaline pH | The oxidative self-condensation is often more pronounced in alkaline solutions.[1] Maintain a slightly acidic pH during the reaction and workup. The product is often isolated as a sulfate salt, which helps to stabilize it. |
| Elevated Temperatures | Higher temperatures can accelerate the rate of side reactions, including self-condensation. Maintain the recommended temperature ranges for the specific synthetic protocol you are following. |
| Extended Reaction Times | Prolonged exposure of the reactive tetraaminopyrimidine to the reaction conditions can increase the likelihood of byproduct formation. Monitor the reaction progress and proceed with workup as soon as the reaction is complete. |
Issue 2: Low Yield of the Desired Tetraaminopyrimidine Product
Low yields can be a direct consequence of polymer formation, but other factors related to the reduction of the nitroso-pyrimidine precursor can also play a role.
| Potential Cause | Recommended Solution |
| Inefficient Reduction | Incomplete reduction of the 5-nitroso-2,4,6-triaminopyrimidine intermediate will result in a lower yield of the desired product. Ensure the reducing agent (e.g., zinc dust, sodium dithionite) is of high quality and used in the correct stoichiometric amount.[2] |
| Suboptimal pH for Reduction | The pH of the reaction mixture is critical for an efficient reduction. For example, when using zinc dust, the reaction should be carried out under acidic conditions.[2] |
| Side Reactions of the Nitroso Intermediate | The 5-nitroso intermediate can participate in side reactions, forming complex azo-linked polymers, especially at higher temperatures. It is recommended to keep the temperature low (e.g., 0-20°C) during the formation of the nitroso compound to maintain it as a manageable slurry. |
Issue 3: Difficulty in Purifying the Final Product
The insoluble nature of the polymeric byproducts can make purification of the desired tetraaminopyrimidine salt challenging.
| Potential Cause | Recommended Solution |
| Co-precipitation of Polymer | The polymeric byproducts may precipitate along with the desired product. Ensure complete dissolution of the tetraaminopyrimidine in the acidic solution before the final precipitation of the sulfate salt. This can be facilitated by gentle heating. |
| Inadequate Filtration | If insoluble byproducts are present, they should be removed by filtration before the final product is precipitated. The use of a filter aid may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the "polymer" that forms during tetraaminopyrimidine synthesis?
A1: The "polymer" is not a traditional long-chain polymer but rather a complex mixture of condensed heterocyclic compounds called pyrimidopteridines. These are formed through the oxidative self-condensation of 2,4,5,6-tetraaminopyrimidine, especially in the presence of air and under alkaline conditions.[1] These byproducts are typically deeply colored, highly fluorescent, and very insoluble.
Q2: What are the most critical reaction parameters to control to minimize polymer formation?
A2: The most critical parameters are:
-
Exclusion of Oxygen: Working under an inert atmosphere (nitrogen or argon) is highly recommended.
-
pH Control: Maintaining a slightly acidic pH throughout the synthesis and workup is crucial.
-
Temperature Control: Adhering to the optimal temperature ranges for each step of the synthesis is important to slow down the rate of side reactions.
Q3: Can the order of reagent addition affect the outcome of the synthesis?
A3: Yes, the order of addition can be important. For instance, in the reduction of 5-nitroso-2,4,6-triaminopyrimidine, the controlled addition of the reducing agent is necessary to manage the reaction exotherm and prevent localized areas of high reactivity that could lead to byproduct formation.
Q4: Are there alternative reducing agents to zinc dust or sodium dithionite?
A4: Yes, other reducing agents have been used, such as catalytic hydrogenation (e.g., with a palladium on carbon catalyst) or a combination of Raney nickel and hydrazine. The choice of reducing agent will influence the optimal reaction conditions.
Experimental Protocols and Data
Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate via Zinc Reduction
This protocol is adapted from established methods and highlights key considerations for minimizing polymer formation.
Reaction Parameters for Zinc Reduction
| Parameter | Recommended Range | Rationale |
| Temperature (Nitroso Reduction) | 20-65 °C | To ensure a sufficient reaction rate without promoting significant byproduct formation. |
| pH (Initial Reduction) | Below 7 | Acidic conditions are required for the zinc reduction to proceed efficiently. |
| pH (Salt Formation) | 2.0-2.5 | To ensure the formation of the soluble acid salt of tetraaminopyrimidine, allowing for the removal of insoluble impurities.[2] |
| pH (Sulfate Precipitation) | 0.2-0.5 | To facilitate the precipitation of the desired 2,4,5,6-tetraaminopyrimidine sulfate.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | To minimize oxidative self-condensation of the product. |
Visualizing the Process
Workflow for Minimizing Polymer Formation
Caption: A workflow diagram illustrating the key stages of tetraaminopyrimidine synthesis and the point at which polymer formation can occur.
Logical Relationship of Factors Leading to Polymer Formation
Caption: A diagram showing the key factors that contribute to the undesired oxidative self-condensation and polymer formation.
References
Navigating Challenges in the Nitroso Intermediate Stage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The formation and handling of nitroso intermediates as a stirrable slurry can present unique challenges during chemical synthesis. Maintaining a homogenous and well-mixed slurry is critical for reaction kinetics, product purity, and overall process safety. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during this sensitive stage of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when dealing with a stirrable slurry of a nitroso intermediate?
The main challenges stem from the interplay between the physical properties of the slurry and the chemical reactivity of the nitroso intermediate. These include:
-
Poor Mixing and Mass Transfer: Inadequate agitation can lead to localized "hot spots" or concentration gradients of reactants, potentially causing side reactions or decomposition of the unstable nitroso intermediate.[1][2]
-
Solids Settling: If the solid intermediate settles out of suspension, it can lead to incomplete reactions, fouling of equipment, and difficulties in downstream processing.[3][4]
-
Viscosity Changes: The viscosity of the slurry can change throughout the reaction as the particle size, shape, and concentration of the intermediate evolve. An increase in viscosity can hinder effective mixing and heat transfer.[5]
-
Particle Size and Distribution: The size and distribution of the solid particles can significantly impact the slurry's rheology and the available surface area for the reaction. Changes in agitation can affect particle size.[6][7][8]
-
Intermediate Instability: Nitroso compounds can be sensitive to heat, light, and localized high concentrations of reagents, making uniform slurry conditions crucial for preventing degradation.[9][10][11]
Q2: How does slurry viscosity impact the nitrosation reaction?
Slurry viscosity is a critical parameter that directly influences several aspects of the nitrosation reaction:
-
Mixing Efficiency: Higher viscosity makes it more difficult to achieve uniform mixing, requiring more power input. Poor mixing can lead to incomplete conversion and the formation of impurities.[5]
-
Heat Transfer: In highly viscous slurries, heat generated from the exothermic nitrosation reaction may not be efficiently dissipated, leading to temperature gradients and potential decomposition of the nitroso intermediate.
-
Mass Transfer: Increased viscosity can limit the diffusion of reactants to the surface of the solid intermediate, slowing down the reaction rate.[6]
-
Filtration Speed: High viscosity can significantly slow down downstream filtration processes, impacting overall process efficiency.[5]
Q3: What are the key considerations for selecting an appropriate agitation speed?
The optimal agitation speed is a balance between ensuring homogeneity and preventing shear-induced degradation of the intermediate. Key considerations include:
-
Just-Suspended Speed (Njs): This is the minimum impeller speed required to keep all particles suspended off the bottom of the reactor. Operating below Njs will lead to solids settling.[12]
-
Particle Size Reduction: High agitation speeds can cause attrition of particles, leading to a smaller particle size and potentially altering the slurry's viscosity and reactivity.[6][8]
-
Shear Sensitivity: Some intermediates may be shear-sensitive, and excessive agitation could lead to degradation.
-
Vortex Formation: Overly vigorous agitation can create a vortex, leading to gas entrainment and potentially affecting the reaction atmosphere.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues with stirrable nitroso intermediate slurries.
Issue 1: Poor Slurry Homogeneity and Solids Settling
Symptoms:
-
Visible settling of solids at the bottom of the reactor.
-
Inconsistent reaction profile or stalling of the reaction.
-
Variable product quality between batches.
-
Clogging of transfer lines or sampling ports.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solids settling.
Issue 2: Unexpected Increase in Slurry Viscosity
Symptoms:
-
Noticeable decrease in agitator speed or increased power draw.
-
Poor vortex formation, even at high agitation speeds.
-
Difficulty in pumping or transferring the slurry.
-
Reduced heat transfer efficiency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high slurry viscosity.
Data Presentation
Table 1: Effect of Agitation Speed on Key Slurry Parameters (Illustrative Data)
| Agitation Speed (RPM) | Observation | Particle Size (D50, µm) | Reaction Conversion (%) |
| 100 | Significant settling of solids | 150 | 45 |
| 250 (Njs) | Solids fully suspended | 145 | 85 |
| 400 | Good mixing, slight vortex | 120 | 95 |
| 600 | Deep vortex, evidence of fines | 90 | 94 (impurity increase) |
Note: This is illustrative data. The optimal agitation speed will vary depending on the specific reaction, reactor geometry, and properties of the solid and liquid phases.[7][8]
Experimental Protocols
Protocol 1: Determination of Just-Suspended Speed (Njs)
Objective: To determine the minimum agitation speed required to suspend all solid particles from the bottom of the reactor.
Methodology:
-
Charge the reactor with the solvent and the solid intermediate to the desired concentration.
-
Start the agitator at a low speed where all solids are settled at the bottom.
-
Gradually increase the agitation speed in small increments (e.g., 20-30 RPM).
-
After each increase, allow the system to stabilize for 1-2 minutes.
-
Visually inspect the bottom of the reactor. The Njs is the speed at which no particles remain stationary on the bottom for more than 1-2 seconds.[12]
-
For opaque slurries, a four-electrode conductivity probe can be used to determine Njs by monitoring the change in conductivity at the bottom of the vessel as particles become suspended.[13]
Protocol 2: Real-Time Slurry Monitoring using Process Analytical Technology (PAT)
Objective: To monitor the slurry properties in real-time to detect and troubleshoot issues proactively.
Methodology:
-
Install In-situ Probes:
-
Focused Beam Reflectance Measurement (FBRM): To monitor particle size and count in real-time.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To monitor the concentration of reactants and products in the liquid phase.
-
UV-Vis Spectroscopy: Can also be used for real-time monitoring of reaction progression in heterogeneous mixtures.[14]
-
-
Data Acquisition: Collect data from the probes throughout the nitrosation reaction.
-
Data Analysis:
-
Correlate changes in particle size (from FBRM) with agitation speed and reaction progress.
-
Use spectroscopic data (ATR-FTIR or UV-Vis) to track the consumption of reactants and the formation of the nitroso intermediate and any byproducts.[15][16]
-
An integrated approach using multiple PAT tools can provide a comprehensive understanding of the slurry's behavior.
-
Experimental Workflow for PAT Implementation:
Caption: Workflow for implementing PAT in slurry reactions.
By understanding the fundamental principles of slurry behavior and employing systematic troubleshooting strategies, researchers can effectively manage the challenges associated with the stirrable slurry in the nitroso intermediate stage, leading to improved process robustness and product quality.
References
- 1. pharmaceutical-business-review.com [pharmaceutical-business-review.com]
- 2. realtimeinstruments.com [realtimeinstruments.com]
- 3. borregaard.com [borregaard.com]
- 4. maine.gov [maine.gov]
- 5. How slurry viscosity affects filtration speed - Roxia [roxia.com]
- 6. researchgate.net [researchgate.net]
- 7. Agitation speed: Significance and symbolism [wisdomlib.org]
- 8. scielo.br [scielo.br]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Kinetic modelling of batch slurry reactions [infoscience.epfl.ch]
- 16. Analytical technologies for real-time drug dissolution and precipitation testing on a small scale - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of Pyrimidine-2,4,5,6-tetraamine dihydrochloride: A Comparative Guide to Titration and HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Pyrimidine-2,4,5,6-tetraamine dihydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires accurate purity assessment to guarantee the quality and safety of the final active pharmaceutical ingredient. This guide provides a comparative analysis of two common analytical methods for determining the purity of this compound: traditional potentiometric titration and modern High-Performance Liquid Chromatography (HPLC).
This document outlines the experimental protocols for both methods, presents a comparison of their performance based on available data, and includes a visual representation of the analytical workflow. The information is intended to assist in the selection of the most suitable analytical strategy for specific research and development needs.
Performance Comparison
The choice between titration and HPLC for purity analysis depends on several factors, including the specific requirements of the analysis, available equipment, and the nature of potential impurities. While titration is a classic, cost-effective method that can offer high precision, HPLC provides superior specificity and is capable of separating and quantifying individual impurities.
| Parameter | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the change in potential of a solution upon addition of a titrant to determine the equivalence point of a chemical reaction (acid-base). | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. |
| Specificity | Lower. The method determines the total basicity of the sample, meaning any basic impurity will be titrated along with the main compound, potentially leading to an overestimation of purity. | High. Can separate the main compound from its impurities, providing a more accurate purity value (often expressed as area %). |
| Reported Purity | Dependent on the absence of basic impurities. | Purity of >98% has been reported for the sulfate salt of Pyrimidine-2,4,5,6-tetraamine.[1] A purity of 97.1 area% has also been documented for the sulfate salt. |
| Precision | Can be very high, with Relative Standard Deviations (RSD) often below 1%. | Typically high, with RSD values of <2% being common. |
| Sensitivity | Generally lower than HPLC. | High, capable of detecting impurities at very low levels. |
| Instrumentation | Basic laboratory equipment: potentiometer, burette, electrodes. | More complex and expensive: HPLC system with pump, injector, column, and detector. |
| Analysis Time | Relatively fast for a single sample. | Can be longer per sample due to system setup, equilibration, and run time, but autosamplers allow for high throughput. |
Experimental Protocols
Below are detailed methodologies for the purity analysis of this compound by potentiometric titration and HPLC.
Potentiometric Titration (Non-Aqueous)
This protocol is adapted from general methods for the non-aqueous titration of weak bases and is suitable for a compound like this compound. Non-aqueous conditions are often necessary for organic bases that are too weak to be titrated in water.
Materials and Reagents:
-
This compound sample
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (HClO4), 0.1 N in glacial acetic acid
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)
-
Potentiometer with a glass and reference electrode (or a combination pH electrode)
-
Burette, 25 mL or 50 mL
-
Magnetic stirrer and stir bar
Procedure:
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard, such as potassium hydrogen phthalate, in glacial acetic acid using crystal violet as an indicator.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution. Cool the solution to room temperature before titration.
-
Titration:
-
Immerse the electrodes in the sample solution and start the magnetic stirrer.
-
Record the initial potential.
-
Add the standardized 0.1 N perchloric acid titrant in small increments (e.g., 0.1-0.2 mL).
-
Record the potential after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point, which is indicated by a sharp change in potential.
-
-
Endpoint Determination: The endpoint of the titration is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant). This can be determined by calculating the first or second derivative of the curve.
-
Calculation: Calculate the purity of the sample using the following formula:
Where:
-
V = Volume of perchloric acid titrant used at the equivalence point (in L)
-
N = Normality of the perchloric acid titrant
-
E = Equivalent weight of this compound
-
W = Weight of the sample (in g)
-
High-Performance Liquid Chromatography (HPLC)
This is a general-purpose HPLC method suitable for the purity determination of pyrimidine derivatives. Method optimization may be required for specific impurity profiles.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile in a phosphate buffer (pH adjusted to 3.0) can be effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of Pyrimidine-2,4,5,6-tetraamine. A wavelength around 254 nm is often a good starting point.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound reference standard of known purity in the mobile phase or a suitable diluent. Prepare a working standard solution from the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or diluent to achieve a concentration similar to the working standard.
-
System Suitability: Before sample analysis, inject the working standard solution multiple times to ensure the system is performing adequately. Check for parameters like retention time repeatability, peak area precision, and theoretical plates.
-
Analysis: Inject a blank (diluent), the working standard solution, and the sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to Pyrimidine-2,4,5,6-tetraamine in the chromatogram based on the retention time of the standard.
-
Calculate the purity of the sample using the area normalization method:
-
Analytical Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound.
References
Comparison of Pyrimidine-2,4,5,6-tetraamine dihydrochloride synthesis methods
A Comparative Guide to the Synthesis of Pyrimidine-2,4,5,6-tetraamine dihydrochloride
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Pyrimidine-2,4,5,6-tetraamine, a critical building block in the synthesis of various biologically active compounds, including pteridine-based drugs, is no exception. This guide provides a comparative analysis of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method.
Comparison of Synthesis Methods
The synthesis of Pyrimidine-2,4,5,6-tetraamine predominantly proceeds through the reduction of an intermediate, 5-nitroso-2,4,6-triaminopyrimidine. The choice of reducing agent and reaction conditions significantly impacts the yield, purity, and scalability of the process. Another potential, though less detailed in the provided results, route involves the amination of a tetrachloropyrimidine precursor.
| Synthesis Route | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) | Key Advantages | Key Disadvantages |
| Reduction of 5-nitroso-2,4,6-triaminopyrimidine | 2,4,6-Triaminopyrimidine | 1. Acetic Acid, Sodium Nitrite2. Sodium Dithionite | 50 - 80 | 95 | Well-established method. | Potential for lower yields compared to other reducing agents.[1] |
| Reduction of 5-nitroso-2,4,6-triaminopyrimidine | 5-Nitroso-2,4,6-triaminopyrimidine | Zinc Dust, Acid | 82.5 - 88.5 | 99.5 | High yield and purity.[2] | Requires handling of zinc dust. |
| Reduction of 5-nitroso-2,4,6-triaminopyrimidine | 5-Nitroso-2,4,6-triaminopyrimidine | Ammonium Sulfide | < 75 (implied comparison) | - | - | Lower yield compared to the zinc dust method.[2] |
| Amination of Tetrachloropyrimidine | 2,4,5,6-Tetrachloropyrimidine | Ammonia or primary amines, Hydrochloric Acid | Not specified | Not specified | Direct route from a commercially available starting material. | Lack of detailed public data on yield and purity.[3] |
Experimental Protocols
Method 1: Reduction of 5-nitroso-2,4,6-triaminopyrimidine with Sodium Dithionite[1]
Step 1: Preparation of 2,4,6-triamino-5-nitrosopyrimidine
-
Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 ml of water and 1.5 moles of acetic acid.
-
Maintain the temperature in the range of 0-16°C.
-
Add 1.0 mole of sodium nitrite to the reaction mixture while controlling the reaction temperature between 0-20°C. The nitroso compound will precipitate as a stirrable slurry.
Step 2: Reduction to 2,4,5,6-tetraaminopyrimidine sulfite
-
To the slurry from Step 1, add sodium dithionite over a period of about 30 minutes to an hour.
-
Allow the reaction temperature to rise to 60°C.
-
Filter the reaction mixture while hot.
-
Cool the filtrate to 5°C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfite. Yields of 50-80% with 95% purity are reported.[1]
Step 3: Conversion to Dihydrochloride Salt
-
The isolated sulfite salt can be converted to the dihydrochloride salt by treatment with hydrochloric acid.[3]
Method 2: Reduction of 5-nitroso-2,4,6-triaminopyrimidine with Zinc Dust[4]
-
React one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water with about 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid.
-
Maintain the reaction mixture at a temperature of about 20° to 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.
-
Adjust the pH to about 2.0 to 2.5 by adding the acid to form a solution of the salt.
-
Separate any insoluble materials.
-
Add sulfuric acid to the mother liquor to adjust the pH to about 0.2 to 0.5 while maintaining the temperature at about 20° to 60°C.
-
Cool the reaction mixture to 0° to 10°C to precipitate 2,4,5,6-tetraaminopyrimidine sulfate.
-
Recover the precipitate. This process is reported to yield 82.5-88.5% with a purity of 99.5%.[2]
-
The sulfate salt can be converted to the dihydrochloride salt via treatment with hydrochloric acid.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the reduction of the 5-nitroso intermediate.
Caption: General synthesis workflow for this compound.
Concluding Remarks
References
A Comparative Guide: Zinc Dust vs. Sodium Dithionite for Tetraaminopyrimidine Synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. One such crucial building block is 2,4,5,6-tetraaminopyrimidine, a precursor in the synthesis of various pharmaceuticals. The final step in its common synthesis routes involves the reduction of a nitroso or nitro intermediate. This guide provides an objective comparison of two prevalent reducing agents for this transformation: zinc dust and sodium dithionite. We will delve into their performance, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
At a Glance: Performance Comparison
| Parameter | Zinc Dust Reduction | Sodium Dithionite Reduction |
| Starting Material | 5-nitroso-2,4,6-triaminopyrimidine (NTAP) | 2,4,6-triamino-5-nitrosopyrimidine or in situ generated nitroso intermediate |
| Yield | High (quantitative data not specified in provided abstracts) | 54% (when starting from isolated nitrosopyrimidine)[1] |
| Reaction Temperature | 20°C to 65°C[2][3] | Can reach up to 60°C (exothermic)[4] |
| Reaction Time | Not specified | Approximately 30 minutes to 1 hour for dithionite addition[4] |
| Key Reagents | Zinc dust, a suitable acid (e.g., HCl)[2][3] | Sodium dithionite[4] |
| Product Isolation | Precipitation as sulfate salt[2][3] | Cooled to precipitate the product[4] |
| Safety & Handling | Zinc dust is a flammable solid. The reaction can be vigorous. | Sodium dithionite is a skin and eye irritant and can be harmful if swallowed or inhaled. It is also known to be unstable under certain conditions. |
| Environmental Impact | Effluent may contain zinc salts, which can be toxic to aquatic life. However, zinc can be recovered. | Dithionite decomposition can release sulfur dioxide. |
Experimental Protocols
Zinc Dust Reduction of 5-nitroso-2,4,6-triaminopyrimidine (NTAP)
This protocol is based on a process described in U.S. Patent 4,247,693.[3]
Materials:
-
5-nitroso-2,4,6-triaminopyrimidine (NTAP)
-
Zinc dust
-
A suitable acid (e.g., hydrochloric acid)
-
Sulfuric acid
-
Water
Procedure:
-
A reaction mixture is prepared by suspending approximately one molecular proportion of NTAP in water.
-
About 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid are added to the suspension, ensuring the pH of the reaction mixture is below 7.[2][3]
-
The reaction mixture is maintained at a temperature between 20°C and 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.[2][3]
-
The pH is then adjusted to approximately 2.0 to 2.5 by the addition of the suitable acid to form a solution of the salt.[2][3]
-
Sulfuric acid is added to the mother liquor to adjust the pH to about 0.2 to 0.5, while keeping the temperature between 20°C and 60°C.[2][3]
-
The reaction mixture is then cooled to 0°C to 10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.[2][3]
Sodium Dithionite Reduction of in situ Generated 2,4,6-triamino-5-nitrosopyrimidine
This protocol is derived from a process described in a patent for the preparation of 2,4,5,6-tetraaminopyrimidine.[4]
Materials:
-
2,4,6-triaminopyrimidine
-
Sodium nitrite
-
Acetic acid (or hydrochloric acid)
-
Sodium dithionite
-
Water
Procedure:
-
One mole of 2,4,6-triaminopyrimidine is dissolved in water and 1.5 moles of acetic acid. The temperature is maintained between 0°C and 16°C.[4]
-
One mole of sodium nitrite is added to the reaction mixture, with the temperature controlled between 0°C and 20°C, to form a stirrable slurry of the intermediate 2,4,6-triamino-5-nitrosopyrimidine.[4]
-
Without isolating the intermediate, sodium dithionite is added to the reaction mixture over a period of about 30 minutes to an hour. The reaction is allowed to reach 60°C.[4]
-
The reaction mixture is then filtered while hot.[4]
-
The filtrate is cooled to 5°C to precipitate the 2,4,5,6-tetraaminopyrimidine product.[4]
-
The product is recovered by filtration.
Visualizing the Workflow
To better understand the sequence of operations in each method, the following diagrams illustrate the experimental workflows.
Caption: Workflow for Tetraaminopyrimidine Synthesis via Zinc Dust Reduction.
Caption: Workflow for Tetraaminopyrimidine Synthesis via Sodium Dithionite Reduction.
Concluding Remarks
Both zinc dust and sodium dithionite are effective reducing agents for the synthesis of 2,4,5,6-tetraaminopyrimidine. The choice between them will likely depend on factors such as the desired scale of the reaction, available starting materials, and safety and environmental considerations.
The zinc dust method offers a potentially high-yielding route, though it involves the handling of zinc powder and the management of zinc-containing waste streams. The process is well-defined with specific pH and temperature controls.
The sodium dithionite method, particularly the in situ approach, offers the advantage of a one-pot reaction without the need to isolate the potentially unstable nitroso intermediate. This can lead to a more streamlined and efficient process. However, the reported yield of 54% when starting from the isolated nitrosopyrimidine suggests that optimization may be necessary to achieve higher efficiency.
Ultimately, the selection of the reduction method should be made after careful consideration of the specific requirements of the synthesis and the resources available in the laboratory. Further process optimization for either method could potentially lead to improved yields and more favorable reaction conditions.
References
- 1. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
Raney Nickel: A Viable Alternative Catalyst for Tetraaminopyrimidine Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of tetraaminopyrimidine, a crucial building block for various pharmaceuticals, is a significant focus. While several catalytic systems exist for this transformation, this guide provides a comparative analysis of Raney nickel against other common catalysts, supported by experimental data, to inform catalyst selection and process optimization.
The synthesis of 2,4,5,6-tetraaminopyrimidine is a critical step in the production of numerous active pharmaceutical ingredients. The most common synthetic route involves the reduction of a 5-nitroso or 5-phenylazo precursor. The choice of catalyst for this reduction directly impacts yield, purity, and overall process efficiency. This guide evaluates the performance of Raney nickel in this context and compares it with other established catalytic systems, including those based on noble metals and other reducing agents.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of 2,4,5,6-tetraaminopyrimidine, highlighting key metrics such as yield and product purity.
| Catalyst/Reducing Agent | Starting Material | Product | Yield | Purity | Reference |
| Raney Nickel / Hydrazine Hydrate | 2,4,6-Triamino-5-nitrosopyrimidine | 2,4,5,6-Tetraaminopyrimidine Sulfite | 60-75% | 95% | [1] |
| Palladium on Carbon (Pd/C) | 5-Phenylazo-2,4,6-triamino-pyrimidine | 2,4,5,6-Tetraaminopyrimidine Sulfate | - | 97.5% | |
| Zinc Dust / Acid | 5-Nitroso-2,4,6-triaminopyrimidine | 2,4,5,6-Tetraaminopyrimidine Sulfate | 82.5-88.5% | 99.5% | [2] |
| Sodium Dithionite | 5-Nitroso-2,4,6-triaminopyrimidine | 2,4,5,6-Tetraaminopyrimidine Sulfite | < 75% | 60-90% | [2] |
| Electrochemical Reduction | 2,4,6-Triamino-5-nitrosopyrimidine | 2,4,5,6-Tetraaminopyrimidine Sulfate | 93.6% | - |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and comparison of catalyst performance. Below are representative protocols for the synthesis of 2,4,5,6-tetraaminopyrimidine using Raney nickel, palladium on carbon, and zinc dust.
Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfite using Raney Nickel and Hydrazine
This protocol is adapted from a patented procedure for the reduction of 2,4,6-triamino-5-nitrosopyrimidine.[1]
Materials:
-
2,4,6-Triamino-5-nitrosopyrimidine slurry
-
Raney nickel catalyst
-
85% Hydrazine hydrate
-
Hydrochloric acid (HCl)
Procedure:
-
A 100 ml portion of a slurry of 2,4,6-triamino-5-nitrosopyrimidine is treated with 1 gram of Raney nickel.
-
40 ml of 85% hydrazine hydrate is added dropwise to the mixture over a period of 70 minutes, maintaining the temperature between 16°C and 50°C.
-
The pH of the reaction mixture is adjusted to neutral by the addition of hydrochloric acid.
-
An additional 1-2 grams of Raney nickel catalyst is added portion-wise over two hours at 50°C.
-
Upon completion of the reaction, the catalyst is filtered off.
-
The filtrate is cooled to allow for the crystallization of 2,4,5,6-tetraaminopyrimidine sulfite.
-
The precipitated product is collected by filtration, washed, and dried.
Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate using Palladium on Carbon
This protocol describes the hydrogenation of 5-phenylazo-2,4,6-triamino-pyrimidine.
Materials:
-
5-Phenylazo-2,4,6-triamino-pyrimidine
-
Palladium on carbon catalyst (e.g., 5% Pd/C)
-
Water
-
Sulfuric Acid (H₂SO₄)
Procedure:
-
A suspension of 77 g of 5-phenylazo-2,4,6-triamino-pyrimidine and 2 g of palladium on carbon catalyst in 500 ml of water is hydrogenated in an autoclave.
-
The reaction is carried out at a pressure of 5 to 10 bar and a temperature of 90 to 115°C for 1.5 hours.
-
After cooling the reaction mixture to 70°C, the catalyst is filtered off in the absence of air.
-
The filtrate is acidified with 265 g of 25% sulfuric acid to precipitate the product.
-
The precipitated 2,4,5,6-tetraaminopyrimidine sulfate is collected by suction filtration and washed with water.
-
The final product is dried at 100°C under vacuum.
Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate using Zinc Dust
This protocol details the reduction of 5-nitroso-2,4,6-triaminopyrimidine using zinc dust in an acidic medium.[2]
Materials:
-
5-Nitroso-2,4,6-triaminopyrimidine (NTAP)
-
Zinc dust
-
Suitable acid (e.g., hydrochloric acid)
-
Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
One molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine is reacted in water with 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid to achieve a pH below 7.
-
The reaction mixture is maintained at a temperature of 20°C to 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.
-
The pH is adjusted to 2.0 to 2.5 by adding more acid to form a solution of the salt.
-
Insoluble materials are separated by filtration.
-
Sulfuric acid is added to the mother liquor to adjust the pH to 0.2 to 0.5 while maintaining the temperature at 20°C to 60°C.
-
The reaction mixture is cooled to 0°C to 10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.
-
The precipitate is recovered by filtration, washed, and dried.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of 2,4,5,6-tetraaminopyrimidine using Raney nickel.
Caption: Simplified reaction pathway for the reduction of the nitroso group to an amino group.
Conclusion
The choice of catalyst for the synthesis of 2,4,5,6-tetraaminopyrimidine is a critical decision that balances cost, efficiency, and safety. While zinc dust provides high yields and purity, the process can be cumbersome. Noble metal catalysts like palladium on carbon offer high purity but come at a higher cost.
Raney nickel emerges as a cost-effective and viable alternative. Although the reported yields with the hydrazine system are slightly lower than the zinc dust method, it avoids the use of large quantities of zinc and strong acids. Further optimization of the reaction conditions for the Raney nickel-catalyzed reduction could potentially improve its performance, making it an even more attractive option for the industrial-scale synthesis of this important pharmaceutical intermediate. The pyrophoric nature of Raney nickel, however, necessitates careful handling and appropriate safety precautions.
References
Comparing the reactivity of Pyrimidine-2,4,5,6-tetraamine with other nucleophiles
Introduction to Nucleophilic Reactivity
Nucleophilicity is a measure of a chemical species' ability to donate an electron pair to an electrophile, forming a new chemical bond. This property is influenced by several factors, including the charge, basicity (pKa of the conjugate acid), steric hindrance, and the nature of the solvent. Aromatic amines, such as aniline and its derivatives, are generally considered moderate nucleophiles. The presence of multiple electron-donating amino groups on the pyrimidine ring in Pyrimidine-2,4,5,6-tetraamine is expected to significantly enhance its nucleophilicity compared to simpler aromatic amines.
Qualitative Comparison of Nucleophile Reactivity
The following table provides a qualitative comparison of the reactivity of Pyrimidine-2,4,5,6-tetraamine with other representative nucleophiles. The reactivity is inferred from the known synthetic applications and the electronic properties of the molecules.
| Nucleophile Class | Representative Nucleophile(s) | pKa of Conjugate Acid | Expected Relative Reactivity | Notes |
| Polyaminopyrimidines | Pyrimidine-2,4,5,6-tetraamine | Not available | High | The four amino groups strongly activate the pyrimidine ring, making it a potent nucleophile, particularly in cyclization reactions. |
| Aromatic Amines | Aniline, p-Toluidine | 4.6, 5.1 | Moderate | The electron-donating or -withdrawing nature of substituents on the aromatic ring significantly influences reactivity. |
| Aliphatic Amines | Piperidine, Triethylamine | 11.1, 10.8 | High | Generally more nucleophilic than aromatic amines due to the absence of electron delocalization of the lone pair. Steric hindrance can reduce reactivity. |
| Alkoxides | Sodium methoxide, Sodium ethoxide | 15.5 (Methanol) | High | Strong bases and potent nucleophiles, although their reactivity is solvent-dependent. |
| Thiolates | Sodium thiophenoxide | 6.6 (Thiophenol) | Very High | Excellent nucleophiles due to the high polarizability of sulfur. |
Experimental Showcase: The Traube Purine Synthesis
A primary example showcasing the potent nucleophilic character of Pyrimidine-2,4,5,6-tetraamine is its central role in the Traube purine synthesis. In this classic and versatile method, the diamino groups at positions 5 and 6 of the pyrimidine ring act as nucleophiles to react with a one-carbon electrophile, leading to the formation of the fused imidazole ring of the purine core.
Experimental Protocol: Traube Synthesis of 9-Substituted Guanines
This protocol outlines a general procedure for the synthesis of 9-substituted guanine derivatives, illustrating the nucleophilic attack of the diaminopyrimidine intermediate.
Materials:
-
2,4,5-triamino-6-hydroxypyrimidine
-
Appropriate orthoformate (e.g., triethyl orthoformate)
-
Substituted amine (R-NH2)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 2,4,5-triamino-6-hydroxypyrimidine and the substituted amine in DMF is prepared.
-
The appropriate orthoformate is added to the mixture.
-
The reaction mixture is heated, typically at reflux, for a specified period. The progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of an appropriate solvent or by adjusting the pH.
-
The crude product is collected by filtration, washed, and purified by recrystallization or chromatography.
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the Traube purine synthesis, highlighting the nucleophilic role of the aminopyrimidine.
Caption: Logical workflow of the Traube purine synthesis.
Caption: General experimental workflow for the Traube synthesis.
Conclusion
Pyrimidine-2,4,5,6-tetraamine stands out as a highly reactive nucleophile, a property conferred by its multiple electron-donating amino groups. While a direct quantitative ranking against all other nucleophiles is challenging without specific kinetic data, its central and efficient role in fundamental synthetic transformations like the Traube purine synthesis provides compelling evidence of its potent nucleophilic character. For researchers in drug discovery and organic synthesis, this tetraamine remains an invaluable tool for the construction of complex nitrogen-containing heterocyclic systems. The provided experimental framework for the Traube synthesis serves as a practical starting point for harnessing the reactivity of this versatile building block.
A Comparative Analysis of Pyrimidine-2,4,5,6-tetraamine and Other Pyrimidine Precursors in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical decision in the synthesis of complex heterocyclic molecules. This guide provides a comparative overview of the efficacy of pyrimidine-2,4,5,6-tetraamine against other common pyrimidine precursors, including 2,4,6-triaminopyrimidine and 2-amino-4,6-dichloropyrimidine. The comparison is based on their applications in the synthesis of bioactive compounds, with a focus on reaction conditions and yields where available.
Pyrimidine-2,4,5,6-tetraamine is a highly functionalized pyrimidine that serves as a crucial building block for a variety of heterocyclic systems, most notably pteridines.[1] Its primary utility lies in the condensation of its 5,6-diamino moiety with 1,2-dicarbonyl compounds to form the pyrazine ring of the pteridine core.[1] This reactivity makes it a cornerstone in the synthesis of folate analogs like methotrexate, which are pivotal in cancer chemotherapy.[2][3][4] The free base of pyrimidine-2,4,5,6-tetraamine is known to be unstable, necessitating its use as a more stable salt, such as the dihydrochloride or sulfate.
In contrast, other substituted pyrimidines offer alternative synthetic routes to different classes of bioactive molecules. 2,4,6-Triaminopyrimidine has been identified as a novel hinge-binding motif in the development of potent and selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, which are targets for treating hematological malignancies and inflammatory diseases.[5] 2-Amino-4,6-dichloropyrimidine, on the other hand, serves as a versatile precursor for various substituted pyrimidines with potential antiviral and anti-inflammatory activities, primarily through nucleophilic substitution of its chloro groups.[6][7]
Data Presentation: A Comparative Overview of Pyrimidine Precursors
The following tables summarize the applications and available quantitative data for the synthesis of bioactive molecules using pyrimidine-2,4,5,6-tetraamine and other pyrimidine precursors.
| Precursor | Primary Application | Target Molecule Class | Example Target | Reagents & Conditions | Yield | Reference |
| Pyrimidine-2,4,5,6-tetraamine sulfate | Pteridine Synthesis | Folate Analogs | Methotrexate Intermediate (2,4-diamino-6-methylpteridine) | 1,1-dichloroacetone, sodium bisulfite, water, 60°C, pH 3.5-5 | 50% | [2] |
| Pyrimidine-2,4,5,6-tetraamine hydrochloride | Pteridine Synthesis | Folate Analogs | Methotrexate Intermediate (2,4-diamino-6-hydroxymethylpteridine) | Dihydroxyacetone, water, pH 5.5 ± 0.2 | Not specified | [3] |
| 2,4,6-Triaminopyrimidine | PI3Kδ Inhibitor Synthesis | Propeller-shaped PI3Kδ inhibitors | Novel hinge binders | Multi-step synthesis | Not specified for a single step | [5] |
| 2-Amino-4,6-dihydroxypyrimidine | Synthesis of dichloropyrimidines | Dichloropyrimidine derivatives | 5-substituted 2-amino-4,6-dichloropyrimidines | Vilsmeier-Haack-Arnold reagent | High yields | [6] |
| 2-Amino-4,6-dichloropyrimidine | Synthesis of substituted pyrimidines | Antiviral/Anti-inflammatory agents | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | Indoline, methanol, NaOH, room temperature | 60% | [7] |
Experimental Protocols
Synthesis of 2,4-Diamino-6-methylpteridine from Pyrimidine-2,4,5,6-tetraamine Sulfate
This protocol is adapted from a patented process for the production of a methotrexate intermediate.[2]
Materials:
-
Pyrimidine-2,4,5,6-tetraamine sulfate
-
1,1-dichloroacetone
-
Sodium bisulfite
-
1 N Sodium hydroxide solution
-
Water
Procedure:
-
Suspend 23.8 g (0.1 mole) of pyrimidine-2,4,5,6-tetraamine sulfate in 750 ml of water.
-
Add 16.8 g of sodium bisulfite and 26 g (0.2 mole) of 1,1-dichloroacetone to the suspension.
-
Heat the mixture to 60°C with stirring.
-
Maintain the pH of the reaction mixture between 3.5 and 5 by the addition of 1 N sodium hydroxide solution as needed.
-
After 5 to 6 hours, when no further sodium hydroxide consumption is observed, cool the reaction mixture to ambient temperature.
-
Adjust the pH to 7 with sodium hydroxide to precipitate the product.
-
Isolate the orange-colored crystals of 2,4-diamino-6-methylpteridine by filtration. The reported yield is 8.8 g (50% of theoretical).[2]
Synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines from 2-amino-4,6-dihydroxypyrimidines
This protocol describes a general method for the conversion of 2-amino-4,6-dihydroxypyrimidines to their corresponding dichloro-derivatives.[6]
Materials:
-
5-substituted 2-amino-4,6-dihydroxypyrimidine
-
Vilsmeier-Haack-Arnold reagent (prepared from phosphorus oxychloride and dimethylformamide)
-
Solvent (e.g., chloroform)
Procedure:
-
Prepare the Vilsmeier-Haack-Arnold reagent by slowly adding phosphorus oxychloride to an ice-cooled solution of dimethylformamide in the chosen solvent.
-
Add the 5-substituted 2-amino-4,6-dihydroxypyrimidine to the prepared Vilsmeier-Haack-Arnold reagent.
-
Heat the reaction mixture to reflux for a specified time (typically several hours), monitoring the reaction progress by a suitable method (e.g., TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the 5-substituted 2-amino-4,6-dichloropyrimidine in high yield.[6]
Signaling Pathways and Experimental Workflows
Folate Biosynthesis Pathway and the Action of Methotrexate
Pyrimidine-2,4,5,6-tetraamine is a key precursor for the synthesis of methotrexate, a folate antagonist. Methotrexate inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, methotrexate disrupts DNA synthesis and cell proliferation, which is particularly effective against rapidly dividing cancer cells.
Caption: Folate biosynthesis pathway and the inhibitory action of Methotrexate on DHFR.
PI3K-Akt Signaling Pathway
Inhibitors derived from 2,4,6-triaminopyrimidine target the PI3K-Akt signaling pathway. This pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it an important therapeutic target.
Caption: The PI3K-Akt signaling pathway and its inhibition by PI3Kδ inhibitors.
General Workflow for Synthesis and Evaluation
The development of new bioactive compounds from pyrimidine precursors generally follows a multi-step process, from initial synthesis to biological evaluation.
Caption: General experimental workflow for drug discovery from pyrimidine precursors.
References
- 1. benchchem.com [benchchem.com]
- 2. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 3. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 4. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 5. 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
Validating the Structure of Synthesized Pyrimidine-2,4,5,6-tetraamine dihydrochloride: A Comparative Guide
For researchers and professionals in drug development, rigorous structural validation of synthesized compounds is a critical step to ensure the integrity of their findings. This guide provides a comparative overview of the analytical techniques used to validate the structure of Pyrimidine-2,4,5,6-tetraamine dihydrochloride. It also contrasts its characterization data with a representative alternative, a 2,4,5-trisubstituted pyrimidine derivative, to highlight the specificity of the analytical methods.
Comparative Analysis of Spectroscopic Data
The structural elucidation of this compound and its analogues relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from key analytical methods, offering a clear comparison with a generic 2,4,5-trisubstituted pyrimidine inhibitor of Fibroblast Growth Factor Receptors (FGFRs)[1].
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-2,4,5,6-tetraamine | -NH₂ | 5.0 - 7.0 | br s |
| Aromatic CH | 7.5 - 8.5 (if present) | s | |
| 2,4,5-Trisubstituted Pyrimidine (FGFR Inhibitor Example) | Aromatic CH | 8.13 | s |
| -NH- | 7.0 - 7.3 | br s | |
| Alkyl CH | 2.2 - 3.4 | m |
br s = broad singlet, s = singlet, m = multiplet
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| Pyrimidine-2,4,5,6-tetraamine | C2, C4, C6 (C-NH₂) | 150 - 165 |
| C5 (C-NH₂) | 95 - 110 | |
| 2,4,5-Trisubstituted Pyrimidine (FGFR Inhibitor Example) | Pyrimidine Ring | 117 - 170 |
| Phenyl Ring | 120 - 140 | |
| Alkyl Carbons | 30 - 60 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data Comparison
| Technique | This compound | 2,4,5-Trisubstituted Pyrimidine (FGFR Inhibitor Example) |
| Mass Spec. (ESI+) | m/z: 141.08 [M+H]⁺ (for free base) | m/z: Dependent on specific substituents |
| IR Spectroscopy | 3100-3400 cm⁻¹ (N-H stretching), 1600-1650 cm⁻¹ (C=N stretching, N-H bending) | 3200-3400 cm⁻¹ (N-H stretching), 1550-1620 cm⁻¹ (C=C, C=N stretching), 2850-3000 cm⁻¹ (C-H stretching) |
Experimental Protocols for Structural Validation
Detailed and rigorous experimental protocols are essential for the unambiguous structural confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.[2][3][4]
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 200-220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Analysis : Process the raw data using appropriate software. The chemical shifts, coupling constants (for ¹H NMR), and multiplicities of the signals provide detailed information about the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, which provides strong evidence for its identity.[2][5][6]
-
Instrumentation : An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of compound.
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis : The most abundant peak in the spectrum should correspond to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[4][7]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Solid State : Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Accumulate 16-32 scans to obtain a high-quality spectrum.
-
-
Data Analysis : Correlate the observed absorption bands with known frequencies for specific functional groups (e.g., N-H, C=N, C-N) to confirm their presence in the molecule.
Workflow for Synthesis and Structural Validation
The following diagram illustrates a typical workflow for the synthesis and subsequent structural validation of this compound.
Caption: A generalized workflow for the synthesis and structural validation of this compound.
References
- 1. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Pyrimidine-2,4,5,6-tetraamine dihydrochloride for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that impacts the efficiency, purity, and overall success of a synthetic pathway. Pyrimidine-2,4,5,6-tetraamine dihydrochloride is a key building block in the synthesis of a class of bicyclic heterocyclic compounds known as pteridines. These pteridine scaffolds are the core of essential biomolecules like folic acid and are integral to the development of antifolate drugs such as methotrexate, a cornerstone in the treatment of cancer and autoimmune diseases.
This guide provides a comprehensive comparison of this compound with alternative precursors in the synthesis of pteridines. It includes a detailed analysis of their performance based on available experimental data, outlining the advantages and disadvantages of different synthetic routes. This document also presents detailed experimental protocols and visual representations of key biological pathways to aid in research and development.
Certificate of Analysis: Understanding the Quality of this compound
A Certificate of Analysis (CoA) for this compound provides crucial information about its quality and purity. While a single representative CoA is not publicly available, typical specifications from various suppliers indicate a purity of 97% or higher. Key parameters to consider on a CoA for this compound would include its appearance, identity (confirmed by techniques like NMR or IR spectroscopy), purity (determined by HPLC), and levels of any specified impurities. The dihydrochloride salt is favored for its improved stability and solubility in water compared to the free base, which is prone to oxidation.
Below is a table summarizing the typical physicochemical properties of Pyrimidine-2,4,5,6-tetraamine and its common salt forms.
| Property | Pyrimidine-2,4,5,6-tetraamine | This compound | Pyrimidine-2,4,5,6-tetraamine sulfate |
| CAS Number | 1004-74-6 | 39944-62-2, 52980-67-3 | 5392-28-9 |
| Molecular Formula | C4H8N6 | C4H10Cl2N6 | C4H8N6·H2SO4 |
| Molecular Weight | 140.15 g/mol | 213.07 g/mol | 238.23 g/mol |
| Appearance | Light yellow crystalline powder | White crystalline powder | Light yellow, fine powder |
| Melting Point | >300 °C (decomposes) | Approximately 298-300°C | >300 °C |
| Solubility | Sparingly soluble in water | Highly soluble in water | Soluble in water |
| Purity (Typical) | Varies | ≥ 97% | ≥ 97% |
Comparative Analysis of Pteridine Synthesis Routes
The primary application of this compound is in the synthesis of the pteridine ring system. The most common method is the Gabriel-Isay condensation, which involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. An alternative and often more regioselective approach is the Timmis reaction, which utilizes a 5-nitroso-6-aminopyrimidine.[1][2]
The following table compares these two primary synthetic routes for pteridine synthesis.
| Parameter | Gabriel-Isay Synthesis | Timmis Reaction |
| Starting Pyrimidine | Pyrimidine-2,4,5,6-tetraamine | 5-Nitroso-6-aminopyrimidine |
| Co-reactant | 1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl) | Compound with an active methylene group |
| Key Advantage | Versatile and widely used | Often provides better regioselectivity |
| Key Disadvantage | Can produce a mixture of isomers with unsymmetrical dicarbonyls | Requires the synthesis of the 5-nitroso precursor |
| Typical Yield | Varies depending on reactants and conditions | Can be high, often with a single major product |
While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, the choice of synthetic route often depends on the desired substitution pattern of the final pteridine and the availability and cost of the starting materials. For instance, a patented process for preparing 2,4,5,6-tetraaminopyrimidine sulfate reports a real yield of 82.5-88.5% with a purity of up to 99.5%.[3] Another process for the synthesis of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine reports yields of 50-80% with 95% purity as the sulfite salt.[4]
Experimental Protocols
Protocol 1: Gabriel-Isay Synthesis of a Pteridine Derivative
This protocol is a general representation of the Gabriel-Isay condensation for the synthesis of a pteridine ring.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, or a substituted derivative)
-
Suitable solvent (e.g., water, ethanol, or a mixture)
-
Acid or base for pH adjustment (if necessary)
Procedure:
-
Dissolve this compound in the chosen solvent. The concentration will depend on the solubility of the reactants.
-
If necessary, adjust the pH of the solution. The regioselectivity of the condensation can be influenced by the pH of the reaction mixture.[5]
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrates.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the pteridine product may precipitate from the reaction mixture upon cooling.
-
Collect the product by filtration and wash with a suitable solvent to remove any unreacted starting materials or byproducts.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Timmis Reaction for Pteridine Synthesis
This protocol outlines the general procedure for the Timmis reaction, which offers a regioselective route to pteridines.
Materials:
-
5-Nitroso-6-aminopyrimidine derivative
-
Compound containing an active methylene group (e.g., a β-ketoester or malononitrile)
-
Base (e.g., sodium ethoxide, piperidine)
-
Suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve the 5-nitroso-6-aminopyrimidine derivative in the chosen solvent.
-
Add the compound containing an active methylene group to the solution.
-
Add a catalytic amount of a suitable base to initiate the condensation.
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress should be monitored by TLC or HPLC.
-
The initial condensation is followed by a cyclization step, which may occur spontaneously or require heating.
-
The nitroso group directs the cyclization, leading to a specific isomer of the pteridine product.[1]
-
Once the reaction is complete, the product can be isolated by precipitation upon cooling or by evaporation of the solvent followed by purification.
-
Purify the product by recrystallization or column chromatography.
Visualizing Key Pathways
To better understand the biological context of the molecules synthesized from this compound, the following diagrams, generated using Graphviz, illustrate a key synthetic workflow and a relevant signaling pathway.
Caption: Experimental workflow for pteridine synthesis.
Caption: Methotrexate's mechanism of action.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of pteridines, which are of significant interest in medicinal chemistry and drug development. While the Gabriel-Isay condensation using this tetraamine is a widely employed method, alternative routes such as the Timmis reaction offer advantages in terms of regioselectivity. The choice of the optimal synthetic strategy will depend on the specific target molecule, desired purity, and economic considerations. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals in this field, facilitating informed decisions in the design and execution of synthetic and biological studies involving pteridine-based compounds.
References
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 4. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 5. This compound | 39944-62-2 | Benchchem [benchchem.com]
A Comparative Analysis of the Cytotoxicity of Pyrimidine Derivatives with a Focus on Tetraaminopyrimidine
For researchers and professionals in the field of drug discovery and development, the pyrimidine scaffold is a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including significant potential as cytotoxic agents in cancer therapy. This guide provides a comparative overview of the cytotoxic profiles of various pyrimidine derivatives, with a special focus on the available data for tetraaminopyrimidine. The information is supported by experimental data to aid in future research and development.
While a substantial body of research exists on the cytotoxicity of numerous pyrimidine derivatives, direct comparative studies detailing the in vitro cytotoxic activity of 2,4,5,6-tetraaminopyrimidine against cancer cell lines are not extensively available in the public domain. Much of the existing literature on tetraaminopyrimidine focuses on its broader toxicological profile in contexts such as cosmetics and its crucial role as a pharmaceutical intermediate.[1][2] For instance, it is a key precursor in the synthesis of Methotrexate, a widely used anticancer drug.[2]
This guide, therefore, summarizes the cytotoxic activity of a range of other pyrimidine derivatives to provide a comparative landscape.
Comparative Cytotoxicity of Pyrimidine Derivatives
The cytotoxic efficacy of pyrimidine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables consolidate IC50 values for various pyrimidine derivatives against several human cancer cell lines, offering a quantitative comparison of their anti-proliferative effects.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) |
| Thieno[2,3-d]pyrimidine | Compound with 2-benzyl substituent | MCF-7 (Breast) | 0.013 |
| MDA-MB-231 (Breast) | 0.16 | ||
| Pyrido[2,3-d]pyrimidine | Piritrexim | Walker 256 Carcinosarcoma | Potent inhibitor |
| Aminopyrimidine | Monoterpene-aminopyrimidine hybrid 1 | A2780 (Ovarian) | 0.77 |
| Monoterpene-aminopyrimidine hybrid 2 | A2780 (Ovarian) | 2.86 | |
| Pyrazolo[3,4-d]pyrimidine | Compound 12c | MOLT-4 (Leukemia) | 1.58 |
| Compound 12d | HL-60(TB) (Leukemia) | 2.63 | |
| Compound 12j | SK-MEL-5 (Melanoma) | - | |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) derivative | NCI-60 Cell Line Panel | Broad cytostatic/cytotoxic activity |
| 2,4,6-Trisubstituted Pyrimidine | Compound 25 | EC-109 (Esophageal) | 1.42 to 6.52 |
Signaling Pathways and Mechanisms of Action
Pyrimidine derivatives exert their cytotoxic effects through various mechanisms, often by targeting key signaling pathways essential for cancer cell proliferation and survival.
One of the prominent mechanisms involves the inhibition of protein kinases.[3] For example, certain pyrimidine derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs, such as CDK9, can lead to cell cycle arrest and apoptosis.[4] Another important target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, can drive tumor growth. Some pyrimidine-based compounds have shown the ability to block EGFR signaling.[3]
Furthermore, pyrimidine analogs can act as antimetabolites. By mimicking the structure of natural pyrimidines, they can interfere with the synthesis of DNA and RNA, thereby halting the proliferation of rapidly dividing cancer cells.[5] A classic example is 5-fluorouracil, a pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis.
Experimental Protocols
The evaluation of the cytotoxic activity of pyrimidine derivatives is predominantly conducted using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test pyrimidine derivative. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.
Conclusion
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. nbinno.com [nbinno.com]
- 3. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Pyrimidine-2,4,5,6-tetraamine in Diverse Reaction Media
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Pyrimidine-2,4,5,6-tetraamine's reactivity and a comparison with a key synthetic alternative, supported by experimental data.
Pyrimidine-2,4,5,6-tetraamine is a pivotal building block in the synthesis of a wide array of heterocyclic compounds, most notably pteridines, which are precursors to vital cofactors and therapeutic agents such as methotrexate. The efficiency of synthetic routes commencing from this tetraamine is critically influenced by the choice of reaction medium. This guide provides a comparative analysis of the performance of Pyrimidine-2,4,5,6-tetraamine in different solvents and contrasts its primary synthetic application, the Gabriel-Isay synthesis, with a prominent alternative, the Timmis reaction.
Performance of Pyrimidine-2,4,5,6-tetraamine in Pteridine Synthesis: A Solvent-Dependent Analysis
The condensation of Pyrimidine-2,4,5,6-tetraamine with α-dicarbonyl compounds, known as the Gabriel-Isay synthesis, is a cornerstone for the formation of the pteridine ring system. The selection of the reaction medium is a critical parameter that can significantly impact reaction rates and yields. Generally, polar solvents are favored for this transformation.
A notable example is the synthesis of 2,4-Diamino-6-hydroxymethylpteridine, where dissolving Pyrimidine-2,4,5,6-tetraamine dihydrochloride in water at a controlled pH and temperature results in a remarkably high yield of 95.5%. This highlights the efficacy of aqueous media for specific Gabriel-Isay condensations, offering advantages in terms of cost, safety, and environmental impact. While alcoholic solvents are also utilized, specific yield data for direct comparison in the synthesis of the same pteridine derivative is not as readily available in the surveyed literature. The choice between aqueous and alcoholic media often depends on the solubility of the specific dicarbonyl reactant.
| Reaction | Reactants | Reaction Medium | Key Conditions | Yield (%) |
| Gabriel-Isay Synthesis | This compound, Dihydroxyacetone | Water | pH 2.5, 5-8°C | 95.5% |
| Timmis Reaction | 5-Nitroso-2,4,6-triaminopyrimidine, Benzyl cyanide | Not specified | Not specified | 93% |
Comparison with a Key Alternative: The Timmis Reaction
A significant alternative to the Gabriel-Isay synthesis for pteridine formation is the Timmis reaction. This method circumvents the use of Pyrimidine-2,4,5,6-tetraamine, instead employing a 5-nitroso-6-aminopyrimidine, which condenses with a compound containing an active methylene group.
The Timmis reaction offers a distinct advantage in its regioselectivity, often leading to a specific isomer of the pteridine product. For instance, the reaction of 5-nitroso-2,4,6-triaminopyrimidine with benzyl cyanide yields 2,4,7-triamino-6-phenyl-pteridine with a high yield of 93%.[1] This predictability in the substitution pattern on the pteridine ring is a key benefit of the Timmis approach.
Experimental Protocols
Gabriel-Isay Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
Materials:
-
This compound
-
Dihydroxyacetone
-
Water
-
Sodium hydroxide solution (50%)
-
Sodium chloride
-
Ethanol
Procedure:
-
Dissolve 113 g of this compound in 1.5 L of water.
-
Adjust the pH of the solution to 2.5 using a 50% sodium hydroxide solution.
-
Slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water to the reaction mixture over a period of 12 hours, while maintaining the temperature between 5°C and 8°C and introducing a stream of air (oxygen).
-
After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.
-
Precipitate the product by adding 200 g of sodium chloride and cooling the mixture to 5°C.
-
Collect the precipitate by filtration and wash sequentially with water and ethanol to obtain the final product.
Timmis Reaction for the Synthesis of 2,4,7-Triamino-6-phenyl-pteridine
Materials:
-
5-Nitroso-2,4,6-triaminopyrimidine
-
Benzyl cyanide
Procedure:
-
React 5-nitroso-2,4,6-triaminopyrimidine with benzyl cyanide. The specific solvent and temperature conditions for this patented example are not detailed in the available literature.
-
The reaction proceeds to yield 2,4,7-triamino-6-phenyl-pteridine.[1]
Visualizing the Synthetic Pathways
To illustrate the described synthetic strategies, the following diagrams outline the logical flow of each reaction.
Caption: General workflow of the Gabriel-Isay synthesis.
Caption: General workflow of the Timmis reaction.
Conclusion
The performance of Pyrimidine-2,4,5,6-tetraamine is highly dependent on the reaction conditions, with the choice of solvent being a key determinant of yield. The Gabriel-Isay synthesis, particularly in aqueous media, has demonstrated high efficiency for the preparation of certain pteridine derivatives. However, for applications requiring high regioselectivity, the Timmis reaction, utilizing a 5-nitrosopyrimidine precursor, presents a powerful alternative. The selection of the optimal synthetic route will therefore depend on the specific target molecule, the desired isomeric purity, and considerations of process efficiency and environmental impact. Further systematic studies comparing a broader range of solvents for the Gabriel-Isay reaction would be valuable to fully elucidate the solvent effects on this important transformation.
References
Comparative study of antifolate compounds derived from tetraaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide presents an objective comparison of antifolate compounds derived from the 2,4-diaminopyrimidine scaffold, a core structure in many inhibitors of dihydrofolate reductase (DHFR). By disrupting the folate metabolic pathway, these agents inhibit DNA synthesis and cell proliferation, making them crucial therapeutic candidates for infectious diseases and oncology. This document provides a comparative analysis of key compounds, detailing their inhibitory potency and selectivity through quantitative data, outlining the experimental methodologies for their evaluation, and visualizing the relevant biological and experimental frameworks.
The Folate Synthesis Pathway and DHFR Inhibition
Antifolate compounds exert their effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids required for cell growth and replication.[1] By blocking this step, these inhibitors lead to a depletion of THF, disrupting DNA synthesis and ultimately causing cell death.[2] The 2,4-diaminopyrimidine moiety is a key pharmacophore that mimics the natural substrate, enabling potent and often selective binding to the DHFR active site.[3]
Quantitative Comparison of Antifolate Activity
The efficacy and selectivity of antifolate compounds are determined by their inhibitory activity against the target organism's DHFR compared to the host (human) enzyme. The following table summarizes the inhibitory constants (Ki) for Pyrimethamine, a classical 2,4-diamino-5-aryl-pyrimidine antifolate, and two of its potent analogues against Plasmodium falciparum DHFR (PfDHFR) and human DHFR (hDHFR). A lower Ki value indicates stronger inhibition, and a higher selectivity index (hDHFR Ki / PfDHFR Ki) signifies a better therapeutic window.
| Compound | Structure | PfDHFR (Wild Type) Ki (nM)[4] | hDHFR Ki (nM)[4] | Selectivity Index (hDHFR/PfDHFR) |
| Pyrimethamine | 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine | 1.5 | 2400 | 1600 |
| Meta-chloro Analog | 2,4-diamino-5-(3-chlorophenyl)-6-ethylpyrimidine | 0.9 | 1900 | 2111 |
| Meta-bromo Analog | 2,4-diamino-5-(3-bromophenyl)-6-ethylpyrimidine | 0.5 | 1100 | 2200 |
Data derived from a single comparative study to ensure consistency.[4]
Experimental Protocols
The quantitative data presented above are derived from standardized enzymatic and cellular assays. The following sections provide detailed methodologies for these key experiments.
Recombinant DHFR Enzyme Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit purified DHFR enzyme activity.
Principle: The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of the cofactor NADPH to NADP⁺ as the substrate dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).[5] The rate of this reaction is proportional to DHFR activity. The inhibitory effect of a test compound is determined by measuring the reduction in the rate of NADPH oxidation in its presence.[5][6]
Materials and Reagents:
-
Purified recombinant DHFR enzyme (e.g., from P. falciparum or human)
-
Assay Buffer (e.g., 55 mM potassium phosphate, pH 7)[5]
-
NADPH (Cofactor)
-
Dihydrofolate (DHF, Substrate)
-
Test Compounds (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of NADPH and DHF in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Mixture: In a 96-well plate, add the assay buffer, DHFR enzyme, NADPH, and varying concentrations of the test compound to each well. Include controls for no enzyme activity (no DHFR) and uninhibited activity (no compound).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 3-5 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add the DHF substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm in kinetic mode, taking measurements every 15-30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration.
-
Normalize the velocities to the uninhibited control to determine the percentage of inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for substrate concentration.
-
Cell-Based Proliferation/Cytotoxicity Assay
This assay measures the effect of a compound on the growth and viability of whole cells, providing data on cellular potency.
Principle: The ability of a compound to inhibit the proliferation of a cell line (e.g., P. falciparum culture or a cancer cell line) is measured over a period of exposure. Cell viability can be quantified using various methods, such as metabolic assays (MTT, MTS) that measure the activity of mitochondrial reductases, or by quantifying DNA content using fluorescent dyes. The result is typically expressed as an IC50 or GI50 value, the concentration at which cell growth is inhibited by 50%.[4]
Materials and Reagents:
-
Relevant cell line (e.g., P. falciparum-infected red blood cells, L1210 murine leukemia cells)
-
Complete cell culture medium
-
Test Compounds
-
96-well or 384-well cell culture plates
-
Reagents for viability measurement (e.g., MTT, MTS, or a DNA-binding dye like SYBR Green)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells at a predetermined density into the wells of a microplate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-96 hours) under appropriate culture conditions (e.g., 37°C, 5% CO₂).
-
Viability Measurement: Add the viability reagent (e.g., MTT) to each well and incubate for the recommended time to allow for color/signal development.
-
Signal Quantification: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimethamine analogs as strong inhibitors of double and quadruple mutants of dihydrofolate reductase in human malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2’-arylpropargyl)pyrimidine Inhibitors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Pyrimidine-2,4,5,6-tetraamine Sulfate from Diverse Synthetic Pathways
For researchers, scientists, and professionals in drug development, the purity of key intermediates like Pyrimidine-2,4,5,6-tetraamine sulfate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of the purity of Pyrimidine-2,4,5,6-tetraamine sulfate derived from three distinct synthetic routes, supported by available experimental data.
Executive Summary
The synthesis of Pyrimidine-2,4,5,6-tetraamine sulfate is critical for the manufacturing of several pharmaceuticals. The choice of synthetic route can significantly impact the purity of the final product, influencing downstream processes and the impurity profile of the resulting drug substance. This guide evaluates three primary synthetic methodologies:
-
Reduction of 5-nitroso-2,4,6-triaminopyrimidine with Zinc Dust.
-
Reduction of 5-nitroso-2,4,6-triaminopyrimidine with Sodium Dithionite.
-
Catalytic Hydrogenation of 5-phenylazo-2,4,6-triamino-pyrimidine.
Our analysis reveals that the reduction using zinc dust generally yields the highest purity product, while the sodium dithionite route may result in lower purity and the presence of challenging impurities. Catalytic hydrogenation presents a viable alternative with the potential for high purity.
Comparative Purity Data
The following table summarizes the reported purity of Pyrimidine-2,4,5,6-tetraamine sulfate from the different synthetic routes. It is important to note that the data is compiled from various sources and direct head-to-head comparative studies are limited.
| Synthetic Route | Starting Material | Purity (%) | Potential Impurities |
| Route 1: Zinc Dust Reduction | 5-nitroso-2,4,6-triaminopyrimidine | ~99.5%[1] | Residual zinc salts |
| Route 2: Sodium Dithionite Reduction | 5-nitroso-2,4,6-triaminopyrimidine | 60 - 95%[1][2] | Sulfamate impurities, unreacted starting material[1] |
| Route 3: Catalytic Hydrogenation | 5-phenylazo-2,4,6-triamino-pyrimidine | ≥98% (indicative) | Residual starting material, by-products from incomplete reaction |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
References
Safety Operating Guide
Proper Disposal of Pyrimidine-2,4,5,6-tetraamine dihydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Pyrimidine-2,4,5,6-tetraamine dihydrochloride, a compound requiring careful management as a hazardous chemical waste. Adherence to these guidelines is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the compound should be handled with the utmost caution, assuming it to be hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Key Safety and Disposal Information
The following table summarizes crucial safety and disposal information for this compound and related compounds.
| Parameter | Information | Source |
| CAS Number | 39944-62-2 | European Commission |
| Appearance | White crystalline powder with a slight odor. | Fengchen Group Co., Ltd. |
| Solubility | Highly soluble in water.[2] | Fengchen Group Co., Ltd. |
| Incompatible Materials | Strong oxidizing agents, acids.[1] | Fisher Scientific, TCI Chemicals |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[3] May be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[4] | Fisher Scientific, TCI AMERICA |
| Hazardous Combustion Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx).[5] | Fisher Scientific |
Step-by-Step Disposal Protocol
The systematic process for the collection, storage, and disposal of this compound waste is outlined below.
Step 1: Waste Identification and Segregation
-
Properly identify the waste as this compound.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.
Step 2: Waste Collection
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, compatible, and leak-proof container.[6]
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility is confirmed.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.
Step 3: Container Management
-
Container Type: Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container.
-
Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the chemical name, accumulation start date, and associated hazards.
-
Container Sealing: Ensure the container is tightly sealed to prevent leaks or spills.
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be located at or near the point of generation and under the control of laboratory personnel.
Step 5: Final Disposal
-
The final disposal of this compound waste must be conducted by a licensed and approved waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,4,5,6-Tetraaminopyrimidine Hydrochloride BP EP USP CAS 39944-62-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Pyrimidine-2,4,5,6-tetraamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Pyrimidine-2,4,5,6-tetraamine dihydrochloride, ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as a substance that can cause skin and serious eye irritation.[1]
A comprehensive personal protective equipment (PPE) strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | Dust respirator | To prevent inhalation of the powdered compound. |
| Hand Protection | Protective gloves (e.g., nitrile) | To avoid direct skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required in situations with a higher risk of splashing.[1] | To protect the eyes from dust particles and splashes, which can cause serious irritation.[1] |
| Skin and Body Protection | Protective clothing (e.g., lab coat) and protective boots if the situation requires. | To prevent contamination of personal clothing and skin. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust during handling.
-
Wash hands and face thoroughly after handling the compound.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This compound is a key building block in the synthesis of various heterocyclic compounds, including pteridines, which are important in many biological processes. The following is a representative protocol for the synthesis of 2,4-Diamino-6-hydroxymethylpteridine.[1]
Materials:
-
This compound
-
Water (deionized)
-
50% Sodium hydroxide solution
-
Dihydroxyacetone
-
Sodium chloride
-
Ethanol
Procedure:
-
Dissolve 113 g of this compound in 1.5 L of water.[1]
-
Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.[1]
-
Prepare a solution of 70 g of dihydroxyacetone in 500 ml of water.
-
While introducing a stream of oxygen (air), slowly drip the dihydroxyacetone solution into the pyrimidine solution over 12 hours. Maintain the reaction temperature between 5°C and 8°C.[1]
-
After the addition is complete, continue to stir the reaction mixture for an additional 12 hours.[1]
-
Add 200 g of sodium chloride to the mixture and cool it to 5°C to precipitate the product.[1]
-
Filter the precipitate and wash it with water and then ethanol to obtain the final product.[1]
Disposal Plan
The disposal of this compound and any associated waste must be conducted in compliance with local, state, and federal regulations.
Waste Collection:
-
Collect all waste material (unreacted chemical, contaminated PPE, etc.) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical waste.
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong acids.[2]
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]
-
Ensure the storage area is secure and away from incompatible materials.[2]
Final Disposal:
-
The final disposal of the chemical waste must be carried out by a licensed and approved waste disposal company.[2]
-
Provide the waste disposal company with a comprehensive and accurate description of the waste, including its chemical composition and known hazards.[2]
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Caption: A diagram outlining the proper procedure for the disposal of waste containing this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
